molecular formula C4H4N2OS B1607623 2-Aminothiazole-4-carbaldehyde CAS No. 98020-38-3

2-Aminothiazole-4-carbaldehyde

Cat. No.: B1607623
CAS No.: 98020-38-3
M. Wt: 128.15 g/mol
InChI Key: HFRQSYYNLPNUKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminothiazole-4-carbaldehyde (CAS 98020-38-3) is a versatile heterocyclic building block in medicinal chemistry and drug discovery research. The compound features both an aminothiazole core and an aldehyde functional group, making it a valuable precursor for the synthesis of diverse Schiff bases and other complex molecules . The 2-aminothiazole scaffold is a fundamental component in several clinically approved drugs and is known for its broad spectrum of biological activities, which include anticancer, antimicrobial, antifungal, and anti-inflammatory properties . In research settings, this compound serves as a crucial intermediate for designing novel therapeutic agents. For instance, Schiff bases derived from this compound have been synthesized and evaluated for their potent antimicrobial activity against multi-drug resistant bacterial strains . The aldehyde group allows for facile condensation with amines to form Schiff bases, enabling researchers to rapidly generate libraries of compounds for biological screening. The molecular formula is C 4 H 4 N 2 OS and it has a molecular weight of 128.15 g/mol . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care, and it is recommended to store it in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c5-4-6-3(1-7)2-8-4/h1-2H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRQSYYNLPNUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376873
Record name 2-Amino-4-formylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98020-38-3
Record name 2-Amino-4-formylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Aminothiazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental physicochemical data with practical insights into its analytical characterization, reactivity, and applications. The structure of this guide is tailored to present a logical flow from foundational properties to practical methodologies, ensuring a thorough understanding of this important chemical entity.

Core Molecular Identity and Structure

This compound is a bifunctional molecule featuring a thiazole core, a primary amine at the 2-position, and an aldehyde at the 4-position. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of diverse molecular architectures.[1][2] The 2-aminothiazole scaffold itself is considered a "privileged structure" in drug discovery, appearing in numerous clinically approved drugs and experimental therapeutics.[2][3]

Key Identifiers:

  • IUPAC Name: 2-amino-1,3-thiazole-4-carbaldehyde[4]

  • Synonyms: 2-Amino-4-formylthiazole[4]

  • CAS Number: 98020-38-3[4]

  • Molecular Formula: C₄H₄N₂OS[4]

  • Molecular Weight: 128.15 g/mol [4][5]

Caption: 2D Chemical Structure of this compound.

Physicochemical and Computed Properties

Quantitative physicochemical parameters are critical for predicting the behavior of a compound in various systems, from reaction media to biological environments. The data presented below are primarily computed properties sourced from the PubChem database, which serve as valuable estimates for experimental design.[4]

PropertyValueSource
Molecular Weight 128.15 g/mol PubChem[4]
XLogP3 0.4PubChem[4]
Hydrogen Bond Donors 1 (from the amino group)PubChem[4]
Hydrogen Bond Acceptors 3 (ring N, amino N, aldehyde O)PubChem[4]
Rotatable Bond Count 1PubChem[4]
Exact Mass 128.00443393 DaPubChem[4]
Polar Surface Area 84.2 ŲPubChem[4]

Note: These properties are computationally derived and should be confirmed experimentally for critical applications.

Analytical Characterization: A Spectroscopic Profile

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. The causality behind using multiple methods is the principle of orthogonal validation; each technique probes different aspects of the molecular structure, and their combined data provide a highly confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure determination of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

    • Thiazole Ring Proton (H5): A singlet is expected for the proton on the thiazole ring, typically in the aromatic region (~7.5-8.0 ppm).

    • Aldehyde Proton (-CHO): A highly deshielded singlet is characteristic of an aldehyde proton, expected to appear far downfield (~9.5-10.0 ppm).

    • Amino Protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine. Its chemical shift can be variable and is dependent on solvent and concentration, but typically appears in the range of 5.0-7.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework.

    • Aldehyde Carbonyl (C=O): A highly deshielded signal is expected around 180-190 ppm.

    • Thiazole Ring Carbons: Three distinct signals are expected for the carbons of the thiazole ring, with the carbon bearing the amino group (C2) being the most shielded of the three, and the carbons adjacent to the sulfur and nitrogen atoms (C4, C5) appearing at characteristic shifts for heterocyclic systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, key expected peaks include:

  • N-H Stretching: A pair of medium-to-strong bands in the 3100-3400 cm⁻¹ region, characteristic of a primary amine (-NH₂).

  • C=O Stretching: A strong, sharp absorption band around 1670-1690 cm⁻¹, indicative of the aldehyde carbonyl group. The conjugation with the thiazole ring slightly lowers this frequency compared to a simple aliphatic aldehyde.

  • C=N and C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the stretching vibrations within the thiazole ring.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to the conjugated system formed by the thiazole ring and the aldehyde group, this compound is expected to exhibit strong UV absorbance. The UV-Vis spectrum of the parent compound, 2-aminothiazole, shows characteristic absorption peaks, and similar features are expected for this derivative.[6]

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Properties synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Structure Confirmation ir IR Spectroscopy synthesis->ir Functional Groups ms Mass Spectrometry (MS) synthesis->ms Molecular Weight hplc HPLC-UV (Purity) ms->hplc Final Product Assessment solubility Solubility Assay melting_point Melting Point Determination

Caption: General workflow for the analytical characterization of a synthesized compound.

Reactivity, Stability, and Handling

The molecule's bifunctionality dictates its chemical behavior. The primary amine, the aldehyde, and the electron-rich thiazole ring are all potential sites for chemical modification.

  • Amino Group Reactivity: The exocyclic amino group can act as a nucleophile. It is readily acylated, alkylated, or can participate in condensation reactions.[7]

  • Aldehyde Group Reactivity: The aldehyde is a key electrophilic site, readily undergoing nucleophilic attack. It is a precursor for forming Schiff bases (imines) via reaction with primary amines, and can be oxidized to a carboxylic acid or reduced to an alcohol.[7][8]

  • Thiazole Ring: The ring itself can undergo electrophilic substitution, although the specific position and reactivity are influenced by the existing substituents.

Stability and Storage: Based on analogous structures like 2-aminothiazole-5-carbaldehyde, this compound may be sensitive to air and light.[9] It is recommended to store it in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the aldehyde and potential reactions of the amine.

reactivity_sites mol nuc_site Nucleophilic Site (Amine) nuc_site->mol_amino elec_site Electrophilic Site (Aldehyde) elec_site->mol_aldehyde ring_site Aromatic Ring (Substitution) ring_site->mol_ring synthesis_role cluster_reactions Chemical Transformations start 2-Aminothiazole- 4-carbaldehyde reductive_amination Reductive Amination start->reductive_amination wittig_reaction Wittig Reaction start->wittig_reaction condensation Condensation (e.g., Schiff Base) start->condensation end Diverse Bioactive Derivatives reductive_amination->end wittig_reaction->end condensation->end

References

The Synthetic Cornerstone: A Technical Guide to 2-Aminothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of medicinal chemistry and materials science, the thiazole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds and functional materials. Among its derivatives, 2-Aminothiazole-4-carbaldehyde emerges as a particularly valuable building block. Its strategic placement of an amino group, a reactive aldehyde, and the thiazole core provides a trifecta of functional handles for intricate molecular architecture. This guide offers an in-depth exploration of this key intermediate, from its fundamental properties to its synthesis and critical applications, providing the robust, field-proven insights necessary for its effective utilization in research and development.

Core Compound Identification and Properties

A precise understanding of a compound's fundamental characteristics is the bedrock of all subsequent experimental work. The identity and key physicochemical properties of this compound are summarized below.

IdentifierValueSource
CAS Number 98020-38-3[1][2]
Molecular Formula C₄H₄N₂OS[1][2]
IUPAC Name 2-amino-1,3-thiazole-4-carbaldehyde[1]
Molecular Weight 128.15 g/mol [1][2]
Synonyms 2-Amino-4-formylthiazole, 2-Amino-1,3-thiazole-4-carbaldehyde[1][2]

These identifiers are critical for accurate sourcing of the material and for cross-referencing in literature and patents. The molecular formula and weight are essential for all stoichiometric calculations in reaction planning.

Synthesis and Mechanistic Considerations

The primary route to this compound is a variation of the renowned Hantzsch thiazole synthesis. This venerable reaction provides a reliable and scalable method for constructing the thiazole ring system.

The Hantzsch Pathway: A Reliable Synthetic Protocol

The synthesis involves the condensation of a compound containing a thiocarbonyl group (typically thiourea) with an α-halocarbonyl compound. In this specific case, the challenge lies in the use of a three-carbon α-halocarbonyl equivalent that already possesses the aldehyde functionality, which must be protected to prevent unwanted side reactions.

Causality in Experimental Design: The choice of a protected aldehyde is crucial. A free aldehyde would readily react with thiourea under the reaction conditions, leading to a complex mixture of products. A common and effective protecting group for this purpose is an acetal, such as a diethyl acetal. This group is stable under the mildly acidic to basic conditions of the Hantzsch synthesis but can be readily removed in a subsequent acidic workup step to reveal the desired carbaldehyde.

Step-by-Step Synthetic Workflow

Herein is a self-validating protocol for the synthesis of this compound.

Step 1: Cyclocondensation

  • To a solution of 3-bromo-2,2-diethoxypropanal (1 equivalent) in ethanol, add thiourea (1.1 equivalents).

  • Heat the mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Allow the reaction mixture to cool to room temperature. A precipitate of the intermediate, 2-amino-4-(diethoxymethyl)thiazole hydrobromide, will form.

  • Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

Step 2: Deprotection (Hydrolysis)

  • Suspend the crude intermediate from Step 1 in a mixture of water and a catalytic amount of a strong acid (e.g., 1 M HCl).

  • Stir the suspension at room temperature for 12-18 hours. The hydrolysis of the acetal to the aldehyde should be monitored by TLC.

  • Neutralize the reaction mixture carefully with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Trustworthiness through Self-Validation: Each step includes a monitoring checkpoint (TLC). This ensures that one does not proceed to the next step without confirmation of the previous transformation, preventing waste of time and resources. The isolation of the intermediate salt in Step 1 provides a purification opportunity before the final deprotection.

Visualizing the Synthetic Workflow

The logical flow of the synthesis is depicted below.

G cluster_synthesis Synthesis Workflow Reactants Thiourea + 3-Bromo-2,2-diethoxypropanal Reflux Cyclocondensation (Ethanol, Reflux) Reactants->Reflux Intermediate Isolate Intermediate: 2-Amino-4-(diethoxymethyl)thiazole HBr Reflux->Intermediate Hydrolysis Acidic Hydrolysis (Deprotection) Intermediate->Hydrolysis Neutralization Neutralization (e.g., NaHCO3) Hydrolysis->Neutralization Product Final Product: This compound Neutralization->Product

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

The utility of this compound lies in its ability to serve as a scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery. The aldehyde group is a versatile functional handle for various chemical transformations.

Key Reactions of the Aldehyde Group:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form new secondary or tertiary amines. This is a cornerstone of combinatorial chemistry for building libraries of potential drug candidates.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for carbon chain extension.

  • Knoevenagel Condensation: Reaction with active methylene compounds to form new carbon-carbon double bonds, often used to construct more complex heterocyclic systems.

  • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for derivatization.

Signaling Pathway Modulation: A Hypothetical Example

Many kinase inhibitors, a critical class of anti-cancer drugs, feature a substituted aminothiazole core. The 2-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase enzyme. The substituent at the 4-position, readily introduced via the carbaldehyde, can be tailored to occupy the hydrophobic pocket of the ATP-binding site, thereby conferring potency and selectivity.

Visualizing a Drug Discovery Workflow

The logical progression from the starting material to a potential drug candidate is illustrated below.

G cluster_drug_discovery Drug Discovery Workflow StartMat This compound Reaction Reductive Amination with Diverse Amines (R-NH2) StartMat->Reaction Library Library of Substituted Aminothiazoles Reaction->Library Screening High-Throughput Screening (e.g., Kinase Assays) Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Caption: From building block to drug candidate workflow.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety and disposal information.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation. Its straightforward synthesis and the versatile reactivity of its functional groups make it a high-value intermediate for the creation of novel compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reaction potential, as outlined in this guide, empowers researchers to fully leverage its capabilities in the quest for the next generation of medicines and materials.

References

An In-depth Technical Guide on the Structure and Tautomerism of 2-Aminothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: 2-Aminothiazole-4-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1][2] Its chemical behavior, particularly its capacity to exist in different tautomeric forms, profoundly influences its reactivity, molecular interactions, and ultimately, its biological activity. This guide provides a detailed exploration of the structural nuances and the amino-imino tautomeric equilibrium of this compound. We delve into the theoretical underpinnings of its structure and present the experimental and computational methodologies used for its characterization, offering insights essential for rational drug design and development.

The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a privileged structure in drug discovery, prized for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen atoms, serves as a versatile scaffold that can be readily modified to optimize biological efficacy.[2] this compound, specifically, is a key intermediate, with its aldehyde group providing a reactive handle for synthesizing a diverse library of derivatives, such as Schiff bases and other complex heterocyclic systems.[3][4][5] However, the true predictive power in designing novel therapeutics based on this scaffold lies in a fundamental understanding of its structural isomerism, namely tautomerism.

Tautomerism: A Fundamental Concept in Heterocyclic Chemistry

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[6] This phenomenon is particularly prevalent in heterocyclic compounds like 2-aminothiazole, where an exocyclic amino group is adjacent to an endocyclic nitrogen atom. This arrangement facilitates a proton shift, leading to an equilibrium between two primary forms: the amino tautomer and the imino tautomer.

The position of this equilibrium is not fixed; it is influenced by various factors including:

  • Solvent Polarity: Solvents can stabilize one tautomer over another through hydrogen bonding and other intermolecular interactions.[7]

  • pH: The protonation state of the molecule can favor a specific tautomeric form.

  • Temperature: Thermodynamic parameters can shift the equilibrium.

  • Solid-State vs. Solution: In the solid state, crystal packing forces can lock the molecule into a single, specific tautomeric form, which may differ from the dominant form in solution.[6]

Understanding which tautomer predominates under physiological conditions is critical, as the different forms present distinct hydrogen bond donor/acceptor patterns, shapes, and electronic properties. These differences directly impact how the molecule interacts with its biological target, affecting drug efficacy, metabolism, and toxicity.[6][8][9]

Structural Analysis of this compound

The central structural question for this compound revolves around the amino-imino tautomeric equilibrium.

  • Amino Tautomer: This is the commonly depicted form, featuring an exocyclic amino (-NH₂) group at the C2 position.

  • Imino Tautomer: This form arises from a proton transfer from the exocyclic nitrogen to the endocyclic nitrogen, resulting in an exocyclic imino (=NH) group and a protonated ring nitrogen.

The aldehyde group at the C4 position adds another layer of complexity, influencing the electronic distribution within the thiazole ring and potentially affecting the tautomeric preference.

Caption: Tautomeric equilibrium of this compound.

Experimental and Computational Elucidation

Determining the dominant tautomeric form requires a combination of sophisticated analytical techniques and computational modeling. Each method provides a unique piece of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is a premier tool for studying tautomerism in solution.[10] The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. The interconversion between tautomers results in averaged signals, but the position of these signals can indicate the predominant species.[10] For 2-aminothiazole derivatives, the chemical shifts of the ring protons and the protons on the exocyclic nitrogen are particularly informative.[11][12]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Pay close attention to the signals for the thiazole ring proton (H5) and the amine/imine protons. The amine protons often appear as a broad singlet, while an imine proton would have a different chemical shift.

    • Acquire a ¹³C NMR spectrum. The chemical shift of the C2 carbon is a key indicator: it will have a different value depending on whether it is bonded to an amino group (C-NH₂) or an imino group (C=NH).

  • Analysis: Compare the observed chemical shifts with data from known, structurally fixed derivatives or with predictions from computational calculations. In many 2-aminothiazole systems, the amino tautomer is the major form observed in solution.[13]

X-Ray Crystallography

Causality: Single-crystal X-ray diffraction provides unambiguous evidence of the molecular structure in the solid state.[9] It allows for the precise determination of bond lengths and the location of hydrogen atoms, definitively distinguishing between the amino and imino forms. For example, a C2-N bond length will be significantly shorter in the imino tautomer (C=N) than in the amino tautomer (C-N).

Computational Chemistry

Causality: Density Functional Theory (DFT) calculations are invaluable for complementing experimental data.[13] By calculating the relative Gibbs free energies of the different tautomers, researchers can predict their relative stabilities in the gas phase or in solution (using solvent models).[14] These calculations help rationalize experimental findings and provide insights into the factors governing the tautomeric preference.[13]

Workflow: DFT Energy Calculation

DFT_Workflow cluster_input Input Structures cluster_calc DFT Calculation cluster_output Output Analysis Amino_Input Amino Tautomer Geometry Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Amino_Input->Opt Imino_Input Imino Tautomer Geometry Imino_Input->Opt Freq Frequency Calculation Opt->Freq Energy Gibbs Free Energies (G) Freq->Energy Compare Compare Energies (ΔG = G_imino - G_amino) Energy->Compare

References

An In-depth Technical Guide to the Solubility and Stability of 2-Aminothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminothiazole-4-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3][4] Its utility in drug discovery and process development is, however, fundamentally governed by its physicochemical properties, primarily its solubility and stability. An incomplete understanding of these parameters can lead to significant challenges in reaction optimization, formulation, and bioassay reliability. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It moves beyond a simple data sheet to equip researchers with the foundational principles, practical experimental protocols, and data interpretation strategies necessary for a thorough assessment. We detail methodologies for thermodynamic solubility determination across a range of relevant solvents and a systematic approach to stability evaluation through forced degradation studies, ensuring robust and reproducible results.

Molecular Profile: Predicting Physicochemical Behavior

A molecule's structure is the primary determinant of its chemical personality. This compound (C₄H₄N₂OS) possesses three key functional regions that dictate its solubility and stability profile:

  • The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen. Its aromaticity provides a degree of inherent stability, but the heteroatoms also influence electron distribution and potential sites for protonation or coordination.[2]

  • The 2-Amino Group (-NH₂): This primary amine is a key hydrogen bond donor and a weak base. Its ability to be protonated under acidic conditions can dramatically increase aqueous solubility.[5]

  • The 4-Carbaldehyde Group (-CHO): The aldehyde is a polar, hydrogen bond-accepting group. However, it is also a site of chemical vulnerability, being susceptible to oxidation, reduction, and nucleophilic attack.

Based on this structure, we can predict that the molecule will exhibit moderate polarity, with solubility favored in polar organic solvents.[5][6] Its aqueous solubility is expected to be pH-dependent. The primary stability concerns will revolve around the reactivity of the aldehyde functional group.

Comprehensive Solubility Assessment

Solubility is not a single value but a property dependent on the solid-state form of the compound and the conditions of the solvent system.[7] For drug development, it is critical to distinguish between kinetic and thermodynamic solubility.[8][9]

  • Kinetic Solubility: Measures the concentration at which a compound, typically dissolved first in a cosolvent like DMSO, begins to precipitate when added to an aqueous medium.[10][11] It's a high-throughput assessment useful for early discovery screening.[9]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[8] This is the gold-standard measurement for formulation and biopharmaceutical studies.

This guide focuses on determining thermodynamic solubility, which provides the most accurate and fundamental understanding of the compound's behavior.

Solvent Selection Strategy

A systematic approach to solvent selection is crucial. The following table outlines a recommended panel of solvents, categorized by their properties, to build a comprehensive solubility profile for this compound.

Solvent Category Solvent Rationale for Inclusion
Aqueous Buffers pH 3.0 (e.g., Citrate Buffer)Represents acidic conditions (e.g., stomach); assesses solubility of the protonated amine form.
pH 7.4 (e.g., Phosphate-Buffered Saline)Physiologically relevant pH; standard for biopharmaceutical testing.
pH 9.0 (e.g., Borate Buffer)Represents basic conditions; assesses solubility of the neutral form.
Polar Protic Methanol (MeOH)Common laboratory solvent for reactions and analysis.
Ethanol (EtOH)Pharmaceutically acceptable solvent, often used in formulations.
Polar Aprotic Acetonitrile (ACN)Widely used as an HPLC mobile phase and reaction solvent.
Dimethyl Sulfoxide (DMSO)High solubilizing power; standard for compound stock solutions in biological screening.[9][11]
N,N-Dimethylformamide (DMF)Strong polar solvent used in organic synthesis.
Moderate Polarity Ethyl Acetate (EtOAc)Common solvent for extraction and chromatography.
Dichloromethane (DCM)Common solvent for organic synthesis.
Experimental Protocol: The Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[8][12][13]

Objective: To determine the equilibrium concentration of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (see Table above)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated analytical balance

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed 2 mL vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure equilibrium is reached.[12] A good starting point is ~5-10 mg.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[12] Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached.[12] Some compounds may require 48-72 hours.

  • Phase Separation: After equilibration, let the vials stand undisturbed for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial.[14] This step is critical to remove all undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of this compound.

  • Data Reporting: Report the solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent.

Chemical Stability and Forced Degradation Analysis

Understanding a molecule's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential impurities that may arise during manufacturing or storage.[15] Forced degradation, or stress testing, is a systematic process to accelerate the degradation of a compound to identify likely degradation products and validate the specificity of analytical methods.[16][17][18]

Predicted Degradation Pathways

The aldehyde group is the most probable site of instability in this compound. Key potential degradation pathways include:

  • Oxidation: The aldehyde (-CHO) can be readily oxidized to the corresponding carboxylic acid (-COOH), especially in the presence of oxidizing agents or atmospheric oxygen.

  • Acid/Base Hydrolysis: Extreme pH conditions can potentially lead to the hydrolysis of the imine-like functionality within the thiazole ring or catalyze other side reactions.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to a variety of degradation products.

Experimental Workflow: Forced Degradation Study

The goal of a forced degradation study is to achieve a target degradation of 5-20% of the parent compound.[19] Degradation beyond this level can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution (e.g., 1 mg/mL in ACN:Water) Control Control Sample (Protected from stress) Start->Control Store at 5°C, protected from light Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (e.g., 80°C in solution/solid) Start->Thermal Photo Photolytic Stress (ICH Q1B light exposure) Start->Photo Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Control->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze MassBalance Assess Mass Balance (% Assay + % Degradants ≈ 100%) Analyze->MassBalance Identify Identify Major Degradants (LC-MS/MS, NMR) MassBalance->Identify

References

An In-Depth Technical Guide to the Thermal Degradation Profile of 2-Aminothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Aminothiazole Scaffolds in Drug Development

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 2-Aminothiazole-4-carbaldehyde, as a functionalized derivative, represents a critical starting material and intermediate in the synthesis of more complex pharmaceutical molecules.[4] Its inherent reactivity, attributed to the amino, aldehyde, and heterocyclic functionalities, makes it a versatile building block.

However, the very features that impart desirable reactivity also introduce potential stability challenges, particularly in response to thermal stress. A comprehensive understanding of a molecule's thermal degradation profile is paramount in drug development. It influences every stage, from synthesis and purification to formulation, packaging, and storage, ensuring the final drug product's safety, efficacy, and shelf-life. This guide provides a detailed exploration of the methodologies used to characterize the thermal stability of this compound and presents a scientifically grounded, albeit hypothetical, degradation profile in the absence of specific literature data.

Pillar I: The Imperative of Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques are indispensable tools for characterizing the physicochemical properties of active pharmaceutical ingredients (APIs) and excipients.[5] They provide critical data on melting points, phase transitions, and, most importantly, thermal stability. For a molecule like this compound, thermal stress can induce a cascade of chemical reactions, leading to the formation of impurities that may be inactive, toxic, or alter the drug's bioavailability.

The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When coupled with methods for evolved gas analysis (EGA), such as Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), a comprehensive picture of the degradation process can be constructed.

Pillar II: Core Analytical Methodologies & Experimental Design

The scientific integrity of a thermal degradation study hinges on a meticulously designed experimental workflow. The choice of each parameter is a deliberate step to ensure the data generated is both accurate and reproducible.

Experimental Workflow for Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Evolved Gas Analysis (EGA) cluster_3 Data Analysis & Interpretation Sample 2-Aminothiazole- 4-carbaldehyde Sample Weighing Precise Weighing (e.g., 5-10 mg) Sample->Weighing Crucible Loading into Inert Crucible (Alumina) Weighing->Crucible TGA_DSC Simultaneous TGA/DSC Crucible->TGA_DSC Heating Heating Program (e.g., 25°C to 600°C at 10°C/min) TGA_DSC->Heating Atmosphere Inert Atmosphere (Nitrogen Purge) TGA_DSC->Atmosphere TGA_MS TGA-MS/FTIR Coupling TGA_DSC->TGA_MS Transfer_Line Heated Transfer Line TGA_MS->Transfer_Line MS_FTIR MS and/or FTIR Analysis Transfer_Line->MS_FTIR Data_Processing Data Processing MS_FTIR->Data_Processing Degradation_Profile Degradation Profile (T_onset, T_peak, % Mass Loss) Data_Processing->Degradation_Profile Mechanism Postulation of Degradation Mechanism Degradation_Profile->Mechanism

Caption: Experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA): A Step-by-Step Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is fundamental for determining the onset temperature of decomposition and quantifying mass loss events.

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared alumina crucible.

  • Atmosphere Control: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 600°C at a heating rate of 10°C/min. A controlled heating rate is crucial for resolving distinct degradation steps.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

Differential Scanning Calorimetry (DSC): A Step-by-Step Protocol

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A sealed pan is used to contain any evolved gases during initial decomposition, which can be observed as an endothermic or exothermic event.

  • Atmosphere Control: Maintain a nitrogen purge at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Data Acquisition: Record the heat flow and temperature.

Pillar III: Hypothetical Thermal Degradation Profile of this compound

In the absence of direct experimental data in the public domain, we can postulate a thermal degradation profile based on the known reactivity of its constituent functional groups and the general thermal behavior of similar heterocyclic compounds.

Predicted Thermal Events

The following table summarizes the expected thermal events for this compound.

Thermal EventTechniqueApproximate Temperature Range (°C)Predicted ObservationRationale
MeltingDSC150 - 180Sharp endothermic peakThe melting of a crystalline solid.
Initial DecompositionTGA/DSC180 - 250Onset of mass loss (TGA); Endothermic/Exothermic event (DSC)Initial breakdown of the molecule, likely involving the aldehyde and amino groups.
Main DecompositionTGA/DSC250 - 400Significant and rapid mass loss (TGA); Complex exothermic peaks (DSC)Cleavage and fragmentation of the thiazole ring structure.
Char FormationTGA> 400Residual massFormation of a stable carbonaceous residue.
Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely to be a complex process involving multiple parallel and sequential reactions. The presence of the amino group, the aldehyde group, and the sulfur and nitrogen atoms in the thiazole ring provides several potential points of initial bond scission.

A plausible, yet hypothetical, degradation pathway is proposed below:

G cluster_0 Initial Degradation (Low Temperature) cluster_1 Ring Cleavage (High Temperature) cluster_2 Volatile Products cluster_3 Final Product A This compound B Decarbonylation (-CO) A->B Heat C Dimerization/Polymerization A->C Heat D Thiazole Ring Opening B->D C->D E Fragmentation D->E F CO, HCN, CS2, NH3 E->F G Carbonaceous Residue E->G

Caption: Hypothetical thermal degradation pathway.

  • Initial Phase (Lower Temperatures): The degradation may initiate through reactions involving the most labile functional groups.

    • Decarbonylation: The aldehyde group could lose carbon monoxide (CO), a common thermal decomposition pathway for aldehydes.[6][7]

    • Condensation/Polymerization: The amino and aldehyde groups on adjacent molecules could undergo condensation reactions, leading to the formation of imines and subsequent polymerization. This would result in an initial mass loss corresponding to the elimination of water.

  • Main Decomposition Phase (Higher Temperatures): As the temperature increases, sufficient energy is available to cleave the bonds within the stable aromatic thiazole ring.

    • Ring Opening: The C-S and C-N bonds in the thiazole ring are likely points of scission. Studies on the photochemistry of similar thiazole derivatives suggest that cleavage of the S1-C2 bond is a primary fragmentation pathway.

    • Fragmentation: The opened-ring intermediates would be highly unstable and would fragment into smaller, volatile molecules.

  • Evolved Gas Products: Based on the elemental composition of this compound (C₄H₄N₂OS), the expected volatile degradation products would include:

    • Carbon monoxide (CO) from decarbonylation.

    • Ammonia (NH₃) from the amino group.

    • Hydrogen cyanide (HCN).

    • Sulfur-containing compounds such as carbon disulfide (CS₂) and hydrogen sulfide (H₂S).

    • Small hydrocarbons.

Conclusion and Future Perspectives

This guide has outlined the critical importance of understanding the thermal degradation profile of this compound for its application in pharmaceutical development. While a definitive experimental profile is not yet available in the literature, a robust framework for its characterization using standard thermal analysis techniques has been presented. The hypothetical degradation pathway, based on fundamental chemical principles, provides a solid foundation for interpreting future experimental results.

For a complete and unambiguous understanding, it is imperative that the protocols described herein are executed. Specifically, TGA coupled with MS and/or FTIR is essential for the definitive identification of the evolved gaseous products, which will, in turn, allow for the confirmation and refinement of the proposed degradation mechanism. Such data will be invaluable for establishing safe handling, processing, and storage conditions for this important pharmaceutical intermediate.

References

A Technical Guide to the Historical Synthesis of 2-Aminothiazole-4-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Importance of a Versatile Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its unique electronic properties and versatile functionalization potential have made it a privileged scaffold in drug discovery for decades. Among its many derivatives, 2-aminothiazole-4-carbaldehyde stands out as a particularly valuable intermediate. The presence of a reactive aldehyde group at the 4-position, coupled with the nucleophilic 2-amino group, provides a gateway for diverse chemical transformations, enabling the construction of complex molecular architectures with a wide range of biological activities. This guide provides an in-depth exploration of the historical synthetic methodologies that have been pivotal in the preparation of this crucial building block, offering insights into the evolution of synthetic strategies and the chemical principles that underpin them.

I. The Genesis of the 2-Aminothiazole Core: The Hantzsch Synthesis

The foundational method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. This venerable reaction has remained a mainstay in heterocyclic chemistry due to its reliability and broad applicability.

Mechanistic Principles

The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide. In the context of 2-aminothiazole derivatives, thiourea is the most commonly employed thioamide. The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl compound, followed by intramolecular cyclization and dehydration to afford the aromatic thiazole ring.

An In-depth Technical Guide to the Historical Synthesis of this compound

Foreword: The Enduring Importance of a Versatile Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Its unique electronic properties and versatile functionalization potential have made it a privileged scaffold in drug discovery for decades. Among its many derivatives, this compound stands out as a particularly valuable intermediate. The presence of a reactive aldehyde group at the 4-position, coupled with the nucleophilic 2-amino group, provides a gateway for diverse chemical transformations, enabling the construction of complex molecular architectures with a wide range of biological activities. This guide provides an in-depth exploration of the historical synthetic methodologies that have been pivotal in the preparation of this crucial building block, offering insights into the evolution of synthetic strategies and the chemical principles that underpin them.

I. The Genesis of the 2-Aminothiazole Core: The Hantzsch Synthesis

The foundational method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. This venerable reaction has remained a mainstay in heterocyclic chemistry due to its reliability and broad applicability.

Mechanistic Principles

The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide. In the context of 2-aminothiazole derivatives, thiourea is the most commonly employed thioamide. The reaction proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the halocarbonyl compound, followed by intramolecular cyclization and dehydration to afford the aromatic thiazole ring.

Hantzsch_Mechanism Thiourea Thiourea Thiouronium Thiouronium Salt Thiourea->Thiouronium Nucleophilic Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Thiouronium Hydroxythiazoline Hydroxythiazoline Intermediate Thiouronium->Hydroxythiazoline Intramolecular Cyclization Thiazole 2-Aminothiazole Hydroxythiazoline->Thiazole Dehydration

Hantzsch Thiazole Synthesis Mechanism.
Historical Protocol: Synthesis of Ethyl 2-Aminothiazole-4-carboxylate

A classic application of the Hantzsch synthesis provides access to ethyl 2-aminothiazole-4-carboxylate, a direct precursor to the target aldehyde. This procedure involves the reaction of ethyl bromopyruvate with thiourea.

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
Ethyl bromopyruvate1.0195.0319.5 g
Thiourea1.276.129.1 g
Ethanol-46.07100 mL

Step-by-Step Methodology:

  • To a stirred solution of thiourea (9.1 g, 120 mmol) in ethanol (100 mL) in a round-bottom flask, add ethyl bromopyruvate (19.5 g, 100 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield ethyl 2-aminothiazole-4-carboxylate.

II. Introduction of the Formyl Group: Historical Strategies

With the 2-aminothiazole core in hand, the next critical step is the introduction of the carbaldehyde functionality at the 4-position. Historically, two main strategies have been employed: direct formylation of the pre-formed thiazole ring and a multi-step approach involving the transformation of a C4-substituent.

A. Direct Formylation: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, has been a key method for the direct introduction of an aldehyde group onto the 2-aminothiazole nucleus.

Mechanistic Insights:

The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This electrophilic iminium species then attacks the electron-rich thiazole ring. The regioselectivity of this electrophilic substitution is a critical consideration. While the C5 position is generally more susceptible to electrophilic attack, reaction conditions can be optimized to favor formylation at the C4 position. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Vilsmeier_Haack_Workflow Start 2-Aminothiazole Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Aromatic Substitution Reagent Vilsmeier Reagent (DMF/POCl₃) Reagent->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

Vilsmeier-Haack Formylation Workflow.

Historical Protocol (Adapted from similar formylations):

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
2-Aminothiazole1.0100.1410.0 g
N,N-Dimethylformamide (DMF)5.073.0936.5 mL
Phosphorus oxychloride (POCl₃)1.5153.3314.0 mL

Step-by-Step Methodology:

  • In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool N,N-dimethylformamide (36.5 mL, 500 mmol) to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (14.0 mL, 150 mmol) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2-aminothiazole (10.0 g, 100 mmol) in DMF (20 mL) and add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a cold aqueous solution of sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

B. Multi-step Synthesis via a Carboxylate Intermediate

An alternative and historically significant route to this compound involves a three-step sequence starting from the readily available ethyl 2-aminothiazole-4-carboxylate. This pathway offers a high degree of regiochemical control.

1. Hantzsch Synthesis of Ethyl 2-Aminothiazole-4-carboxylate: (As detailed in Section I)

2. Reduction of the Ester to (2-Aminothiazol-4-yl)methanol:

The ester functionality is selectively reduced to the corresponding primary alcohol. Historically, powerful reducing agents like lithium aluminum hydride (LiAlH₄) were employed for this transformation.

Historical Protocol:

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
Ethyl 2-aminothiazole-4-carboxylate1.0172.2017.2 g
Lithium aluminum hydride (LiAlH₄)1.537.955.7 g
Anhydrous Tetrahydrofuran (THF)-72.11200 mL

Step-by-Step Methodology:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (5.7 g, 150 mmol) in anhydrous THF (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve ethyl 2-aminothiazole-4-carboxylate (17.2 g, 100 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-aminothiazol-4-yl)methanol.

3. Oxidation of the Alcohol to this compound:

The final step involves the oxidation of the primary alcohol to the aldehyde. A variety of oxidizing agents have been used for this purpose, with milder reagents being preferred to avoid over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) has been a historically effective reagent for the oxidation of allylic and benzylic-type alcohols, including heteroaromatic carbinols.

Historical Protocol:

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount
(2-Aminothiazol-4-yl)methanol1.0130.1713.0 g
Activated Manganese Dioxide (MnO₂)10.086.9487.0 g
Dichloromethane (DCM)-84.93300 mL

Step-by-Step Methodology:

  • To a stirred suspension of activated manganese dioxide (87.0 g, 1.0 mol) in dichloromethane (300 mL), add a solution of (2-aminothiazol-4-yl)methanol (13.0 g, 100 mmol) in DCM (50 mL).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

  • Wash the celite pad thoroughly with DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by column chromatography or recrystallization.

III. Less Common Historical Routes: Exploring Alternative Pathways

While the Vilsmeier-Haack reaction and the reduction-oxidation sequence represent the most prominent historical methods, other named reactions have the potential to be adapted for the synthesis of this compound, particularly from precursors with a C4-methyl or C4-halomethyl substituent.

A. The Sommelet Reaction

The Sommelet reaction provides a method for converting a benzylic or related halide to an aldehyde using hexamine. This reaction could theoretically be applied to 2-amino-4-(halomethyl)thiazole.

Plausible Reaction Scheme:

Sommelet_Reaction Halomethylthiazole 2-Amino-4-(halomethyl)thiazole Aldehyde This compound Halomethylthiazole->Aldehyde Hexamine Hexamine Hexamine->Aldehyde

Conceptual Sommelet Reaction for Aldehyde Synthesis.
B. The Hass-Bender Oxidation

The Hass-Bender oxidation offers a route to convert a benzylic-type halide to an aldehyde using the sodium salt of 2-nitropropane. This could be a potential, albeit less common, method for the synthesis of the target aldehyde from a C4-halomethyl precursor.

IV. Summary and Comparative Analysis of Historical Methods
MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Hantzsch/Vilsmeier-Haack 2-AminothiazoleDMF, POCl₃Direct formylation, one-pot potentialRegioselectivity can be an issue, harsh reagents
Hantzsch/Reduction/Oxidation Ethyl bromopyruvate, ThioureaLiAlH₄, MnO₂High regiochemical controlMulti-step, use of pyrophoric and stoichiometric reagents
Sommelet Reaction (Hypothetical) 2-Amino-4-(halomethyl)thiazoleHexamineMilder conditions for aldehyde formationRequires synthesis of the halomethyl precursor
Hass-Bender Oxidation (Hypothetical) 2-Amino-4-(halomethyl)thiazole2-Nitropropane, BaseAlternative to Sommelet reactionRequires synthesis of the halomethyl precursor
Conclusion: A Legacy of Synthetic Innovation

The historical synthesis of this compound showcases the ingenuity and evolution of organic chemistry. From the foundational Hantzsch synthesis to the strategic application of formylation and oxidation-reduction reactions, chemists have developed a robust toolbox for accessing this vital synthetic intermediate. Understanding these historical methods not only provides a rich perspective on the development of heterocyclic chemistry but also offers valuable insights for contemporary synthetic challenges in drug discovery and development. The principles and strategies established by these early pioneers continue to inform and inspire the creation of novel molecules with the potential to address unmet medical needs.

The Pivotal Role of 2-Aminothiazole-4-carbaldehyde in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a particularly versatile derivative, 2-aminothiazole-4-carbaldehyde, a heteroaromatic aldehyde that serves as a critical synthon for generating diverse molecular architectures with significant therapeutic potential.[3] This document provides an in-depth exploration of the synthesis of this key intermediate and the subsequent derivatization of its reactive aldehyde and amino functionalities to construct libraries of compounds for drug discovery programs.

The 2-Aminothiazole Core: A Foundation of Therapeutic Success

The 2-aminothiazole nucleus is a fundamental component of numerous clinically approved drugs, demonstrating a broad spectrum of pharmacological activities.[4] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[5] The structural rigidity of the thiazole ring, combined with the hydrogen bonding capabilities of the 2-amino group, allows for specific and high-affinity interactions with various biological targets.

Synthesis of the Keystone: this compound

While the synthesis of 2-aminothiazole derivatives is extensively documented, direct and high-yielding protocols for this compound are less common. This section outlines plausible and efficient synthetic strategies based on established organic chemistry principles.

The Hantzsch Thiazole Synthesis: A Classic Approach

The most fundamental method for constructing the 2-aminothiazole ring is the Hantzsch synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea or thioamide.[6][7] This versatile reaction allows for the introduction of various substituents on the thiazole ring.

Experimental Protocol: Generalized Hantzsch Thiazole Synthesis

  • Preparation of the α-Haloketone: To a solution of the corresponding ketone in a suitable solvent (e.g., diethyl ether, chloroform), add an equimolar amount of a halogenating agent (e.g., bromine, N-bromosuccinimide) dropwise with stirring. Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature).

  • Cyclization with Thiourea: Dissolve the crude α-haloketone in a polar solvent like ethanol or DMF. Add a slight excess of thiourea and heat the mixture to reflux.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water. Neutralize with a base (e.g., sodium bicarbonate) to precipitate the 2-aminothiazole derivative. Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Formylation of the 2-Aminothiazole Ring: The Vilsmeier-Haack Reaction

A direct and powerful method for introducing a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction.[8][9] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[10] Given the electron-donating nature of the amino group, the 2-aminothiazole ring is activated towards electrophilic substitution, making the Vilsmeier-Haack reaction a highly feasible route to this compound.[11][12]

Proposed Experimental Protocol: Vilsmeier-Haack Formylation of 2-Aminothiazole

  • Preparation of the Vilsmeier Reagent: In a flame-dried flask under an inert atmosphere, cool DMF in an ice bath. Add POCl₃ dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Formylation: Dissolve 2-aminothiazole in a suitable solvent (e.g., dichloroethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression and Work-up: Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours. Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium hydroxide solution.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Vilsmeier_Haack_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Aminothiazole 2-Aminothiazole Aminothiazole->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Proposed Vilsmeier-Haack formylation of 2-aminothiazole.

Alternative Synthetic Routes

Other potential synthetic strategies for this compound include:

  • Oxidation of 2-amino-4-methylthiazole: The methyl group at the 4-position can be oxidized to a formyl group using various oxidizing agents.[13]

  • Reduction of 2-aminothiazole-4-carboxylic acid or its esters: The carboxylic acid or ester functionality can be reduced to the corresponding aldehyde.[14]

Derivatization of this compound: A Gateway to Molecular Diversity

The aldehyde functionality of this compound is a versatile handle for a multitude of chemical transformations, allowing for the rapid generation of diverse compound libraries.

Reactions at the Aldehyde Group

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[15][16] This reaction is highly effective for forming new carbon-carbon double bonds and is widely used in the synthesis of α,β-unsaturated compounds.[4][17]

Experimental Protocol: Knoevenagel Condensation with this compound

  • Reaction Setup: Dissolve this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in a suitable solvent such as ethanol or pyridine.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.

  • Reaction and Work-up: Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, remove the solvent under reduced pressure and purify the residue by column chromatography.

Knoevenagel_Condensation Aldehyde This compound Product α,β-Unsaturated Derivative Aldehyde->Product + Active Methylene Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Product Base Catalyst

Caption: Knoevenagel condensation of this compound.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[1] This reaction is highly regioselective and offers good control over the stereochemistry of the resulting double bond.

Experimental Protocol: Wittig Reaction with this compound

  • Ylide Generation: Prepare the phosphonium ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent like THF or DMSO under an inert atmosphere.

  • Reaction with Aldehyde: Cool the ylide solution to a low temperature (e.g., -78 °C) and add a solution of this compound in the same solvent dropwise.

  • Work-up and Purification: Allow the reaction to warm to room temperature. Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the resulting alkene by column chromatography.

Reductive amination is a two-step process that converts aldehydes and ketones into primary, secondary, or tertiary amines.[18][19] It involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination of this compound

  • Imine Formation: Dissolve this compound and the desired primary or secondary amine in a suitable solvent (e.g., methanol, dichloroethane). A mild acid catalyst (e.g., acetic acid) can be added to facilitate imine formation.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the resulting amine by column chromatography.

Reductive_Amination Aldehyde This compound Imine Imine Intermediate Aldehyde->Imine + Amine Amine Primary or Secondary Amine Amine->Imine Product Substituted Amine Imine->Product Reducing Agent

Caption: Reductive amination of this compound.

Reactions Involving the 2-Amino Group

The 2-amino group of the thiazole ring is also a key site for derivatization, allowing for the introduction of various functionalities through acylation, alkylation, and condensation reactions.[20][21]

Synthesis of Fused Heterocyclic Systems

This compound and its derivatives are excellent precursors for the synthesis of fused heterocyclic systems, such as thiazolo[3,2-a]pyrimidines, which often exhibit enhanced biological activity.[22][23]

Biological Significance and Therapeutic Applications

The derivatives of this compound have been investigated for a wide range of therapeutic applications. The structural modifications enabled by the versatile reactivity of this core molecule allow for the fine-tuning of pharmacological properties to target specific diseases.

Table 1: Biological Activities of 2-Aminothiazole Derivatives

Derivative ClassBiological ActivityReference(s)
Schiff BasesAntimicrobial, Anticancer[5]
ChalconesAnti-inflammatory, Antioxidant[24]
Pyrimidine DerivativesAnticancer, Antiviral[5][22]
Amides/CarboxamidesAntitubercular, Antiplasmodial[25][26]

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its efficient synthesis and the diverse reactivity of its aldehyde and amino groups provide a robust platform for the generation of extensive compound libraries. The exploration of derivatives stemming from this core continues to yield novel therapeutic agents with significant potential in the treatment of a wide range of diseases. This guide provides a foundational understanding and practical protocols to empower researchers in their drug discovery endeavors centered around this pivotal scaffold.

References

acid-base behavior and pKa determination of 2-Aminothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Acid-Base Behavior and pKa Determination of 2-Aminothiazole-4-carbaldehyde

Introduction: The Critical Role of pKa in Drug Development

In the landscape of medicinal chemistry and drug development, the ionization constant (pKa) of a molecule is a cornerstone physicochemical parameter. It governs a compound's behavior in physiological environments, directly influencing critical pharmacokinetic properties such as solubility, absorption, distribution, metabolism, and excretion (ADME).[1] For heterocyclic scaffolds like 2-aminothiazole, which are integral to numerous clinically significant drugs[2][3], a precise understanding of acid-base behavior is not merely academic—it is fundamental to rational drug design.

This compound is a heteroaromatic aldehyde featuring an amino group and a formyl group on the thiazole ring.[4][5] This substitution pattern creates a unique electronic environment with multiple potential ionization sites, making a thorough characterization of its pKa values essential for predicting its behavior as a potential drug candidate or intermediate. This guide provides a comprehensive overview of the theoretical acid-base properties of this compound, detailed experimental protocols for its pKa determination, and an introduction to complementary computational prediction methods.

Theoretical Acid-Base Behavior: Identifying the Key Players

The structure of this compound presents two primary basic centers susceptible to protonation: the exocyclic amino group (-NH2) at position 2 and the endocyclic thiazole ring nitrogen at position 3. The aldehyde group at position 4, being strongly electron-withdrawing, significantly modulates the basicity of both nitrogen atoms.

  • Exocyclic Amino Group (C2-NH2): This group is a primary amine. In isolation, its basicity would be significant. However, its proximity to the heterocyclic ring allows for delocalization of its lone pair of electrons into the aromatic system, which generally reduces basicity.

  • Endocyclic Thiazole Nitrogen (N3): This nitrogen atom's lone pair resides in an sp2 hybrid orbital, contributing to the aromatic system. It is a key site of protonation in many thiazole-containing compounds.

  • Influence of the Carbaldehyde Group (C4-CHO): The formyl group exerts a powerful electron-withdrawing effect through both induction (via the sigma bonds) and resonance. This effect pulls electron density away from the thiazole ring and the exocyclic amino group, thereby destabilizing the corresponding conjugate acids. The consequence is a marked decrease in the basicity (a lower pKa value) of both nitrogen atoms compared to the unsubstituted 2-aminothiazole parent molecule. For context, the predicted strongest basic pKa for 2-aminothiazole is 8.67.[6]

The protonation equilibria can be visualized as a two-step process, with two distinct pKa values corresponding to the protonation of the two nitrogen centers. The first protonation will occur at the more basic site, followed by the second at the less basic site.

G cluster_0 Protonation Equilibria cluster_1 Species Structures (Conceptual) Neutral Neutral Molecule (B) MonoProtonated Monoprotonated (BH+) Neutral->MonoProtonated + H+ / - H+ pKa1 s1 [2-AT-4-CHO] DiProtonated Diprotonated (BH2++) MonoProtonated->DiProtonated + H+ / - H+ pKa2 s2 [2-AT-4-CHO]-H+ s3 [2-AT-4-CHO]-2H+

Caption: Conceptual protonation pathway for this compound.

Experimental pKa Determination: The Gold Standard

Direct measurement remains the most reliable method for pKa determination. Two widely adopted techniques, UV-Vis spectrophotometry and potentiometric titration, are particularly well-suited for this molecule. The choice between them often depends on factors like sample availability, solubility, and the presence of a suitable chromophore.

Method 1: UV-Vis Spectrophotometric Titration

This method is highly sensitive and requires only a small amount of sample.[1] It relies on the principle that the electronic structure of a molecule, and thus its UV-Vis absorption spectrum, changes upon protonation or deprotonation.[7] To be applicable, the compound must possess a chromophore near the ionization center, and the spectra of the protonated and neutral forms must differ.[1][8]

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic solvent like DMSO or methanol.[1]

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M KCl) covering a wide pH range (e.g., pH 2 to 12).[1] Use buffers that have minimal UV absorbance in the measurement region.

  • Sample Preparation in Microplate: Using a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to a series of wells. Add a small, constant volume of the compound's stock solution to each buffer-containing well, ensuring the final organic solvent concentration is low (e.g., ≤2% v/v) to minimize its effect on the aqueous pKa.[1] Include wells with only buffer as blanks.

  • Spectral Acquisition: Use a microplate UV-Vis spectrophotometer to record the absorbance spectrum (e.g., 230–500 nm) for each well.[1]

  • Data Analysis:

    • Subtract the blank absorbance from each sample spectrum.

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at the chosen wavelength(s) against pH. The resulting data should form a sigmoidal curve.[9]

    • The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[9][10] This can be determined by fitting the data to the appropriate Henderson-Hasselbalch derived equation or by finding the maximum of the first derivative of the curve.[8][11]

Method 2: Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination.[8] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[12][13]

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[12]

  • Preparation of Solutions:

    • Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH). Ensure the NaOH solution is carbonate-free.[8]

    • Prepare an ionic strength adjustment solution (e.g., 0.15 M KCl).[12][13]

    • Prepare the analyte solution by dissolving an accurately weighed amount of this compound in water or a water-cosolvent mixture to a known concentration (e.g., 1 mM).[13] Add the ionic strength adjuster.

  • Titration Procedure:

    • Place the analyte solution in a thermostatted vessel on a magnetic stirrer.

    • Purge the solution with an inert gas like nitrogen or argon to remove dissolved CO2, which can interfere with the titration of bases.[12][13]

    • Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

    • For a basic compound, titrate with the standardized HCl solution. Add the titrant in small, precise increments and record the pH after the reading stabilizes (e.g., drift < 0.01 pH units/minute).[13]

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa of the conjugate acid corresponds to the pH at the half-equivalence point.

    • The equivalence point(s) can be identified precisely as the inflection point(s) on the titration curve, which are most clearly seen on a first or second derivative plot of the data (ΔpH/ΔV vs. V).[14]

  • Validation and Reproducibility: Perform a minimum of three independent titrations to ensure the reliability of the results and calculate the average pKa and standard deviation.[12][13]

Caption: A generalized workflow for the experimental determination of pKa.

Complementary Approach: Computational pKa Prediction

In modern drug discovery, computational methods serve as a rapid and cost-effective means to estimate pKa values, guiding experimental efforts.[15] These methods are particularly useful for screening large libraries of compounds or for molecules that are difficult to synthesize or analyze experimentally.[16]

The most accurate computational approaches are based on quantum mechanics (QM). The pKa is proportional to the Gibbs free energy change (ΔG) of the acid dissociation reaction.[17] By calculating the free energies of the protonated and deprotonated species in a solvated state, the pKa can be predicted.

More recently, hybrid methods combining QM features with graph neural networks and machine learning (ML) have achieved state-of-the-art accuracy, with root-mean-square errors (RMSEs) as low as 0.5-0.8 pKa units on experimental test sets.[15] Quantitative Structure-Activity Relationship (QSAR) models also offer a reliable approach for predicting the pKa of nitrogen-containing compounds.[18][19]

While computational predictions can be highly accurate, they should be viewed as a powerful complement to, not a replacement for, experimental verification.[16] The accuracy of these methods depends heavily on the quality of the underlying model and the diversity of the training data used for ML approaches.[15][18]

Summary of Physicochemical Data

CompoundParameterPredicted ValueMethod/SourceReference
2-AminothiazolepKa (Strongest Basic)8.67ChemAxon / HMDB[6]
This compoundpKa (Strongest Basic)< 8.67Qualitative Prediction-

Note: The pKa of this compound is predicted to be lower than that of 2-aminothiazole due to the electron-withdrawing nature of the 4-carbaldehyde substituent.

Conclusion and Field Insights

A thorough understanding of the acid-base behavior of this compound is indispensable for its potential application in drug development. This guide has outlined the theoretical underpinnings of its ionizable centers and provided robust, field-proven experimental protocols for the precise determination of its pKa values using UV-Vis spectrophotometry and potentiometric titration. The integration of modern computational prediction methods offers a valuable tool for early-stage assessment and hypothesis testing.

For researchers and drug development professionals, the choice of method should be guided by practical considerations. UV-Vis spectrophotometry is ideal for high-throughput screening or when sample quantity is limited, provided the molecule has a suitable chromophore. Potentiometric titration, while lower in throughput, offers exceptional accuracy and is considered a benchmark technique.[8][20] By combining these experimental and computational approaches, scientists can build a comprehensive physicochemical profile of this compound, enabling more informed decisions in the design and optimization of new therapeutic agents.

References

The Pharmacological Potential of 2-Aminothiazole-4-carbaldehyde: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Privileged Scaffold and the Reactive Intermediate

In the landscape of medicinal chemistry, the 2-aminothiazole moiety stands out as a "privileged scaffold"—a core chemical structure that is recurrently found in a multitude of biologically active compounds and approved therapeutic agents.[1][2] Its inherent ability to interact with various biological targets has rendered it a cornerstone in the design of novel drugs. This guide delves into the significant biological activities stemming from a key derivative of this scaffold: 2-aminothiazole-4-carbaldehyde.

While this compound itself is primarily recognized as a versatile reactive intermediate for chemical synthesis, its true potential is unlocked through the creation of a diverse array of derivatives, most notably Schiff bases and amides. The presence of the aldehyde group at the 4-position provides a chemically reactive handle for the facile synthesis of more complex molecules with enhanced biological activities.[3] This technical guide will provide an in-depth exploration of the principal biological activities associated with derivatives of this compound, namely their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental protocols and mechanistic insights.

I. The Synthetic Gateway: Preparation of this compound and its Derivatives

The foundation of exploring the biological activities of this compound derivatives lies in their synthesis. The primary route to the 2-aminothiazole core is the well-established Hantzsch thiazole synthesis.

A. Synthesis of the 2-Aminothiazole Core

The Hantzsch synthesis typically involves the condensation reaction between an α-haloketone and a thiourea derivative.[4] This method provides a reliable and efficient means to construct the 2-aminothiazole ring system.

Experimental Protocol: Hantzsch Thistle Synthesis of a 2-Aminothiazole Derivative

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea

  • Ethanol

  • Sodium bicarbonate (optional, for neutralization)

Procedure:

  • Dissolve the α-haloketone and thiourea in ethanol in a round-bottom flask.

  • Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • If the reaction mixture is acidic, neutralize it with a base such as sodium bicarbonate.

  • The product can be isolated by filtration if it precipitates, or by extraction with an appropriate organic solvent.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain the pure 2-aminothiazole derivative.

B. Derivatization of this compound

The aldehyde functionality of this compound is the key to its versatility. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), which are a major class of biologically active derivatives.

Experimental Protocol: Synthesis of a this compound Schiff Base

Materials:

  • This compound

  • A primary amine (e.g., a substituted aniline)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar amounts of this compound and the desired primary amine in absolute ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the reaction mixture and reflux for several hours. Monitor the progress of the reaction using TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The Schiff base product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • The crude product is then purified by recrystallization to yield the pure Schiff base.

G cluster_synthesis Synthesis Workflow start This compound reaction Condensation Reaction (Ethanol, Acetic Acid) start->reaction amine Primary Amine (R-NH2) amine->reaction product Schiff Base Derivative reaction->product bioassay Biological Activity Screening product->bioassay

Caption: Synthetic workflow for Schiff base derivatives.

II. Antimicrobial Activity: Combating Drug Resistance

Derivatives of 2-aminothiazole have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi, including multidrug-resistant strains.[5] The imine linkage in Schiff bases derived from this compound is often crucial for their antimicrobial efficacy.

A. Mechanism of Antimicrobial Action

The antimicrobial mechanism of 2-aminothiazole derivatives is multifaceted. One of the key targets identified through molecular docking studies is the enzyme UDP-N-acetylmuramate/L-alanine ligase (MurC).[5] This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of MurC disrupts cell wall synthesis, leading to bacterial cell death. Another proposed mechanism involves the inhibition of fungal CYP51 (lanosterol 14α-demethylase), an enzyme vital for ergosterol biosynthesis in fungal cell membranes.[6]

G cluster_antimicrobial Antimicrobial Mechanism of Action compound 2-Aminothiazole Derivative murc UDP-N-acetylmuramate/ L-alanine ligase (MurC) compound->murc Inhibition cyp51 Fungal CYP51 compound->cyp51 Inhibition peptidoglycan Peptidoglycan Synthesis murc->peptidoglycan ergosterol Ergosterol Synthesis cyp51->ergosterol cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane

Caption: Proposed antimicrobial mechanisms of action.

B. In Vitro Evaluation of Antimicrobial Activity

The antimicrobial potential of synthesized compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Assay for MIC Determination

Materials:

  • Synthesized 2-aminothiazole derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ampicillin, fluconazole) as positive controls

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to be tested.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (broth with inoculum and standard drug) and negative controls (broth with inoculum but no compound).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Compound TypeTarget OrganismMIC Range (µg/mL)Reference
Schiff BasesS. epidermidis (MDR)250[5]
Schiff BasesP. aeruginosa (MDR)375[5]
Schiff BasesS. aureus (MDR)250[5]
Schiff BasesE. coli (MDR)375[5]
Substituted 2-aminothiazolesT. viridePotent activity[6]

III. Anticancer Activity: Targeting Malignant Proliferation

The 2-aminothiazole scaffold is a key component of several clinically approved anticancer drugs, such as the tyrosine kinase inhibitor dasatinib.[1] Derivatives of this compound have shown significant cytotoxic effects against a variety of human cancer cell lines.[7][8]

A. Mechanisms of Anticancer Action

The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1] These include Epidermal Growth Factor Receptor (EGFR) kinase, Src kinase, and Phosphatidylinositol 3-kinases (PI3Ks).[8] By inhibiting these kinases, the compounds can disrupt key signaling pathways, leading to cell cycle arrest and apoptosis (programmed cell death).

G cluster_anticancer Anticancer Mechanism of Action compound 2-Aminothiazole Derivative kinase Protein Kinases (e.g., EGFR, Src, PI3K) compound->kinase Inhibition pathway Downstream Signaling Pathways kinase->pathway proliferation Cell Proliferation pathway->proliferation survival Cell Survival pathway->survival arrest Cell Cycle Arrest proliferation->arrest apoptosis Apoptosis survival->apoptosis

Caption: Kinase inhibition pathway in anticancer activity.

B. In Vitro Evaluation of Anticancer Activity

The cytotoxic effects of the synthesized compounds on cancer cells are commonly evaluated using the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)

  • Complete cell culture medium

  • Synthesized 2-aminothiazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The absorbance is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Compound ClassCancer Cell LineIC50/GI50 (µM)Reference
Ethyl 2-[(substituted)acetamido]thiazole-4-carboxylatesPanc-1 (Pancreatic)43.08[7]
2-amino-4-phenylthiazole derivativesHT29 (Colon)2.01[8]
Ethyl 2-substituted-aminothiazole-4-carboxylate derivativesRPMI-8226 (Leukemia)0.08[8]
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamidesHeLa (Cervical)1.6[8]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Response

The 2-aminothiazole nucleus is also found in compounds with anti-inflammatory properties.[9] Schiff bases derived from this compound have been investigated for their potential to modulate the inflammatory response.

A. Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are believed to be mediated through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2).[10] These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX enzymes, these derivatives can reduce the production of prostaglandins and thereby alleviate inflammation.

B. In Vitro Evaluation of Anti-inflammatory Activity

A common in vitro method to assess anti-inflammatory activity is the inhibition of protein denaturation assay.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS)

  • Synthesized 2-aminothiazole derivatives

  • Standard anti-inflammatory drug (e.g., aspirin)

Procedure:

  • Prepare a solution of BSA in PBS.

  • Prepare various concentrations of the test compounds and the standard drug.

  • Mix the BSA solution with the test compounds or standard drug.

  • A control group consists of BSA solution with the vehicle used to dissolve the compounds.

  • Incubate the mixtures at a physiological temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation (e.g., 72°C).

  • After cooling, measure the turbidity of the solutions using a spectrophotometer.

  • The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with the control. A higher percentage of inhibition indicates greater anti-inflammatory activity.

V. Conclusion and Future Perspectives

This compound serves as a critical launchpad for the synthesis of a wide array of derivatives with significant biological potential. The resulting Schiff bases and other analogs have demonstrated promising antimicrobial, anticancer, and anti-inflammatory activities in preclinical studies. The versatility of the 2-aminothiazole scaffold, combined with the reactivity of the 4-carbaldehyde group, allows for extensive structural modifications to optimize potency and selectivity for various biological targets.

Future research in this area should focus on several key aspects:

  • Elucidation of Intrinsic Activity: While this compound is primarily used as a synthetic intermediate, a thorough evaluation of its own biological activity profile would provide a valuable baseline for understanding the contributions of subsequent derivatizations.

  • Mechanism of Action Studies: Further investigations are needed to precisely delineate the molecular targets and signaling pathways affected by these compounds for each of their biological activities.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the substituents on the 2-aminothiazole ring and the derivatized side chain will help in establishing robust SARs, guiding the design of more potent and selective drug candidates.

References

Methodological & Application

Application Note: Leveraging 2-Aminothiazole-4-carbaldehyde as a Versatile Synthon in Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1][2][3] Multi-component reactions (MCRs) represent a paradigm of efficiency in chemical synthesis, enabling the construction of complex molecular architectures in a single, atom-economical step. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 2-aminothiazole-4-carbaldehyde, a unique bifunctional building block, in prominent MCRs. By featuring both a nucleophilic amino group and an electrophilic aldehyde, this synthon offers a powerful entry point to novel heterocyclic libraries. We present detailed protocols, mechanistic insights, and practical considerations for employing this versatile reagent in the Biginelli and Hantzsch reactions, facilitating the rapid generation of diverse compound libraries for screening and lead optimization.

Introduction: The Intersection of a Privileged Scaffold and Synthetic Efficiency

The 2-aminothiazole moiety is a "privileged structure" in drug discovery, conferring a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[3][4][5] Its structural features allow for key hydrogen bonding interactions with various biological targets, making it a frequent component of successful therapeutic agents.[2] The challenge in modern drug discovery, however, lies not only in identifying potent scaffolds but also in rapidly and efficiently exploring the chemical space around them.

Multi-component reactions (MCRs) are ideally suited for this challenge. As one-pot processes involving three or more reactants, MCRs offer significant advantages over traditional linear synthesis, including:

  • Step Economy: Drastically reducing the number of synthetic and purification steps.[6]

  • Atom Economy: Incorporating the majority of atoms from the starting materials into the final product.

  • Operational Simplicity: Simplifying experimental procedures and reducing waste.

  • Diversity-Oriented Synthesis: Allowing for the rapid creation of large, structurally diverse compound libraries by varying the individual components.[7]

This compound emerges as a uniquely valuable reagent at the confluence of these two fields. It provides the esteemed 2-aminothiazole core pre-functionalized with an aldehyde group, a key electrophilic partner in many foundational MCRs. This allows for the direct incorporation of the entire scaffold into new heterocyclic systems, streamlining the path to novel drug candidates.

Core Application: The Biginelli Reaction for Dihydropyrimidine Synthesis

The Biginelli reaction is a classic acid-catalyzed, three-component condensation of an aldehyde, a β-ketoester, and a urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8][9] These products are of significant pharmaceutical interest, notably as calcium channel blockers and antihypertensive agents. Using this compound as the aldehyde component provides a direct route to DHPMs decorated with a potent pharmacophore at the 4-position.

Mechanistic Rationale

The accepted mechanism proceeds through an initial, rate-determining condensation between the aldehyde and urea to form an N-acylimine intermediate.[8] This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final DHPM ring system. The choice of catalyst (typically a Brønsted or Lewis acid) is critical for activating the aldehyde and promoting the key condensation and dehydration steps.

Biginelli_Mechanism cluster_0 Step 1: Acylimine Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Cyclization & Dehydration Aldehyde 2-Aminothiazole- 4-carbaldehyde Imine N-Acylimine Intermediate Aldehyde->Imine + Urea - H2O Urea Urea/ Thiourea Adduct Open-Chain Adduct Imine->Adduct + Ketoester (Enol) Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) DHPM Final DHPM Product Adduct->DHPM 1. Cyclization 2. Dehydration

Caption: Mechanism of the Biginelli Reaction using this compound.

Experimental Protocol: Synthesis of Ethyl 6-methyl-4-(2-aminothiazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol provides a representative procedure for the synthesis of a DHPM derivative using this compound.

Materials:

  • This compound (1.0 mmol, 142.15 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.14 mg, 126 µL)

  • Urea (1.5 mmol, 90.09 mg)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.1 mmol, 19.02 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature to achieve a homogeneous suspension.

  • Add the catalyst, p-TSA monohydrate (0.1 mmol).

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to obtain the pure DHPM derivative.

Self-Validation & Characterization:

  • Expected Outcome: A pale yellow to white crystalline solid.

  • Yield: Typically 70-85%.

  • Characterization:

    • ¹H NMR: Expect characteristic signals for the thiazole ring protons, the pyrimidine NH protons (often broad), the C4-H methine proton (a doublet), and the ethyl ester group.

    • Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₁H₁₄N₄O₃S, MW: 298.32 g/mol ). Look for the [M+H]⁺ ion at m/z 299.3.

    • Infrared (IR) Spectroscopy: Look for characteristic C=O stretching frequencies for the ester and urea carbonyls, and N-H stretching bands.

Data and Variations

The versatility of the Biginelli reaction allows for significant variation. Thiourea can be used in place of urea to yield the corresponding dihydropyrimidinethiones. Various β-dicarbonyl compounds can also be employed.

Aldehyde ComponentDicarbonyl Component(Thio)ureaCatalystTypical Yield (%)Reference
This compoundEthyl AcetoacetateUreap-TSA70-85[10]
This compoundAcetylacetoneThioureaHCl65-80[6]
This compoundMethyl AcetoacetateUreaYb(OTf)₃80-92[9]
This compoundEthyl BenzoylacetateThioureaL-proline60-75General MCR

Core Application: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source (like ammonium acetate) to form 1,4-dihydropyridines (1,4-DHPs).[11] These heterocycles are famous for their activity as L-type calcium channel blockers (e.g., Nifedipine) and are widely used to treat cardiovascular diseases. The use of this compound introduces the biologically relevant thiazole moiety at the 4-position of the DHP ring.

Causality of Experimental Design

The reaction is typically performed as a one-pot procedure in a protic solvent like ethanol, which facilitates all intermediate steps. The mechanism involves an initial Knoevenagel condensation between one equivalent of the ketoester and the aldehyde, and the formation of an enamine from the second equivalent of the ketoester and ammonia. A subsequent Michael addition between these two intermediates, followed by cyclization and dehydration, affords the final product. The 2-amino group on the thiazole ring of our starting material remains a spectator in this reaction, providing a valuable handle for post-MCR functionalization.

Hantzsch_Workflow Start Combine Reactants: - this compound (1 eq) - Ethyl Acetoacetate (2 eq) - Ammonium Acetate (1.1 eq) - Ethanol (Solvent) Reflux Heat to Reflux (80 °C, 8-12 h) Start->Reflux Monitor Monitor by TLC (3:7 EtOAc:Hexane) Reflux->Monitor Monitor->Reflux Reaction Incomplete Cool Cool to Room Temp. & Induce Crystallization Monitor->Cool Reaction Complete Isolate Isolate Product: 1. Vacuum Filtration 2. Wash with Cold Ethanol Cool->Isolate Dry Dry Under Vacuum Isolate->Dry Product Pure 1,4-Dihydropyridine Product Dry->Product

Caption: Experimental workflow for the Hantzsch 1,4-dihydropyridine synthesis.

Experimental Protocol: Synthesis of Diethyl 4-(2-aminothiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • This compound (1.0 mmol, 142.15 mg)

  • Ethyl acetoacetate (2.0 mmol, 260.28 mg, 252 µL)

  • Ammonium acetate (1.1 mmol, 84.79 mg)

  • Ethanol (10 mL)

Procedure:

  • In a 50 mL round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.1 mmol), and ethanol (10 mL).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Maintain the reflux for 8-12 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution.

  • If no precipitate forms, reduce the solvent volume by half using a rotary evaporator and cool the concentrated solution in an ice bath.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with a small amount of ice-cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to yield the target 1,4-DHP.

Self-Validation & Characterization:

  • Expected Outcome: A bright yellow, crystalline solid.

  • Yield: Typically 65-80%.

  • Characterization:

    • ¹H NMR: Key signals include a singlet for the DHP N-H proton, a singlet for the C4-H proton, two singlets for the C2 and C6 methyl groups, and signals for the two equivalent ethyl ester groups.

    • ¹³C NMR: Confirmation of the number of unique carbons.

    • UV-Vis Spectroscopy: 1,4-DHPs have a characteristic strong absorbance around 350-370 nm.

    • MS: Confirm the molecular weight (C₁₅H₁₉N₃O₄S, MW: 353.40 g/mol ). Look for the [M+H]⁺ ion at m/z 354.4.

Troubleshooting and Advanced Considerations

IssuePotential CauseRecommended Solution
Low Yields Incomplete reaction; inefficient catalysis.Increase reaction time. Screen different Lewis or Brønsted acid catalysts (e.g., InCl₃, Sc(OTf)₃, HCl). For Hantzsch, ensure ammonium acetate is fresh.
Side Product Formation Self-condensation of the aldehyde or β-ketoester.Maintain strict temperature control. Ensure stoichiometric ratios are accurate. A slower addition of the aldehyde component can sometimes help.
Purification Difficulties Product and starting materials have similar polarity.If recrystallization fails, column chromatography on silica gel is the standard method. A gradient elution (e.g., 20% to 50% ethyl acetate in hexanes) is often effective.
Oxidation of 1,4-DHP Product 1,4-DHPs can be sensitive to air and light, oxidizing to the corresponding pyridine.Perform the reaction under an inert atmosphere (N₂ or Ar). Store the final product in a dark, sealed container at low temperature.

Conclusion

This compound is a potent and highly effective building block for the synthesis of medicinally relevant heterocyclic compounds via multi-component reactions. Its bifunctional nature provides a direct and efficient means of introducing the privileged 2-aminothiazole scaffold into diverse molecular frameworks like dihydropyrimidines and 1,4-dihydropyridines. The protocols and insights provided in this note serve as a robust foundation for researchers aiming to accelerate their drug discovery programs through the strategic application of MCRs, enabling the rapid generation of novel and diverse chemical libraries for biological screening.

References

Application Notes and Protocols: 2-Aminothiazole-4-carbaldehyde as a Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2][3][4] Its derivatives have demonstrated efficacy as anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal agents.[4][5] Within this versatile class of compounds, 2-aminothiazole-4-carbaldehyde stands out as a particularly valuable precursor. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde, allows for a diverse range of chemical transformations, making it a cornerstone in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in pharmaceutical synthesis. We will delve into its fundamental reactivity, provide validated protocols for key synthetic transformations, and showcase its application in the construction of medicinally relevant molecules.

Physicochemical Properties and Reactivity Profile

This compound is a heteroaromatic aldehyde featuring an amino group at the 2-position and a formyl group at the 4-position of the thiazole ring.[6] This unique arrangement of functional groups dictates its reactivity. The endocyclic nitrogen and the exocyclic amino group can act as nucleophiles, while the aldehyde group is a key electrophilic center.

PropertyValueSource
Molecular FormulaC4H4N2OSPubChem CID: 2763288[7]
Molecular Weight128.15 g/mol PubChem CID: 2763288[7]
AppearanceSolid-
SolubilitySoluble in water, alcohols, and diethyl ether.[8]-

The reactivity of 2-aminothiazole can be modulated by the reaction conditions. In its neutral form, the ring nitrogen is generally the more reactive nucleophilic center. However, under basic conditions, the deprotonated amino group becomes a potent nucleophile, leading to reactions at the exocyclic nitrogen.[8] The aldehyde group readily participates in reactions such as Schiff base formation, Wittig reactions, and reductions.

Core Synthetic Applications and Protocols

Hantzsch Thiazole Synthesis: A Foundational Approach

The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the 2-aminothiazole ring system.[9][10][11][12] This reaction involves the condensation of an α-haloketone with a thioamide.[10] While this compound itself is a product of such a synthesis (from a halogenated aldehyde and thiourea), understanding this fundamental reaction is crucial for synthesizing its analogs and derivatives.

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of a substituted 2-aminothiazole, illustrating the core principles of the Hantzsch reaction.

Materials:

  • α-Bromoacetophenone (or other α-haloketone)

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na2CO3) solution

  • Stir bar

  • Hot plate/stirrer

  • Scintillation vial or round-bottom flask

  • Beaker

  • Büchner funnel and filter flask

Procedure:

  • In a 20 mL scintillation vial, combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and thiourea (7.5 mmol).[9]

  • Add methanol (5 mL) and a stir bar.[9]

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Remove the reaction from the heat and allow it to cool to room temperature.[9]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.[9] This step neutralizes any acid formed and helps precipitate the product.

  • Filter the resulting solid using a Büchner funnel.[9]

  • Wash the filter cake with water to remove any remaining salts.[9]

  • Air-dry the solid product on a watch glass.[9]

  • Characterize the product by determining its mass, percent yield, melting point, and by running a TLC.[9]

Causality and Insights: The reaction initiates with an SN2 attack of the sulfur atom of the thioamide on the α-haloketone.[11] Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic thiazole ring.[9][11] The use of a slight excess of thiourea ensures complete consumption of the α-haloketone. The precipitation from a basic solution is an effective and simple purification step for many 2-aminothiazole products which are often poorly soluble in water.[9]

Derivatization of the Aldehyde Group: Schiff Base Formation

The aldehyde functionality of this compound is a versatile handle for introducing molecular diversity. A common and straightforward derivatization is the formation of Schiff bases (imines) through condensation with primary amines.

Protocol 2: Synthesis of a this compound Schiff Base

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate (as a precursor to the aldehyde) or this compound directly

  • Substituted aldehyde or ketone (e.g., benzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

  • Stir bar and magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve ethyl 2-aminothiazole-4-carboxylate (0.05 mol) and the desired aldehyde or ketone (0.05 mol) in absolute ethanol (30 mL) in a round-bottom flask.[13] Note: If starting directly with this compound, it would be reacted with a primary amine.

  • Add a few drops of glacial acetic acid as a catalyst.[13]

  • Equip the flask with a reflux condenser and stir the reaction mixture while refluxing for 12 hours.[13] Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.[13]

  • Evaporate the excess solvent using a rotary evaporator.[13]

  • The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to obtain the crystalline Schiff base.[13]

Causality and Insights: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The subsequent dehydration step is the driving force for the formation of the stable C=N double bond of the imine. This reaction is a cornerstone for creating libraries of compounds for biological screening.

Diagram 1: General Experimental Workflow for Schiff Base Synthesis

G cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification 2_aminothiazole_4_carbaldehyde 2-Aminothiazole- 4-carbaldehyde Dissolve_in_Ethanol Dissolve in Ethanol 2_aminothiazole_4_carbaldehyde->Dissolve_in_Ethanol Primary_Amine Primary Amine Primary_Amine->Dissolve_in_Ethanol Add_Acetic_Acid Add Catalytic Acetic Acid Dissolve_in_Ethanol->Add_Acetic_Acid Reflux Reflux (12h) Add_Acetic_Acid->Reflux Cool_to_RT Cool to Room Temperature Reflux->Cool_to_RT Evaporate_Solvent Evaporate Solvent Cool_to_RT->Evaporate_Solvent Recrystallize Recrystallize Evaporate_Solvent->Recrystallize Product Schiff Base Product Recrystallize->Product

Caption: Workflow for the synthesis of a Schiff base from this compound.

Application in the Synthesis of Dasatinib

A prominent example of the utility of 2-aminothiazole derivatives is in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[14][15] Several synthetic routes to Dasatinib utilize a 2-aminothiazole core, often derived from a precursor like 2-aminothiazole-4-carboxylate, a close relative of the title carbaldehyde.

One reported synthesis of Dasatinib involves the coupling of 2-amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide with a substituted pyrimidine.[16] The 2-aminothiazole-5-carboxamide intermediate is synthesized in a highly efficient manner, showcasing the power of this building block.

Diagram 2: Key Disconnection in Dasatinib Synthesis

G Dasatinib Dasatinib Intermediate_A 2-Aminothiazole-5-carboxamide Intermediate Dasatinib->Intermediate_A Amide Bond Formation Intermediate_B Substituted Pyrimidine Fragment Dasatinib->Intermediate_B Nucleophilic Aromatic Substitution

Caption: Retrosynthetic analysis of Dasatinib highlighting the 2-aminothiazole core.

A key step in an efficient synthesis of the Dasatinib core involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot cyclization with thiourea.[16] This strategy underscores the importance of controlling reactivity to achieve high yields of the desired 2-aminothiazole intermediate.

IntermediatePrecursorsKey TransformationReference
2-Amino-N-(2-chloro-6-methylphenyl)-thiazole-5-carboxamide(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, NBS, Thioureaα-bromination and one-pot cyclization[16]
Dasatinib2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 1-(2-hydroxyethyl)piperazineNucleophilic aromatic substitution[17]

Safety and Handling

2-Aminothiazole and its derivatives, including the 4-carbaldehyde, should be handled with appropriate safety precautions. 2-Aminothiazole is harmful if swallowed.[18][19] The aldehyde derivative may cause skin, eye, and respiratory irritation.[20][21]

General Handling Precautions:

  • Work in a well-ventilated fume hood.[18][20]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[18][20][21]

  • Avoid inhalation of dust and vapors.[20]

  • Avoid contact with skin and eyes.[18]

  • Wash hands thoroughly after handling.[20][21]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[20]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[21]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[20]

  • If swallowed: Rinse mouth and seek medical attention.[21]

Always consult the Safety Data Sheet (SDS) for the specific compound before use.[18][20]

Conclusion

This compound is a high-value precursor in pharmaceutical synthesis, offering multiple avenues for the construction of complex, biologically active molecules. Its predictable reactivity, coupled with robust synthetic protocols like the Hantzsch synthesis and various aldehyde derivatizations, makes it an indispensable tool for medicinal chemists. The successful application of its derivatives in the synthesis of blockbuster drugs like Dasatinib is a testament to the power and versatility of the 2-aminothiazole scaffold. By understanding the principles outlined in these notes and adhering to safe laboratory practices, researchers can effectively leverage this key building block to accelerate drug discovery and development efforts.

References

Application Notes and Protocols for Reductive Amination of 2-Aminothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aminothiazole Scaffolds and their Functionalization via Reductive Amination

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active compounds with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The functionalization of this core structure is paramount for the exploration of new chemical space and the development of novel therapeutic agents. 2-Aminothiazole-4-carbaldehyde is a key building block that allows for the introduction of diverse substituents at the 4-position through the versatile and highly reliable reductive amination reaction.

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a controlled and efficient method for the synthesis of primary, secondary, and tertiary amines.[2] This one-pot reaction, which combines the formation of an imine or iminium ion from an aldehyde and an amine with its in-situ reduction, circumvents the common issue of over-alkylation often encountered in direct alkylation methods.[3] This guide provides an in-depth exploration of reductive amination protocols specifically tailored for this compound, offering detailed experimental procedures, insights into reagent selection, and troubleshooting advice for researchers, scientists, and drug development professionals.

Core Principles and Mechanistic Insights

The reductive amination of this compound proceeds through a two-step sequence within a single reaction vessel. The initial step involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a transient imine (from a primary amine) or an iminium ion (from a secondary amine). The choice of a mild reducing agent is critical at this stage to selectively reduce the C=N double bond of the imine/iminium ion without prematurely reducing the starting aldehyde.

The Pivotal Role of a Mild Reducing Agent

Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for one-pot reductive aminations due to its mild nature and remarkable selectivity. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce aldehydes and ketones at neutral or slightly acidic pH. However, it efficiently reduces the protonated imine (iminium ion), which is more electrophilic than the starting carbonyl. This selectivity ensures that the imine formation can proceed to a significant extent before reduction occurs, leading to higher yields of the desired amine product.[3]

Reductive_Amination_Mechanism Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R¹R²NH Amine Primary or Secondary Amine (R¹R²NH) Amine->Hemiaminal Hemiaminal->Aldehyde Imine_Iminium Imine / Iminium Ion Hemiaminal->Imine_Iminium - H₂O Product N-Substituted 2-Amino-4-(aminomethyl)thiazole Imine_Iminium->Product + NaBH(OAc)₃ H2O H₂O H2O->Hemiaminal H_plus H⁺ (cat.) Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product caption Mechanism of Reductive Amination

Caption: General mechanism of the reductive amination of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of this compound with both primary and secondary amines.

Protocol 1: One-Pot Reductive Amination with a Primary Amine (e.g., Benzylamine)

This protocol details the synthesis of N-benzyl-(2-aminothiazol-4-yl)methanamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Dissolve the aldehyde in an appropriate volume of DCE or DCM (e.g., 0.1-0.2 M concentration).

  • Add benzylamine (1.1-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-benzyl-(2-aminothiazol-4-yl)methanamine.

Protocol 2: One-Pot Reductive Amination with a Secondary Amine (e.g., N-methylbenzylamine)

This protocol outlines the synthesis of N-benzyl-N-methyl-(2-aminothiazol-4-yl)methanamine.

Materials:

  • This compound

  • N-methylbenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in DCE or DCM.

  • Add N-methylbenzylamine (1.1-1.2 eq) to the solution. For less reactive secondary amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up the reaction as described in Protocol 1 (quenching with NaHCO₃, extraction, drying, and concentration).

  • Purify the crude product by silica gel column chromatography to obtain the desired tertiary amine.

Data Presentation: Reagent and Condition Selection

The choice of reagents and reaction conditions can significantly impact the efficiency and outcome of the reductive amination. The following table summarizes key parameters for consideration.

ParameterRecommendation for this compoundRationale and Field-Proven Insights
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Offers excellent selectivity for the iminium ion over the aldehyde, allowing for a one-pot procedure with high yields.[4] It is also less toxic than sodium cyanoborohydride (NaBH₃CN).
Sodium cyanoborohydride (NaBH₃CN)Another effective mild reducing agent. However, it is toxic and requires careful handling.[3]
Sodium borohydride (NaBH₄)Can be used in a two-step procedure where the imine is pre-formed. In a one-pot reaction, it can reduce the starting aldehyde.[5]
Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)Aprotic solvents that are compatible with NaBH(OAc)₃ and effectively solubilize the reactants.
Tetrahydrofuran (THF)A viable alternative, though reactions may be slower compared to chlorinated solvents.
Methanol (MeOH) or Ethanol (EtOH)Suitable for two-step procedures with NaBH₄, but can react with NaBH(OAc)₃.
Amine Stoichiometry 1.1 - 1.2 equivalentsA slight excess of the amine helps to drive the imine/iminium ion formation to completion.
Reducing Agent Stoichiometry 1.5 - 2.0 equivalentsAn excess of the reducing agent ensures complete reduction of the imine/iminium ion intermediate.
Catalyst Acetic Acid (catalytic)Often beneficial for reactions with less nucleophilic or sterically hindered secondary amines to promote iminium ion formation.
Temperature Room TemperatureMost reactions proceed efficiently at ambient temperature. Gentle heating (40-50 °C) may be required for less reactive substrates.

Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Conversion / Incomplete Reaction - Inefficient imine/iminium ion formation.- Deactivated reducing agent.- Add a catalytic amount of acetic acid to promote imine/iminium ion formation, especially with secondary amines.- Use freshly opened or properly stored NaBH(OAc)₃.- Increase the equivalents of the amine and/or reducing agent.
Formation of Aldehyde Reduction Product (Alcohol) - Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot procedure.- Reaction conditions are too harsh.- Switch to a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN for one-pot reactions.- Perform the reaction at room temperature.
Dialkylation of Primary Amines - The secondary amine product is more nucleophilic than the starting primary amine and reacts further.- Use a slight excess of the primary amine.- Consider a two-step procedure: pre-form the imine and then add the reducing agent.[5]
Difficult Product Purification - Presence of unreacted amine or byproducts.- Perform an acidic wash (e.g., dilute HCl) during work-up to remove excess basic amine. The product amine will also be protonated, so the desired product will be in the aqueous layer. Subsequent basification and extraction will isolate the product.- Optimize chromatographic conditions.

Characterization of Products

The successful synthesis of N-substituted 2-amino-4-(aminomethyl)thiazoles can be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the aldehyde proton signal (around 9-10 ppm) from this compound. A new signal for the methylene protons (CH₂) adjacent to the newly formed amine will appear, typically in the range of 3.5-4.5 ppm. The integration of this signal should correspond to two protons. Other characteristic signals for the amine substituent and the thiazole ring protons should be present.

    • ¹³C NMR: The carbonyl carbon signal (around 180-190 ppm) of the aldehyde will be absent. A new signal for the methylene carbon will appear in the aliphatic region (typically 40-60 ppm).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the expected mass of the product should be observed.

  • Infrared (IR) Spectroscopy: The disappearance of the strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of N-H stretching bands (for secondary amines, around 3300-3500 cm⁻¹) are indicative of a successful reaction.

Conclusion

The reductive amination of this compound is a robust and highly versatile method for the synthesis of a diverse range of N-substituted derivatives. The use of mild reducing agents, particularly sodium triacetoxyborohydride, in a one-pot procedure offers a streamlined and efficient approach with high yields. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this powerful transformation to generate novel 2-aminothiazole-based compounds for various applications in drug discovery and development.

References

Application Notes & Protocols: Leveraging 2-Aminothiazole-4-carbaldehyde for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to target the ATP-binding site of protein kinases.[1][2] Its structural features facilitate critical hydrogen bonding interactions with the kinase hinge region, a characteristic exploited in numerous clinically successful drugs, most notably the multi-kinase inhibitor Dasatinib.[3][4][5] This document provides an in-depth guide for researchers and drug development professionals on the strategic application of 2-Aminothiazole-4-carbaldehyde , a versatile and powerful building block for the synthesis of next-generation kinase inhibitors. We will explore the chemical logic behind its use, detail robust synthetic protocols, and discuss the structure-activity relationship (SAR) principles that guide inhibitor design.

The 2-Aminothiazole Scaffold: A Foundation for Potent Kinase Inhibition

The efficacy of the 2-aminothiazole scaffold stems from its unique electronic and structural properties. The arrangement of the endocyclic thiazole nitrogen and the exocyclic 2-amino group creates a bidentate hydrogen-bond donor-acceptor system. This arrangement perfectly complements the hydrogen-bonding pattern of the kinase hinge region, the flexible loop connecting the N- and C-lobes of the kinase domain, leading to high-affinity binding.

Screening efforts have repeatedly identified the 2-aminothiazole core as a potent template for inhibiting a wide range of kinases, including Src family kinases, Bcr-Abl, and PI3Ks.[2][6][7] The discovery of Dasatinib, a potent pan-Src and Bcr-Abl inhibitor, began with the identification of the 2-aminothiazole template from a compound collection screening.[4][5][6] This underscores the scaffold's intrinsic value as a starting point for inhibitor design. This compound capitalizes on this validated core by incorporating a highly reactive aldehyde functional group at the C4 position, providing a direct handle for extensive chemical diversification.

Figure 1: Key hydrogen bonding between the 2-aminothiazole scaffold and the kinase hinge region.

Synthetic Utility of the Aldehyde Handle

The C4-aldehyde group of this compound is a gateway to a vast chemical space. Its reactivity allows for the introduction of diverse side chains that can probe various sub-pockets within the kinase active site, thereby modulating potency and selectivity. Below are key synthetic strategies.

Strategy 1: Reductive Amination

This is arguably the most powerful method for diversification. The aldehyde is converted into a secondary or tertiary amine, linking the core scaffold to other fragments via a stable and flexible amine linker. This is ideal for reaching the solvent-exposed region or other accessory pockets of the kinase.

G start 2-Aminothiazole- 4-carbaldehyde product C4-Aminomethyl Derivative start->product + amine Primary/Secondary Amine (R1R2NH) amine->product + reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->product

Figure 2: Workflow for reductive amination to generate diverse amine derivatives.

Strategy 2: Wittig Reaction and Olefination

The Wittig reaction transforms the aldehyde into an alkene. This strategy introduces a rigid C=C double bond, which can be useful for orienting substituents in a specific conformation. The resulting alkene can also serve as a handle for further reactions (e.g., hydrogenation, epoxidation).

Strategy 3: Knoevenagel Condensation

Condensation with active methylene compounds (e.g., malonates, cyanoacetates) yields α,β-unsaturated systems. This introduces conjugated systems that can participate in π-stacking interactions or act as Michael acceptors for covalent inhibition strategies.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound core allows for the exploration of SAR. The goal is to identify substituents that enhance binding affinity and selectivity for the target kinase. For example, in the development of Src inhibitors, modifications at positions analogous to C4/C5 of the thiazole ring were crucial for achieving nanomolar potency.[4][6]

The table below presents a hypothetical SAR study based on derivatives synthesized from this compound to illustrate the principles of optimization.

Compound ID Modification at C4 (via Aldehyde) Synthetic Route Src IC₅₀ (nM) Abl IC₅₀ (nM) Notes
LEAD-01 -(CH₂)-NH-(4-pyridyl)Reductive Amination250400Initial hit, modest potency. Pyridyl group likely interacts with the solvent front.
LEAD-02 -(CH₂)-NH-(3-methoxyphenyl)Reductive Amination85150Methoxy group probes a shallow hydrophobic pocket, improving potency.
LEAD-03 -(CH₂)-NH-(4-hydroxypiperidinyl)Reductive Amination3055Hydroxyethyl group enhances solubility and forms an additional H-bond.[8]
LEAD-04 -CH=CH-(phenyl)Wittig Reaction500>1000Rigid linker leads to loss of potency, suggesting conformational flexibility is key.
LEAD-05 -(CH₂)-N(Me)-(3-methoxyphenyl)Reductive Amination120200N-methylation slightly reduces potency, possibly due to steric clash or loss of H-bond donor.

This data is illustrative and designed to demonstrate SAR principles.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their Material Safety Data Sheets (MSDS) before use.

Protocol 1: General Procedure for Reductive Amination

This protocol describes the synthesis of a C4-aminomethyl derivative.

Materials and Reagents:

  • This compound

  • Amine of choice (e.g., N-(2-hydroxyethyl)piperazine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (glacial, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE (or THF) to a concentration of approximately 0.1 M.

  • Add the desired amine (1.1 eq). If the amine is a hydrochloride salt, add 1.1 eq of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • (Optional) Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Validation Checkpoint 1: Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or LC-MS. You should see the consumption of the starting aldehyde.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Effervescence may be observed.

  • Stir the reaction at room temperature for 4-16 hours, or until the reaction is complete.

  • Validation Checkpoint 2: Monitor the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed and converted to the product.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane (DCM) or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% Methanol in DCM).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Wittig Olefination

This protocol describes the synthesis of a C4-vinyl derivative.

Materials and Reagents:

  • Phosphonium salt (e.g., Benzyltriphenylphosphonium chloride)

  • Strong base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH), or Potassium tert-butoxide (t-BuOK))

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Solvents for extraction and chromatography

Procedure:

  • Ylide Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add the phosphonium salt (1.2 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C or -78 °C, depending on the base.

  • Slowly add the strong base (1.1 eq). A distinct color change (often to deep red, orange, or yellow) indicates the formation of the phosphorus ylide. Stir for 30-60 minutes.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the pre-formed ylide solution at the same cold temperature.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Validation Checkpoint: Monitor the consumption of the aldehyde by TLC or LC-MS.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate). The triphenylphosphine oxide byproduct may have limited solubility.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct is often difficult to separate, and careful chromatography is required.

  • Characterize the final product to confirm its structure and stereochemistry (E/Z isomers).

Conclusion

This compound is a high-value starting material for the construction of kinase inhibitor libraries. Its validated pharmacophore core, combined with a synthetically versatile aldehyde handle, provides an efficient platform for applying modern medicinal chemistry strategies. The protocols and principles outlined in this guide offer a robust framework for researchers to rationally design and synthesize novel inhibitors targeting a wide array of protein kinases, accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols: Leveraging 2-Aminothiazole-4-carbaldehyde for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Amid the escalating crisis of antimicrobial resistance, the imperative for novel chemical scaffolds that can yield effective therapeutic agents has never been more critical. The 2-aminothiazole moiety stands out as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2-aminothiazole-4-carbaldehyde, a versatile synthon, for the rational design and synthesis of new antimicrobial candidates. We will explore its synthetic utility, provide field-proven protocols for its derivatization, and outline methodologies for evaluating the antimicrobial efficacy of the resulting compounds.

The Strategic Importance of the this compound Scaffold

The therapeutic potential of the 2-aminothiazole core is well-established, with derivatives exhibiting a vast range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4] The specific synthon, this compound, offers a unique synthetic advantage due to its two distinct and orthogonally reactive functional groups.

  • The 2-Amino Group: This exocyclic amine acts as a potent nucleophile, readily undergoing reactions such as acylation, sulfonylation, and condensation with isocyanates or isothiocyanates to form ureas and thioureas, respectively.[3][5] This site is pivotal for modulating the pharmacokinetic properties and target engagement of the molecule.

  • The 4-Carbaldehyde Group: The aldehyde functionality is a versatile electrophilic handle. Its primary utility lies in the formation of Schiff bases (imines) through condensation with a wide array of primary amines, hydrazines, and hydroxylamines.[6][7] This reaction provides a straightforward method to introduce significant structural diversity, which is crucial for exploring structure-activity relationships (SAR).

This dual reactivity allows for the systematic construction of large and diverse chemical libraries around a proven pharmacophore. Mechanistically, 2-aminothiazole derivatives have been shown to inhibit essential microbial enzymes, including MurB, which is critical for the biosynthesis of the bacterial cell wall, and CYP51 (lanosterol 14α-demethylase), a key enzyme in fungal ergosterol synthesis.[8][9]

Caption: Core structure and key reactive sites of this compound.

Protocol: Synthesis of this compound

The target synthon is not commonly available commercially and is typically prepared via a multi-step synthesis from simpler precursors. The following protocol outlines a reliable and validated pathway.

Causality Behind Experimental Choices:

  • Step 1 (Hantzsch Synthesis): The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the 2-aminothiazole ring from an α-halocarbonyl compound and a thioamide (in this case, thiourea).[10]

  • Step 2 (Ester Reduction): The selective reduction of the ester to a primary alcohol requires a powerful hydride donor. Diisobutylaluminium hydride (DIBAL-H) is chosen as it is effective at low temperatures, minimizing side reactions.

  • Step 3 (Alcohol Oxidation): A mild oxidizing agent is required to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for this transformation, particularly for allylic/benzylic-type alcohols, as it is selective and the workup is a simple filtration.

G start Ethyl 3-chloro-2-oxopropanoate + Thiourea step1 Step 1: Hantzsch Thiazole Synthesis (Reflux in Ethanol) start->step1 intermediate1 Ethyl 2-aminothiazole-4-carboxylate step1->intermediate1 step2 Step 2: Ester Reduction (DIBAL-H, THF, -78°C) intermediate1->step2 intermediate2 (2-Aminothiazol-4-yl)methanol step2->intermediate2 step3 Step 3: Selective Oxidation (MnO₂, Dichloromethane, RT) intermediate2->step3 end This compound step3->end

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

  • To a solution of ethyl 3-chloro-2-oxopropanoate (1.0 eq) in absolute ethanol (5 mL/mmol), add thiourea (1.1 eq).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Cool further in an ice bath for 30 minutes and collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and then diethyl ether.

  • Dry the product under vacuum to yield ethyl 2-aminothiazole-4-carboxylate as a solid.

Step 2: Synthesis of (2-Aminothiazol-4-yl)methanol

  • Suspend the ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) (10 mL/mmol) under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M solution in hexanes, 2.5 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.

Step 3: Synthesis of this compound

  • Dissolve the (2-aminothiazol-4-yl)methanol (1.0 eq) in dichloromethane (DCM) (20 mL/mmol).

  • Add activated manganese dioxide (MnO₂, 10 eq by weight) in one portion.

  • Stir the resulting black suspension vigorously at room temperature for 12-24 hours. Monitor by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure to yield this compound, typically as a stable solid.

Protocol: Synthesis of Antimicrobial Schiff Base Derivatives

The formation of an imine bond via a Schiff base reaction is one of the most direct and effective methods to introduce molecular diversity from the 4-carbaldehyde position.

Principle: This is a condensation reaction where the nucleophilic amine of a primary amine, hydrazine, or related compound attacks the electrophilic carbonyl carbon of the aldehyde. The reaction is typically reversible and is driven to completion by the removal of water, often facilitated by an acid catalyst.

General Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol (5 mL/mmol).

  • Add the desired primary amine or hydrazine derivative (1.0-1.1 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and stir for 2-8 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and then in an ice bath.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the product with the cold solvent and dry to yield the pure Schiff base derivative.

Caption: General workflow for Schiff base synthesis.

Application Data: Antimicrobial Efficacy

Derivatives synthesized from 2-aminothiazole precursors have demonstrated significant antimicrobial activity against a panel of clinically relevant pathogens. The structural modifications introduced, particularly at the 4-position via Schiff base formation, have a profound impact on potency and spectrum of activity.

Compound ClassR-Group on Imine (Illustrative)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Schiff Base4-Chlorophenyl16 - 3232 - 64>128[7]
Schiff Base3,4-Dichlorophenyl8 - 1616 - 32>128[3][11]
Schiff Base2-Hydroxynaphthyl163264[6]
Schiff Base4-Nitrophenyl3264>128[7]
Control Ampicillin 0.5 - 4 4 - 8 N/A -
Control Fluconazole N/A N/A 0.25 - 2 -
Note: This table presents illustrative data based on published findings for similar 2-aminothiazole derivatives to demonstrate the potential of the scaffold. Actual values will vary based on the specific molecule.

Protocol: Antimicrobial Susceptibility Testing

A robust evaluation of antimicrobial activity is essential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[9][12]

Principle: A serial dilution of the test compound is challenged with a standardized inoculum of a specific microorganism in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the organism after a defined incubation period.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare standardized microbial inoculum (0.5 McFarland) B1 Inoculate wells with microbial suspension A1->B1 A2 Prepare serial 2-fold dilutions of test compound in 96-well plate A2->B1 B2 Incubate plate at 37°C for 18-24 hours B1->B2 C1 Visually inspect for turbidity or add growth indicator (Resazurin) B2->C1 C2 Determine MIC: Lowest concentration with no visible growth C1->C2

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Compound Plate:

    • Dissolve test compounds in Dimethyl Sulfoxide (DMSO) to a high stock concentration (e.g., 10 mg/mL).

    • In a 96-well plate, perform a serial 2-fold dilution of the compound stock in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.

    • Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

  • Preparation of Inoculum:

    • Culture the microorganism on an appropriate agar plate overnight.

    • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate growth medium to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted inoculum to each well of the compound plate, bringing the total volume to 200 µL.

    • Cover the plate and incubate at 37 °C for 18-24 hours for bacteria, or 24-48 hours for yeast.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The well with the lowest concentration of the compound showing no visible growth is the MIC.

    • Alternatively, a growth indicator such as resazurin can be added. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel antimicrobial agents. Its dual reactive sites allow for the facile creation of diverse chemical libraries through robust and well-established synthetic protocols. By combining rational synthetic design with standardized antimicrobial evaluation methods, this scaffold offers a promising avenue for the discovery of new drug candidates to address the urgent global challenge of antimicrobial resistance.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminothiazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Medicinal Chemistry with Microwave-Assisted Synthesis

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The functionalization of this privileged structure is of paramount importance in drug discovery and development.[2][3] Specifically, 2-aminothiazole-4-carbaldehyde derivatives serve as versatile synthetic intermediates, with the aldehyde group providing a reactive handle for further molecular elaboration to generate novel chemical entities with potential therapeutic value.

Traditionally, the synthesis of these heterocyclic compounds via the Hantzsch thiazole synthesis often requires long reaction times and harsh conditions, leading to lower yields and the formation of byproducts.[4][5] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a green and efficient alternative.[6][7] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and a significant improvement in product yields and purity.[8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of this compound derivatives. We will delve into the underlying scientific principles, provide a detailed step-by-step protocol, and discuss characterization and purification techniques, all grounded in established scientific literature.

Reaction Mechanism and Scientific Principles: The Hantzsch Thiazole Synthesis Under Microwave Irradiation

The synthesis of the 2-aminothiazole ring system is classically achieved through the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide or thiourea.[4] In the context of synthesizing this compound, the key starting materials are a 3-halo-2-oxopropanal derivative (an α-haloaldehyde) and thiourea.

The reaction proceeds through a stepwise mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen atom of the 3-halo-2-oxopropanal in an SN2 fashion. This forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the aldehyde. This leads to the formation of a five-membered heterocyclic ring intermediate.

  • Dehydration: The subsequent elimination of a water molecule (dehydration) from this intermediate results in the formation of the aromatic 2-aminothiazole ring.

The Role of Microwave Irradiation:

Microwave energy accelerates this reaction through dielectric heating.[7] Polar molecules and ions within the reaction mixture, such as the reactants and intermediates, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction and collisions at a molecular level, leading to a rapid and uniform increase in temperature throughout the reaction vessel. This efficient energy transfer significantly enhances the reaction kinetics, allowing for the rapid formation of the desired product under controlled conditions.[8][9]

Hantzsch_Mechanism Thiourea Thiourea Isothiouronium Isothiouronium Salt Intermediate Thiourea->Isothiouronium Nucleophilic Attack (SN2) AlphaHaloaldehyde 3-Halo-2-oxopropanal AlphaHaloaldehyde->Isothiouronium CyclicIntermediate Cyclic Intermediate Isothiouronium->CyclicIntermediate Intramolecular Cyclization Product This compound CyclicIntermediate->Product Dehydration (-H2O) Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Combine Reactants: 3-Halo-2-oxopropanal & Thiourea in Solvent Microwave Microwave Irradiation (Set Time, Temp, Power) Reactants->Microwave Monitoring Monitor Reaction (TLC) Microwave->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Precipitation Pour into Ice-Water (Precipitation) Cooling->Precipitation Filtration Filter Crude Product Precipitation->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Product IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

References

Mastering the Chemistry of 2-Aminothiazole-4-carbaldehyde: A Guide to Aldehyde Group Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Aminothiazole-4-carbaldehyde in Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs. Its prevalence stems from its ability to engage in diverse biological interactions, often acting as a versatile pharmacophore.[1][2] The title compound, this compound, emerges as a particularly valuable building block for drug development professionals. The presence of a reactive aldehyde group at the 4-position, alongside the nucleophilic amino group at the 2-position, offers a rich platform for a multitude of chemical transformations. This dual functionality allows for the systematic and diverse elaboration of the core structure, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.

This technical guide provides an in-depth exploration of the key derivatization strategies for the aldehyde group of this compound. We will delve into the mechanistic underpinnings of each reaction, provide detailed, field-proven protocols, and offer insights into experimental design and optimization.

Core Derivatization Strategies for the 4-Formyl Group

The aldehyde functionality of this compound is a versatile handle for a variety of chemical modifications. The principal transformations include condensation reactions to form new carbon-carbon and carbon-nitrogen double bonds, reduction to an alcohol, oxidation to a carboxylic acid, and reductive amination to introduce substituted amino-methyl groups. Each of these derivatizations opens up new avenues for modifying the physicochemical and pharmacological properties of the parent molecule.

Condensation Reactions: Expanding the Molecular Framework

Condensation reactions are powerful tools for extending the carbon skeleton and introducing diverse functionalities. The electrophilic nature of the aldehyde carbon in this compound makes it an excellent substrate for reactions with various nucleophiles.

The reaction of this compound with primary amines readily forms Schiff bases (imines). This transformation is fundamental in the synthesis of a wide array of biologically active compounds. The resulting C=N bond can act as a linker to introduce new aromatic or aliphatic moieties, significantly influencing the molecule's interaction with biological targets.[1][3]

Causality of Experimental Choices: The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by the amine. The choice of solvent is crucial; alcohols like ethanol are commonly used as they effectively dissolve the reactants and the imine product.[4] In some cases, a dehydrating agent or azeotropic removal of water can be employed to drive the equilibrium towards product formation.

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (10-20 mL per gram of aldehyde).

  • Amine Addition: To this solution, add the desired primary amine (1.0-1.1 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for a period ranging from 30 minutes to 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution. If so, collect the solid by filtration, wash with cold ethanol, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Data Presentation: Representative Schiff Base Derivatives

Amine ReactantProductTypical Yield (%)
AnilineN-( (2-aminothiazol-4-yl)methylene)aniline85-95
4-FluoroanilineN-( (2-aminothiazol-4-yl)methylene)-4-fluoroaniline88-96
2-NaphthylamineN-( (2-aminothiazol-4-yl)methylene)naphthalen-2-amine80-90

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[5] This reaction is a reliable method for forming a new carbon-carbon double bond and introducing functionalities such as nitriles, esters, or ketones.

Causality of Experimental Choices: A weak base, such as piperidine or an amine-based catalyst, is employed to deprotonate the active methylene compound, generating a nucleophilic carbanion.[6] The choice of catalyst and solvent can influence the reaction rate and yield. Solvent-free conditions or the use of greener solvents are increasingly being explored.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0-1.2 eq), and a catalytic amount of piperidine (0.1 eq).

  • Reaction Conditions: The reaction can be performed neat (solvent-free) with gentle heating (50-60 °C) or in a solvent such as ethanol or isopropanol with reflux.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up and Purification: After completion, cool the reaction mixture. If a solid precipitates, filter and wash with a suitable solvent (e.g., cold ethanol). If no solid forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Knoevenagel_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-AT-4-CHO This compound Reaction_Step1 Knoevenagel Condensation 2-AT-4-CHO->Reaction_Step1 Malononitrile Malononitrile Malononitrile->Reaction_Step1 Catalyst Piperidine (cat.) Catalyst->Reaction_Step1 Solvent Ethanol or Neat Solvent->Reaction_Step1 Temp Reflux or 50-60 °C Temp->Reaction_Step1 Product (E)-2-((2-aminothiazol-4-yl)methylene)malononitrile Reaction_Step1->Product caption Knoevenagel Condensation Workflow

Caption: Workflow for Knoevenagel Condensation.

The Wittig reaction is a highly versatile and widely used method for the synthesis of alkenes from aldehydes and ketones.[7][8] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically generated in situ from a phosphonium salt and a strong base.

Causality of Experimental Choices: The choice of base for generating the ylide depends on the acidity of the proton on the α-carbon of the phosphonium salt. For simple alkylphosphonium salts, strong bases like n-butyllithium or sodium hydride are required. The stereochemical outcome (E/Z selectivity) of the Wittig reaction is influenced by the nature of the ylide (stabilized or non-stabilized) and the reaction conditions.[9]

Experimental Protocol: Wittig Reaction with Methyltriphenylphosphonium Bromide

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a solution of a strong base, such as n-butyllithium in hexanes (1.0 eq), dropwise with stirring. Stir the resulting ylide solution at 0 °C for 30 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Reduction of the Aldehyde Group: Accessing the Corresponding Alcohol

Reduction of the aldehyde group in this compound to the corresponding primary alcohol, (2-aminothiazol-4-yl)methanol, provides a valuable intermediate for further functionalization, such as etherification or esterification.

Causality of Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of aldehydes and ketones.[10] It is preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) due to its compatibility with a wider range of functional groups and its ease of handling in protic solvents like methanol or ethanol.

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolution: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-3 hours, monitoring the reaction by TLC.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy the excess NaBH₄. Remove the solvent under reduced pressure.

  • Isolation: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude alcohol, which can be purified by recrystallization or column chromatography.

Reduction_Workflow cluster_input Input cluster_process Process cluster_output Output Aldehyde This compound Step1 Dissolve in Methanol Aldehyde->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add NaBH₄ Step2->Step3 Step4 Stir at RT Step3->Step4 Step5 Quench & Work-up Step4->Step5 Alcohol (2-aminothiazol-4-yl)methanol Step5->Alcohol caption Reduction of Aldehyde to Alcohol

Caption: Workflow for the reduction of the aldehyde.

Oxidation of the Aldehyde Group: Formation of the Carboxylic Acid

Oxidation of the aldehyde group to a carboxylic acid yields 2-aminothiazole-4-carboxylic acid, a versatile intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives.

Causality of Experimental Choices: A variety of oxidizing agents can be used for this transformation. Mild oxidizing agents are often preferred to avoid potential side reactions with the electron-rich 2-aminothiazole ring. Reagents such as potassium permanganate (KMnO₄) under controlled pH conditions or Pinnick oxidation conditions (sodium chlorite and a scavenger) are effective.

Experimental Protocol: Oxidation using Potassium Permanganate

  • Suspension: Suspend this compound (1.0 eq) in a mixture of acetone and water.

  • Oxidant Addition: Cool the mixture in an ice bath and add a solution of potassium permanganate (KMnO₄, 1.0-1.2 eq) in water dropwise with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

  • Work-up: Filter the reaction mixture to remove the manganese dioxide precipitate. Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry to obtain 2-aminothiazole-4-carboxylic acid.

Reductive Amination: Introducing Substituted Aminomethyl Groups

Reductive amination is a powerful and efficient method for the formation of C-N bonds, allowing for the introduction of primary, secondary, or tertiary amines at the 4-position of the 2-aminothiazole ring. This two-step, one-pot process involves the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.[10][11]

Causality of Experimental Choices: The choice of reducing agent is critical for the success of a one-pot reductive amination. Mild reducing agents that selectively reduce the iminium ion in the presence of the starting aldehyde are required. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[6][11] The reaction is often carried out in the presence of a weak acid, such as acetic acid, to catalyze imine formation.

Experimental Protocol: Reductive Amination with a Primary Amine

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq) and the desired primary amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq).

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Reductive Amination Product Examples

Amine ReactantProductTypical Yield (%)
BenzylamineN-benzyl-1-(2-aminothiazol-4-yl)methanamine70-85
Morpholine4-((2-aminothiazol-4-yl)methyl)morpholine75-90
Piperidine1-((2-aminothiazol-4-yl)methyl)piperidine72-88

Conclusion

The aldehyde group of this compound serves as a versatile synthetic handle for a wide range of chemical transformations. The protocols detailed in this guide for Schiff base formation, Knoevenagel condensation, Wittig reaction, reduction, oxidation, and reductive amination provide a robust toolkit for medicinal chemists and drug development professionals. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of 2-aminothiazole derivatives for biological screening, accelerating the discovery of new therapeutic agents.

References

Application Notes & Protocols: The Strategic Use of 2-Aminothiazole-4-carbaldehyde in the Synthesis of Advanced Functional Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unique Potential of a Bifunctional Heterocycle

In the vast landscape of chromophore development, heterocyclic compounds have emerged as indispensable scaffolds.[1] Among these, the 2-aminothiazole moiety is a cornerstone, serving as a precursor for a multitude of biologically active compounds and, critically, for various classes of synthetic dyes.[1][2][3] This guide focuses on a particularly versatile derivative: 2-aminothiazole-4-carbaldehyde .[4] This molecule is not merely another heterocyclic amine; its true value lies in its bifunctional nature. It possesses two distinct reactive centers: a nucleophilic amino group at the C2 position, ideal for diazotization, and an electrophilic aldehyde (formyl) group at the C4 position, primed for condensation reactions.[2] This duality allows for a modular and strategic approach to dye design, enabling the synthesis of diverse dye classes, from traditional azo dyes to sophisticated cyanine and solvatochromic systems, all originating from a single, readily accessible building block.

This document serves as a detailed technical guide for researchers and scientists. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Part 1: Synthesis of Thiazolyl Azo Dyes via the 2-Amino Group

The primary amino group at the C2 position of the thiazole ring provides a classical entry point into the world of azo dyes, which constitute the largest and most versatile class of industrial colorants.[5] The core strategy involves a two-step process: diazotization of the 2-aminothiazole derivative, followed by an electrophilic aromatic substitution (azo coupling) with an electron-rich coupling component.

Scientific Rationale & Mechanistic Insight

Diazotization, the conversion of the primary amine (-NH₂) to a diazonium salt (-N₂⁺), is typically performed in a cold, acidic medium (e.g., HCl, H₂SO₄) with sodium nitrite (NaNO₂). The low temperature (0–5 °C) is critical to prevent the premature decomposition of the unstable diazonium salt. The resulting thiazolyl diazonium ion is a weak electrophile. For a successful coupling reaction, it must react with a highly activated, electron-rich aromatic compound, such as a phenol, naphthol, or an aniline derivative.[6] The aldehyde group at the C4 position, being an electron-withdrawing group, enhances the electrophilicity of the diazonium salt, promoting a more efficient coupling reaction.

Experimental Workflow: Diazotization and Azo Coupling

cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation & Purification start This compound in Acid (HCl) reagent1 Add NaNO₂ Solution Dropwise (Maintain 0-5 °C) start->reagent1 product1 Thiazolyl Diazonium Salt Solution reagent1->product1 reaction Add Diazonium Salt Solution Slowly to Coupler Solution (Maintain 0-5 °C) product1->reaction Use Immediately coupler Prepare Solution of Coupling Component (e.g., 2-Naphthol in NaOH) coupler->reaction filtration Filter the Precipitate reaction->filtration product2 Crude Azo Dye Precipitate washing Wash with Water filtration->washing purify Recrystallize from Suitable Solvent (e.g., DMF, Ethanol) washing->purify final_product Pure Thiazolyl Azo Dye purify->final_product cluster_reaction Step 1: Reaction Setup cluster_workup Step 2: Isolation & Purification start Dissolve this compound & Active Methylene Compound in Solvent (e.g., Ethanol) reagent1 Add Catalytic Amount of Base (e.g., Piperidine) start->reagent1 product1 Reflux the Reaction Mixture reagent1->product1 cooling Cool Reaction Mixture product1->cooling Monitor by TLC filtration Filter the Precipitated Product cooling->filtration washing Wash with Cold Solvent filtration->washing purify Recrystallize to Obtain Pure Dye washing->purify final_product Pure Methine Dye purify->final_product cluster_azo Azo Formation cluster_methine Methine Formation start This compound step1 1. Diazotization 2. Azo Coupling start->step1 intermediate Azo Dye Intermediate (with free -CHO group) step1->intermediate step2 Knoevenagel Condensation (with Active Methylene Cmpd.) intermediate->step2 final Bichromophoric Dye step2->final

References

Synthesis of Novel Schiff Bases from 2-Aminothiazole-4-carbaldehyde: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiazole-Containing Schiff Bases

In the landscape of medicinal chemistry and materials science, the thiazole nucleus stands out as a privileged scaffold. Its presence in natural products and synthetic compounds often imparts significant biological activity.[1] When the versatile 2-aminothiazole moiety is further elaborated, for instance, into 2-aminothiazole-4-carbaldehyde, it becomes a powerful building block for creating novel molecular architectures. The condensation of this heterocyclic aldehyde with various primary amines yields a class of compounds known as Schiff bases, or imines, characterized by the azomethine (-CH=N-) functional group.

These thiazole-derived Schiff bases are not mere synthetic curiosities; they are a focal point of intensive research due to their broad spectrum of pharmacological properties. Studies have consistently demonstrated their potential as potent antibacterial, antifungal, anti-inflammatory, and even anticancer agents.[2][3] The structural versatility of the Schiff base linkage allows for the systematic modification of steric and electronic properties by varying the amine component, enabling the fine-tuning of their biological activity. This guide provides a detailed exploration of the synthesis, mechanism, characterization, and applications of Schiff bases derived from this compound, aimed at researchers and professionals in drug development.

Reaction Mechanism: The Acid-Catalyzed Formation of the Imine Bond

The synthesis of a Schiff base from this compound and a primary amine is a classic example of a nucleophilic addition-elimination reaction. The process is typically catalyzed by a small amount of acid, which is crucial for activating the carbonyl group and facilitating the removal of a water molecule.[4][5] The reaction proceeds through a series of reversible steps, and maintaining a slightly acidic pH (around 4-5) is optimal for achieving a high yield.[1]

The mechanism can be delineated as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the aldehyde group on the this compound. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of the primary amine attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[1]

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, forming a better leaving group (water).

  • Elimination of Water: The lone pair of electrons on the nitrogen atom assists in the elimination of a water molecule, leading to the formation of a protonated imine, or an iminium ion.

  • Deprotonation: A base (such as the solvent or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom, yielding the final Schiff base product and regenerating the acid catalyst.[5]

SchiffBase_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Aldehyde This compound Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ (Catalyst) Amine Primary Amine (R-NH2) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Protonated_Aldehyde->Carbinolamine + R-NH2 Iminium_Ion Iminium Ion Carbinolamine->Iminium_Ion - H2O Schiff_Base Schiff Base Iminium_Ion->Schiff_Base - H+ (Catalyst Regeneration) Water Water (H2O) Iminium_Ion->Water

Caption: Acid-catalyzed mechanism of Schiff base formation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative Schiff base from this compound and a primary amine.

Protocol 1: Conventional Synthesis via Reflux

This method is a robust and widely applicable procedure for the synthesis of thiazole-derived Schiff bases.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Beakers and other standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (30 mL).

  • Addition of Amine: To the stirred solution, add an equimolar amount of the chosen primary amine (10 mmol).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a condenser to the flask and reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction should be monitored by TLC using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).

  • Isolation of the Product: After the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[6] The product can be further purified by recrystallization from a suitable solvent, such as ethanol.[2]

  • Drying and Characterization: Dry the purified Schiff base in a vacuum oven. Determine the yield and characterize the compound using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthesis_Workflow Start Start Reactants Dissolve this compound and Primary Amine in Ethanol Start->Reactants Catalyst Add Glacial Acetic Acid Reactants->Catalyst Reflux Reflux for 4-6 hours (Monitor by TLC) Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter the Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Drying Dry under Vacuum Recrystallization->Drying Characterization Characterize Product (FTIR, NMR, MS) Drying->Characterization End End Characterization->End

Caption: General workflow for Schiff base synthesis.

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the successful synthesis of the target Schiff base and to ensure its purity. The following spectroscopic techniques are indispensable.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a primary tool for identifying the formation of the imine bond. Key spectral changes to observe are:

    • The disappearance of the characteristic N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹).

    • The disappearance of the C=O stretching vibration of the aldehyde (around 1680-1700 cm⁻¹).

    • The appearance of a new, strong absorption band corresponding to the C=N (imine) stretching vibration, typically in the region of 1600-1650 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive evidence for Schiff base formation in the ¹H NMR spectrum is the appearance of a singlet peak for the azomethine proton (-CH=N-). This signal typically appears in the downfield region, around δ 8.0-9.5 ppm.[7] The signals corresponding to the protons of the starting amine and aldehyde will be absent or diminished.

    • ¹³C NMR: In the ¹³C NMR spectrum, the formation of the imine is confirmed by the appearance of a signal for the azomethine carbon (-CH=N-) in the range of δ 140-160 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base, providing further confirmation of its identity.

Spectroscopic TechniqueKey Observational Evidence for Schiff Base Formation
FTIR Disappearance of N-H and C=O bands; Appearance of C=N band (~1600-1650 cm⁻¹)
¹H NMR Appearance of a singlet for the azomethine proton (-CH=N-) at δ 8.0-9.5 ppm
¹³C NMR Appearance of a signal for the azomethine carbon (-CH=N-) at δ 140-160 ppm
Mass Spectrometry Detection of the molecular ion peak corresponding to the expected molecular weight

Applications in Drug Development and Beyond

The Schiff bases derived from this compound are of significant interest to the pharmaceutical industry due to their diverse biological activities. The imine linkage is often crucial for their interaction with biological targets.

  • Antimicrobial Agents: A vast body of research has demonstrated the potent antibacterial and antifungal properties of thiazole-containing Schiff bases.[2] They have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The lipophilicity conferred by the aromatic or aliphatic substituents on the imine nitrogen can enhance the permeability of the compounds through microbial cell membranes.

  • Anticancer Agents: Several studies have explored the potential of these compounds as anticancer agents. Their mechanism of action can be multifaceted, including the inhibition of specific enzymes or the induction of apoptosis in cancer cells.

  • Other Biological Activities: Beyond antimicrobial and anticancer effects, these Schiff bases have been investigated for a variety of other therapeutic applications, including anti-inflammatory, analgesic, and anticonvulsant activities.[8]

The continued exploration of this class of compounds holds great promise for the development of new therapeutic agents to address unmet medical needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Aminothiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthesis, improve yields, and troubleshoot common experimental challenges. As a key building block in medicinal chemistry, mastery of this synthesis is crucial for the efficient development of novel therapeutics.[1][2] This document provides field-proven insights, detailed protocols, and a systematic approach to problem-solving.

Synthesis Overview: The Vilsmeier-Haack Reaction

The most prevalent and effective method for synthesizing this compound is the Vilsmeier-Haack formylation of 2-aminothiazole.[3][4] This reaction employs a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] The reagent then attacks the electron-rich C-5 position of the 2-aminothiazole ring, leading to the desired aldehyde after aqueous workup.[5][7]

While powerful, this reaction is sensitive to conditions and prone to side reactions, making careful optimization and troubleshooting essential for achieving high yields and purity.

Experimental Workflow Diagram

G cluster_prep Vilsmeier Reagent Preparation cluster_formylation Formylation Reaction cluster_workup Work-up & Purification prep_start 1. Add Anhydrous DMF to Reaction Vessel prep_cool 2. Cool to 0 °C (Ice Bath) prep_start->prep_cool prep_add 3. Slow, Dropwise Addition of POCl₃ (< 5 °C) prep_cool->prep_add prep_stir 4. Stir at 0 °C for 30 min prep_add->prep_stir form_add 6. Add Thiazole Solution Dropwise to Vilsmeier Reagent at 0 °C prep_stir->form_add form_dissolve 5. Dissolve 2-Aminothiazole in Anhydrous DMF form_dissolve->form_add form_react 7. Stir & Allow to Warm to Room Temperature (4-6 h) work_quench 8. Quench by Pouring onto Crushed Ice form_react->work_quench work_neutralize 9. Neutralize with Base (e.g., NaHCO₃, NaOH) to pH 7-8 work_quench->work_neutralize work_filter 10. Collect Precipitate by Filtration work_neutralize->work_filter work_purify 11. Purify via Recrystallization or Column Chromatography work_filter->work_purify caption Fig 1. General experimental workflow for synthesis.

Caption: Fig 1. General experimental workflow for synthesis.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of 2-Amino-5-formylthiazole.

Materials:

  • 2-Aminothiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional solvent)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Crushed ice

  • Deionized water

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 eq.).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add POCl₃ (1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C.[3] This exothermic reaction requires careful temperature control to prevent reagent decomposition.

    • After the addition is complete, stir the resulting pale-yellow mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • In a separate flask, dissolve 2-aminothiazole (1.0 eq.) in a minimum amount of anhydrous DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. The order of addition—adding the thiazole to the reagent—is crucial to minimize side reactions.[3]

    • After the addition, continue stirring at 0 °C for 1 hour.

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the final aldehyde.[5]

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH reaches 7-8. This will cause the product to precipitate. Be cautious, as gas evolution (CO₂) will occur with bicarbonate.

    • Stir the resulting slurry in the cold for 30 minutes to an hour to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[5]

Reaction Mechanism: A Deeper Look

Understanding the mechanism is key to troubleshooting. The process involves two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the elimination of a phosphate byproduct and the formation of the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[7]

  • Electrophilic Aromatic Substitution: The electron-rich 2-aminothiazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The C-5 position is the most nucleophilic site, leading to preferential formylation at this position. The resulting intermediate loses a proton to restore aromaticity, forming a thiazolyl-iminium salt. This salt is stable until it is hydrolyzed during the aqueous work-up to yield the final this compound.[5][6]

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 1. Nucleophilic Attack POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Salt Intermediate Iminium Salt Vilsmeier_Reagent->Iminium_Salt Thiazole 2-Aminothiazole Thiazole->Iminium_Salt 2. Electrophilic Attack at C-5 Position Product This compound Iminium_Salt->Product 3. Hydrolysis Water H₂O (Work-up) Water->Product caption Fig 2. Simplified reaction mechanism.

Caption: Fig 2. Simplified reaction mechanism.

Troubleshooting Guide

Q1: My yield is very low or I've isolated no product. What went wrong?

A1: This is a common issue often traced back to the Vilsmeier reagent or reaction conditions.

  • Possible Cause 1: Inactive Vilsmeier Reagent. The reagent is highly sensitive to moisture. Using non-anhydrous DMF or glassware can hydrolyze the POCl₃ and the reagent itself, rendering it ineffective.

    • Solution: Ensure all glassware is oven-dried. Use a high-quality, anhydrous grade of DMF. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Incorrect Reaction Temperature. The initial formation of the Vilsmeier reagent is exothermic. If the temperature rises significantly above 5-10 °C, the reagent can decompose.[3]

    • Solution: Use an efficient cooling bath (ice-salt) and add the POCl₃ very slowly, monitoring the internal temperature closely.

  • Possible Cause 3: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.

    • Solution: Carefully control the molar ratios. A slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents) is often beneficial to drive the reaction to completion.[3]

Q2: I'm getting a significant amount of a major byproduct. What is it and how do I minimize it?

A2: The most likely byproduct is N,N-dimethyl-N'-(thiazol-2-yl)formimidamide . This arises from the Vilsmeier reagent reacting with the exocyclic amino group instead of the C-5 position of the thiazole ring.[3]

  • Cause: The exocyclic amino group is also a nucleophilic site. Higher reaction temperatures favor this pathway.

    • Solution 1: Lower the Reaction Temperature. Performing the addition of the 2-aminothiazole solution at a strictly controlled low temperature (0 °C or below) significantly increases the selectivity for C-5 formylation.[3]

    • Solution 2: Control the Order of Addition. Adding the 2-aminothiazole solution slowly to the pre-formed Vilsmeier reagent (as described in the protocol) maintains a low concentration of the thiazole in the presence of excess reagent, which favors electrophilic aromatic substitution over N-formylation.[3]

Q3: The reaction stalls, and TLC shows significant unreacted starting material even after several hours. What should I do?

A3: A stalled reaction points to an issue with reactivity or reagent quantity.

  • Cause 1: Insufficient Reagent. As mentioned in Q1, ensure your stoichiometry is correct and that the reagent was not inadvertently deactivated by moisture.

  • Cause 2: Low Temperature. While the initial phase must be cold, some reactions require a period at room temperature or even gentle heating to go to completion.

    • Solution: After the initial low-temperature addition and stirring period (1-2 hours), allow the reaction to warm to room temperature and monitor by TLC. If it is still sluggish, you can gently heat the mixture to 40-50 °C, but be aware this may increase byproduct formation.

Q4: My final product is impure and difficult to purify. What are the best strategies?

A4: Purification can be challenging due to the presence of the formimidamide byproduct and baseline material.

  • Solution 1: Column Chromatography. This is the most effective method. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, can effectively separate the product from the less polar starting material and the more polar formimidamide byproduct.

  • Solution 2: Recrystallization. If the crude product is relatively clean, recrystallization from ethanol, ethanol/water, or isopropanol can yield a highly pure product.

  • Solution 3: Acid/Base Wash. The formimidamide byproduct is basic. A dilute acid wash (e.g., 1M HCl) during the work-up (before final filtration) can sometimes help remove it by forming a water-soluble salt, though the product itself has basicity and may also be lost. This should be attempted with caution.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction the preferred method for this synthesis? A: It is a powerful and versatile method for formylating electron-rich heterocycles.[5] It is generally high-yielding, uses relatively inexpensive reagents (DMF, POCl₃), and the reaction conditions can be tuned to optimize for specific substrates.[8]

Q2: What are the primary safety concerns when working with POCl₃? A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and have a quenching agent (like sodium bicarbonate solution) ready for any spills.

Q3: How critical are anhydrous conditions? A: Extremely critical. Water reacts with both POCl₃ and the Vilsmeier reagent. The presence of moisture is a primary cause of low to no yield.

Q4: Can I use other acid chlorides like thionyl chloride (SOCl₂) instead of POCl₃? A: Yes, other acid chlorides can be used to generate a Vilsmeier-type reagent.[6] However, POCl₃ is the most commonly cited and well-optimized reagent for this specific transformation. Using a different reagent would likely require re-optimization of the reaction conditions.

Q5: My workup is complete, but the product remains an oil instead of precipitating. What should I do? A: This can happen if the product has residual impurities or is highly soluble in the aqueous mixture. First, ensure the pH is truly neutral (pH 7-8), as the product's salt form will be soluble. If it still doesn't precipitate, you should perform an extraction with an appropriate organic solvent like ethyl acetate or dichloromethane, followed by drying the organic layer, and removing the solvent under reduced pressure. The resulting crude oil can then be purified by chromatography.

Data Summary: Reaction Parameter Optimization

ParameterConditionRationale & Expected OutcomeReference
Temperature 0 °C to RTLow temperature (0 °C) during addition favors selective C-5 formylation. Warming to RT drives the reaction to completion.[3]
Stoichiometry 1.2 - 1.5 eq. Vilsmeier ReagentA slight excess of the formylating agent ensures full conversion of the 2-aminothiazole starting material.[3]
Order of Addition Add Thiazole to ReagentMinimizes the concentration of free thiazole, reducing the likelihood of N-formylation side reactions.[3]
Solvent Anhydrous DMFActs as both a reagent and a solvent. Must be anhydrous to prevent reagent decomposition.[3][5]
Work-up pH 7 - 8The product is least soluble at its isoelectric point, maximizing precipitation from the aqueous solution.[9]

Troubleshooting Workflow

G start Problem: Low Yield q1 Was the reaction run under strictly anhydrous conditions? start->q1 q2 Was POCl₃ added slowly at < 5 °C? q1->q2 Yes sol1 Solution: Use oven-dried glassware and anhydrous DMF. Run under N₂. q1->sol1 No q3 Does TLC show starting material or a major byproduct? q2->q3 Yes sol2 Solution: Improve cooling and slow the rate of addition. Monitor internal temp. q2->sol2 No sol3a Byproduct Observed: Lower reaction temp, ensure slow thiazole addition. q3->sol3a Byproduct sol3b Starting Material Remains: Increase reaction time/temp, verify stoichiometry. q3->sol3b Starting Material caption Fig 3. Decision tree for troubleshooting low yield.

Caption: Fig 3. Decision tree for troubleshooting low yield.

References

challenges with chloroacetaldehyde in 2-Aminothiazole-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing 2-aminothiazole-4-carbaldehyde, with a particular focus on the challenges presented by the reagent chloroacetaldehyde. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success and safety of your experiments.

Introduction: The Hantzsch Synthesis and the Chloroacetaldehyde Dilemma

The Hantzsch thiazole synthesis is a cornerstone reaction for constructing the thiazole ring, a privileged scaffold in medicinal chemistry.[1][2] The reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide. In the synthesis of 2-aminothiazole derivatives, this typically means reacting an α-haloaldehyde or ketone with thiourea.[3]

Chloroacetaldehyde is a readily available C2 synthon for this purpose. However, its utility is severely hampered by its chemical nature. As a bifunctional molecule, it possesses both a highly electrophilic aldehyde group and a reactive chloromethyl group, making it prone to a variety of undesirable side reactions.[4][5] Furthermore, it is notoriously unstable and hazardous to handle.[6] This guide will address the common pitfalls associated with this reagent and provide robust solutions to overcome them.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.

Q1: My reaction yield is extremely low, and the flask is filled with a dark, intractable tar. What is causing this, and how can I prevent it?

A1: This is the most common issue when working with chloroacetaldehyde and is almost certainly due to its high propensity for self-condensation and polymerization.[4] Anhydrous chloroacetaldehyde is particularly unstable and will readily form cyclic trimers and polymers.[7] In aqueous or alkaline conditions, it can undergo aldol-type self-condensation, where one molecule acts as a nucleophile (as its enolate) and another as an electrophile.[8]

Causality: The high reactivity of both the aldehyde carbonyl and the α-carbon (activated by the chlorine atom) facilitates these unwanted pathways, which are often faster than the desired reaction with thiourea, leading to a complex mixture of polymeric byproducts.[4]

Solutions:

  • Avoid Anhydrous Chloroacetaldehyde: Never attempt to use or prepare anhydrous chloroacetaldehyde. It is dangerously reactive and unstable.[5] Always use the commercially available aqueous solution (typically 45-55 wt. %), which exists as a more stable equilibrium of hydrates and hemiacetals.[7][9]

  • Controlled Reagent Addition: Add the chloroacetaldehyde solution slowly and at a controlled temperature to the reaction mixture containing thiourea. This maintains a low instantaneous concentration of the aldehyde, favoring the bimolecular reaction with thiourea over self-condensation.

  • Use a Protected Aldehyde (Recommended): The most effective solution is to use a more stable precursor, such as chloroacetaldehyde dimethyl acetal or diethyl acetal .[5][10][11] These acetals are stable compounds that, under the acidic conditions of the Hantzsch reaction, will slowly hydrolyze in situ to generate chloroacetaldehyde. This slow, controlled release is ideal for minimizing side reactions.

Caption: Competing reaction pathways for chloroacetaldehyde.

Q2: I'm struggling with the purification of my final product. How can I obtain clean this compound?

A2: The difficulty in purification stems directly from the side reactions discussed in Q1. The resulting crude product is often contaminated with colored, polymeric impurities that can be difficult to separate. Distillation is generally not a viable option as many 2-aminothiazole derivatives are heat-labile and can decompose.[11][12]

Solutions:

  • Optimized Workup: The product of the Hantzsch synthesis is an aminothiazole hydrohalide salt, which is soluble in the reaction medium (e.g., ethanol/water). The purification process begins with a careful workup.

    • Neutralization: After the reaction is complete, cool the mixture and slowly add a mild base, such as aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), until the pH is basic (pH 8-9).[3][13] This neutralizes the hydrohalide salt, converting the aminothiazole to its free base form, which is typically much less soluble in water and will precipitate.

    • Filtration: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts and any water-soluble impurities.

  • Recrystallization: This is a powerful technique for purifying the crude solid. The choice of solvent is critical.

    • Solvent Screening: Test various solvents and solvent mixtures (e.g., ethanol, isopropanol, ethanol/water, toluene) to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step.[14][15]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A solvent system of intermediate polarity, such as ethyl acetate/hexanes or dichloromethane/methanol, is often effective. The exact ratio will need to be determined by thin-layer chromatography (TLC) analysis.

Q3: What are the essential safety precautions for handling chloroacetaldehyde solutions?

A3: Chloroacetaldehyde is a hazardous substance that requires strict safety protocols. It is toxic, corrosive, and a potent irritant.[6][16] Exposure can cause severe burns to the skin and eyes, and inhalation can damage the respiratory tract.[6]

Mandatory Safety Protocols:

  • Engineering Controls: Always handle chloroacetaldehyde solutions inside a certified chemical fume hood to prevent inhalation of vapors. Ensure an emergency eyewash station and safety shower are immediately accessible.[6]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., butyl rubber or laminate film). Inspect gloves before each use.

    • Eye Protection: Chemical safety goggles are mandatory. For added protection, use a face shield.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong acids and oxidizing agents.[6][17][18]

  • Spill & Waste: Have a spill kit ready that includes an absorbent material like vermiculite or sand.[17] All waste containing chloroacetaldehyde must be disposed of as hazardous chemical waste according to your institution's guidelines.

Caption: A decision workflow for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

  • Q: Why is chloroacetaldehyde sold as an aqueous solution?

    • A: The anhydrous monomer is extremely unstable and polymerizes readily.[5][10] In water, it forms an equilibrium with its more stable hydrate and dimer hydrate forms, which reduces its tendency to polymerize while still allowing it to react as an aldehyde.[7]

  • Q: Can I substitute chloroacetaldehyde with another α-haloaldehyde?

    • A: Yes, bromoacetaldehyde is a common alternative. It is generally more reactive than chloroacetaldehyde, which can sometimes lead to faster reaction times but may also exacerbate side reactions. The principles of using a protected form (e.g., bromoacetaldehyde diethyl acetal) still apply.

  • Q: What is the purpose of the base (e.g., Na₂CO₃) added during the workup?

    • A: The initial product of the Hantzsch synthesis is the hydrohalide salt of the 2-aminothiazole, which is often soluble in the reaction solvent. Adding a base neutralizes the acid (HCl or HBr), converting the product to its neutral, free base form.[3] This form is typically much less polar and less soluble in aqueous or alcoholic media, causing it to precipitate out of the solution, which is a key step in its isolation.[13]

  • Q: How does pH influence the reaction when using a chloroacetaldehyde acetal?

    • A: The use of an acetal involves a pH-dependent two-stage process within the same pot. The initial reaction medium should be acidic enough to facilitate the hydrolysis of the acetal to the aldehyde. This is often achieved by the hydrohalide salt formed as the reaction progresses. Once the thiazole formation is complete, the mixture is made basic during the workup to isolate the product, as described above.

Data & Reagent Comparison

The choice of the chloroacetaldehyde source is critical for the success of the synthesis. The following table summarizes the key differences:

Reagent FormKey PropertiesHandling & Safety ConsiderationsRecommendation
Anhydrous Chloroacetaldehyde Colorless liquid, highly unstable.[5]Extremely hazardous; readily polymerizes, potentially exothermically. Not commercially available for this reason.DO NOT USE.
Aqueous Solution (~50%) Exists as an equilibrium of hydrates.[7] More stable than anhydrous form but still highly reactive.Toxic, corrosive, and an irritant.[6] Must be handled in a fume hood with full PPE.Use with caution. Employ slow addition and temperature control.
Chloroacetaldehyde Dimethyl Acetal Stable, flammable liquid.[17]Flammable liquid. Less toxic and corrosive than the free aldehyde. Standard chemical handling precautions apply.HIGHLY RECOMMENDED. Provides slow, in situ generation of the aldehyde, minimizing side reactions and improving yields/purity.[5][11]

Experimental Protocols

Protocol 1: Safe Handling of Aqueous Chloroacetaldehyde (50 wt. %)
  • Preparation: Before starting, ensure a chemical fume hood is operational and a spill kit is accessible. Don the required PPE: chemical safety goggles, face shield, and chemical-resistant gloves.

  • Dispensing: Obtain the required volume of the solution using a glass syringe or a graduated cylinder inside the fume hood. To minimize vapor release, perform transfers slowly.

  • Addition: If adding to a reaction, do so dropwise via an addition funnel or syringe pump to maintain a low concentration in the reaction vessel.

  • Cleaning: Rinse any contaminated glassware with water inside the fume hood before removing it for further cleaning.

  • Storage: Tightly seal the stock bottle immediately after use and return it to a cool, well-ventilated storage cabinet, away from incompatible materials.[6]

Protocol 2: Recommended Synthesis of a 2-Aminothiazole Derivative Using Chloroacetaldehyde Dimethyl Acetal

This protocol provides a general, safer, and more reliable method for the synthesis of the 2-aminothiazole core.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (1.0 eq.) and ethanol (or an ethanol/water mixture).

  • Reagent Addition: Add chloroacetaldehyde dimethyl acetal (1.05 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (typically ~80 °C). The reaction mixture should become a clear solution as the reagents are consumed. Monitor the reaction progress by TLC (e.g., using a 3:1 ethyl acetate/hexanes mobile phase). The reaction is typically complete within 4-12 hours.

  • Cooling and Precipitation: Once the reaction is complete, cool the flask to room temperature, then further cool in an ice bath.

  • Workup: Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the solution is basic (pH ~8). A solid precipitate of the 2-aminothiazole product should form.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water, followed by a small amount of cold ethanol.

  • Drying & Purification: Dry the solid product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol).

References

managing polymerization side reactions of 2-Aminothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Aminothiazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but highly reactive building block. Our goal is to provide you with a deep understanding of the potential side reactions, particularly polymerization, and to offer actionable troubleshooting strategies and preventative protocols to ensure the success and reproducibility of your experiments.

Section 1: Understanding the Core Instability - Frequently Asked Questions

This section addresses the fundamental chemical principles governing the stability of this compound. Understanding why a side reaction occurs is the first step to preventing it.

Q1: I've noticed my solid this compound is darkening over time, or my reaction mixture is turning brown/black with precipitate. What is happening?

A: This is the most common issue reported and is typically due to a combination of oxidative and self-condensation polymerization. This compound contains three highly reactive functionalities on a single scaffold: a nucleophilic exocyclic amino group, an electrophilic and enolizable aldehyde, and an electron-rich thiazole ring. This combination makes the molecule susceptible to degradation under non-ideal conditions.

The darkening is characteristic of the formation of conjugated polymeric materials. This can be initiated by:

  • Oxidative Polymerization: The aminothiazole ring system, much like anilines and thiophenes, can undergo oxidative polymerization when exposed to atmospheric oxygen, heat, or trace metal catalysts.[1][2] This process often involves radical species and leads to complex, insoluble, and deeply colored byproducts.[1]

  • Self-Condensation: The aldehyde and amine functionalities can react with each other, leading to chains of molecules linked by imines (Schiff bases) or via Aldol-type condensation pathways.[3][4][5]

Q2: What are the specific chemical pathways that lead to these polymeric side products?

A: There are three primary competing side reaction pathways that you must control. The prevalence of each depends on your specific reaction conditions (pH, temperature, solvent, and reagents).

  • Oxidative Polymerization: Initiated by oxidants (including air), this pathway likely proceeds through radical cation intermediates, leading to the formation of C-C or C-N bonds between monomer units. This is analogous to the intentional synthesis of poly(2-aminothiazole).[6][7]

  • Aldol Condensation: Under basic or acidic conditions, the aldehyde can react with a nucleophilic carbon. While the thiazole C5-proton is not exceptionally acidic, self-condensation can occur, leading to β-hydroxy aldehyde adducts which then dehydrate to form conjugated, colored systems.[3][5]

  • Imine/Azomethine Formation: The nucleophilic 2-amino group of one molecule can attack the electrophilic aldehyde carbon of another. The resulting hemiaminal readily dehydrates to form a Schiff base (imine). This process can continue, forming oligomeric chains.[4][8]

G cluster_main cluster_pathways Potential Polymerization Pathways cluster_conditions A This compound B Oxidative Polymerization (Dark, Insoluble Solid) A->B C Aldol Condensation (Conjugated Oligomers) A->C D Imine Formation (Schiff Base Oligomers) A->D cond1 Initiators: - Oxygen (Air) - Heat - Light - Metal Traces cond1->B cond2 Catalysts: - Base (e.g., Et3N, K2CO3) - Acid (e.g., TFA, HCl) cond2->C cond3 Conditions: - Heat - Dehydrating Agents cond3->D G start Low Yield & Polymer Observed q_temp Was reaction temp > RT (25°C)? start->q_temp a_temp_yes Action: Rerun at 0°C or below. Consider cryo-cooling. q_temp->a_temp_yes Yes a_temp_no Temp is likely not the primary issue. q_temp->a_temp_no No q_atm Was an inert atmosphere (N2/Ar) used? a_temp_no->q_atm a_atm_no Action: Rerun under strict inert conditions. Degas solvents. q_atm->a_atm_no No a_atm_yes Atmosphere is likely not the issue. q_atm->a_atm_yes Yes q_reagent Was a strong base/acid used? (e.g., Et3N, K2CO3, TFA) a_atm_yes->q_reagent a_reagent_yes Action: Use a milder base/acid (e.g., DIPEA, NaHCO3) or a non-nucleophilic base. Add it slowly at low temp. q_reagent->a_reagent_yes Yes a_reagent_no Reagent choice may not be the issue. q_reagent->a_reagent_no No q_order Was the aminothiazole present in the flask while adding other reagents? a_reagent_no->q_order a_order_yes Action: Consider inverse addition. Add the aminothiazole solution slowly to the other reagents to keep its instantaneous concentration low. q_order->a_order_yes Yes

References

Technical Support Center: Optimizing Temperature Control in 2-Aminothiazole-4-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminothiazole-4-carbaldehyde. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you navigate the nuances of this synthesis, with a particular focus on the critical role of temperature control.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis of this compound, primarily via the Vilsmeier-Haack reaction, which is the most common method for formylating the 2-aminothiazole core.

Question 1: My reaction yield is consistently low, and I'm recovering a significant amount of unreacted 2-aminothiazole. What's going wrong?

Answer: Low conversion can often be traced back to two primary temperature-related issues: improper formation of the Vilsmeier reagent or insufficient reaction temperature/time after the addition of 2-aminothiazole.

  • Causality: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is an electrophilic species.[1][2] Its formation is an exothermic process that requires careful temperature management. If the temperature is too low during its formation, the reaction may be sluggish. Conversely, if the temperature rises too high, the reagent can degrade. The subsequent formylation of 2-aminothiazole is also temperature-dependent. While low temperatures are needed initially to control selectivity, the reaction may require a slow warming to room temperature to proceed to completion.[1]

  • Troubleshooting Protocol:

    • Vilsmeier Reagent Formation:

      • Ensure your DMF is anhydrous.

      • Cool the DMF to 0°C using an ice-salt bath before the dropwise addition of POCl₃.

      • Maintain the temperature below 5°C during the addition of POCl₃.[1] A temperature spike can lead to reagent decomposition.

      • Stir the mixture at 0°C for at least 30 minutes after the addition is complete to ensure full formation of the reagent.

    • Formylation Reaction:

      • Add the 2-aminothiazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

      • After the addition, allow the reaction to stir at 0°C for an hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours.[1]

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.

Question 2: My final product is contaminated with a major byproduct, which I've identified as N,N-dimethyl-N'-(thiazol-2-yl)formimidamide. How can I prevent its formation?

Answer: The formation of N,N-dimethyl-N'-(thiazol-2-yl)formimidamide is the most common side reaction and is highly sensitive to temperature.[1] This byproduct arises when the Vilsmeier reagent reacts with the exocyclic amino group of 2-aminothiazole instead of the C-5 position of the thiazole ring.

  • Causality: The exocyclic amino group is a competing nucleophile. At higher temperatures, its nucleophilicity is enhanced, making it more likely to attack the Vilsmeier reagent.[1] Lowering the reaction temperature is the most effective way to favor the desired C-5 formylation.

  • Troubleshooting Protocol:

    • Strict Temperature Control: The most critical parameter is to keep the reaction temperature low. The initial formylation should be carried out at 0°C. Maintaining this temperature throughout the addition of 2-aminothiazole is crucial.

    • Stoichiometry: Carefully control the molar ratios of your reagents. An excess of the Vilsmeier reagent can increase the likelihood of reaction at the more nucleophilic amino group.[1] Aim for a stoichiometric amount or only a slight excess of the Vilsmeier reagent.

    • Order of Addition: Always add the 2-aminothiazole solution slowly to the pre-formed Vilsmeier reagent. This ensures that the 2-aminothiazole is never in excess, which could favor side reactions.

IssueProbable Cause (Temperature-Related)Recommended Solution
Low Yield/Incomplete ReactionVilsmeier reagent formation was too cold or formylation step was not allowed to warm sufficiently.Maintain 0-5°C for Vilsmeier reagent formation. For the formylation, after initial reaction at 0°C, allow the mixture to slowly warm to room temperature and monitor by TLC for completion.[1]
High Percentage of Formimidamide ByproductReaction temperature was too high, increasing the nucleophilicity of the exocyclic amino group.Maintain a strict temperature of 0°C during the addition of 2-aminothiazole to the Vilsmeier reagent.[1]
Presence of Multiple ByproductsGeneral decomposition of starting materials or the Vilsmeier reagent due to moisture or excessive heat.Use anhydrous solvents and reagents. Ensure the temperature during Vilsmeier reagent formation does not exceed 5-10°C.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Vilsmeier-Haack formylation of 2-aminothiazole?

The optimal temperature varies depending on the stage of the reaction. Generally, the Vilsmeier-Haack reaction temperature is substrate-dependent and can range from below 0°C to 80°C.[1] For the synthesis of this compound, a two-stage temperature profile is recommended:

  • Vilsmeier Reagent Formation: 0°C to 5°C.[1]

  • Formylation Reaction: Initial addition at 0°C, followed by a slow warming to room temperature.[1]

Q2: Can I run this reaction at a higher temperature to speed it up?

While increasing the temperature might accelerate the reaction rate, it is strongly discouraged for this specific synthesis. Higher temperatures significantly favor the formation of the N,N-dimethyl-N'-(thiazol-2-yl)formimidamide byproduct, which can be difficult to separate from the desired product, leading to lower purity and yield.[1]

Q3: How does temperature affect the stability of this compound?

While the reaction itself is sensitive to temperature, the final product, this compound, is a relatively stable compound. However, like many aldehydes, it can be prone to oxidation over time. It is best stored in a cool, dark place under an inert atmosphere.

Q4: Are there alternative methods to the Vilsmeier-Haack reaction for this synthesis?

The Vilsmeier-Haack reaction is the most prevalent and effective method for introducing a formyl group at the C-5 position of 2-aminothiazole.[1][3] While other general methods for thiazole synthesis exist, such as the Hantzsch thiazole synthesis, they are typically used for constructing the thiazole ring itself rather than for the specific formylation of a pre-existing 2-aminothiazole.[4][5]

Experimental Workflow and Diagrams

Vilsmeier-Haack Reaction Workflow

The following diagram outlines the key steps and temperature control points for the synthesis of this compound.

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction start Anhydrous DMF cool_dmf Cool to 0°C start->cool_dmf add_poccl3 Slowly Add POCl3 cool_dmf->add_poccl3 Maintain T < 5°C stir_reagent Stir at 0°C for 30 min add_poccl3->stir_reagent add_thiazole Add Thiazole Solution to Vilsmeier Reagent stir_reagent->add_thiazole Pre-formed Vilsmeier Reagent prepare_thiazole Dissolve 2-Aminothiazole in anhydrous solvent prepare_thiazole->add_thiazole Maintain T < 5°C stir_cold Stir at 0°C for 1 hr add_thiazole->stir_cold warm_rt Slowly Warm to RT stir_cold->warm_rt stir_rt Stir for 4-6 hrs warm_rt->stir_rt workup Aqueous Workup & Purification stir_rt->workup Monitor by TLC

Caption: Workflow for this compound synthesis.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues encountered during the synthesis.

Troubleshooting_Tree start Problem Encountered low_yield Low Yield start->low_yield high_impurity High Impurity (Formimidamide) start->high_impurity check_reagent Was Vilsmeier reagent formation temp < 5°C? low_yield->check_reagent Yes solution_ly1 Re-run, ensuring strict temperature control during reagent formation. low_yield->solution_ly1 No check_formylation_temp Was formylation temp kept at 0°C during addition? high_impurity->check_formylation_temp Yes solution_hi1 Re-run, maintaining 0°C during 2-aminothiazole addition. high_impurity->solution_hi1 No check_rt_stir Was reaction allowed to warm to RT and stir long enough? check_reagent->check_rt_stir Yes check_reagent->solution_ly1 No solution_ly2 Increase stirring time at RT; monitor by TLC for completion. check_rt_stir->solution_ly2 No check_stoichiometry Was excess Vilsmeier reagent used? check_formylation_temp->check_stoichiometry Yes check_formylation_temp->solution_hi1 No solution_hi2 Use stoichiometric or slight excess of Vilsmeier reagent. check_stoichiometry->solution_hi2 Yes

References

alternative starting materials for 2-Aminothiazole-4-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-aminothiazole-4-carbaldehyde. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a special focus on leveraging alternative starting materials. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My standard Hantzsch synthesis using an α-haloketone and thiourea is resulting in low yields and purification difficulties. What are some more reliable alternative starting materials?

A1: This is a common challenge with the traditional Hantzsch thiazole synthesis, which often suffers from side reactions and difficult purifications.[1][2] Fortunately, several alternative starting materials offer cleaner and more efficient routes to this compound.

A highly effective alternative is to begin with ethyl 2-aminothiazole-4-carboxylate .[3][4] This commercially available and stable starting material can be converted to the target aldehyde in a two-step sequence: reduction of the ester to the corresponding alcohol, followed by a selective oxidation. This pathway generally provides higher overall yields and a purer final product.[5][6]

Another excellent approach involves the use of a protected aldehyde equivalent, such as 3-bromopyruvaldehyde dimethyl acetal . Reacting this with thiourea directly forms the 2-aminothiazole ring with the aldehyde functionality masked as an acetal. A simple acidic workup then deprotects the acetal to furnish the desired carbaldehyde. This method offers a more direct route with good control over the sensitive aldehyde group.

Here is a comparison of these synthetic strategies:

Starting MaterialKey AdvantagesKey DisadvantagesTypical Overall Yield
α-Haloketone (e.g., 1,3-dichloroacetone)Inexpensive, classic method[7]Unstable reagents, side products, difficult purification[1]30-50%
Ethyl 2-aminothiazole-4-carboxylateStable, readily available, cleaner reactions[3][4]Multi-step synthesis65-80%
3-Bromopyruvaldehyde dimethyl acetalDirect formation of the core structure, protects the aldehydeHigher cost of the starting material70-85%

The following diagram illustrates these alternative synthetic pathways:

synth_routes cluster_hantzsch Traditional Hantzsch Route cluster_ester Ester Reduction-Oxidation Route cluster_acetal Acetal Precursor Route a α-Haloketone + Thiourea b This compound (Low Yield, Impure) a->b c Ethyl 2-amino-4-thiazolecarboxylate d 2-Amino-4-(hydroxymethyl)thiazole c->d Reduction e This compound (High Yield, Pure) d->e Oxidation f 3-Bromopyruvaldehyde dimethyl acetal + Thiourea g 2-Amino-4-(dimethoxymethyl)thiazole f->g h This compound (High Yield, Controlled) g->h Acidic Hydrolysis

Caption: Alternative synthetic routes to this compound.

Troubleshooting Guides

Problem 1: Incomplete reaction or low yield during the reduction of ethyl 2-aminothiazole-4-carboxylate.

The reduction of the ester to the primary alcohol is a critical step that can be prone to issues if not properly controlled.

  • Potential Cause: Insufficiently reactive reducing agent or harsh reaction conditions leading to decomposition.

  • Analysis: While sodium borohydride (NaBH₄) is a common reducing agent, it is often not potent enough to reduce esters efficiently. A more powerful hydride donor, such as lithium aluminum hydride (LiAlH₄), is typically required. However, the high reactivity of LiAlH₄ necessitates careful temperature control to prevent unwanted side reactions.

  • Troubleshooting Steps:

    • Select the Appropriate Reducing Agent: Use lithium aluminum hydride (LiAlH₄) for the efficient reduction of the ester.

    • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and use an anhydrous solvent like tetrahydrofuran (THF).

    • Control the Temperature: Perform the reaction at a reduced temperature. Start by cooling the solution of ethyl 2-aminothiazole-4-carboxylate in THF to 0 °C before slowly adding the LiAlH₄.

    • Monitor Reaction Progress: Use thin-layer chromatography (TLC) to track the consumption of the starting material.

    • Careful Quenching: Once the reaction is complete, quench the excess LiAlH₄ by slowly adding ethyl acetate, followed by a saturated aqueous solution of sodium sulfate at 0 °C.

Problem 2: Over-oxidation or formation of byproducts during the oxidation of 2-amino-4-(hydroxymethyl)thiazole.

The oxidation of the primary alcohol to the aldehyde requires a mild and selective oxidizing agent to avoid the formation of the corresponding carboxylic acid.

  • Potential Cause: The use of an overly aggressive oxidizing agent or prolonged reaction times.

  • Analysis: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will readily oxidize the primary alcohol to a carboxylic acid. A milder reagent is necessary for this transformation.

  • Troubleshooting Steps:

    • Choose a Mild Oxidizing Agent: Activated manganese dioxide (MnO₂) is an excellent choice for the selective oxidation of allylic and benzylic-type alcohols to aldehydes.[2]

    • Optimize Reaction Conditions: The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) or chloroform at room temperature.

    • Use Sufficient Reagent: A stoichiometric excess of MnO₂ (typically 5-10 equivalents) is often required to drive the reaction to completion.

    • Monitor the Reaction: Follow the progress of the oxidation by TLC to determine the optimal reaction time and prevent over-oxidation.

    • Facilitate Product Isolation: After the reaction is complete, the solid MnO₂ can be easily removed by filtration, simplifying the purification of the desired aldehyde.

The following workflow provides a decision-making guide for this two-step synthesis:

troubleshoot_workflow cluster_reduction Troubleshooting Reduction cluster_oxidation Troubleshooting Oxidation start Start: Ethyl 2-amino-4-thiazolecarboxylate reduction Step 1: Reduction to Alcohol start->reduction reduction_issue Low Yield in Reduction? reduction->reduction_issue oxidation Step 2: Oxidation to Aldehyde oxidation_issue Over-oxidation? oxidation->oxidation_issue end Final Product: this compound reduction_issue->oxidation No reduction_solution Use LiAlH4 at 0°C under anhydrous conditions. reduction_issue->reduction_solution Yes reduction_solution->reduction oxidation_issue->end No oxidation_solution Use activated MnO2 in DCM. Monitor closely with TLC. oxidation_issue->oxidation_solution Yes oxidation_solution->oxidation

Caption: Troubleshooting workflow for the synthesis via the ester intermediate.

Problem 3: Incomplete deprotection of the acetal or degradation of the final product.

The final deprotection step in the acetal route requires careful control of the acidic conditions to avoid side reactions.

  • Potential Cause: The acid used for deprotection is either too harsh, leading to decomposition of the electron-rich thiazole ring, or too mild, resulting in an incomplete reaction.

  • Analysis: The 2-aminothiazole moiety can be sensitive to strong acids. A delicate balance must be struck to achieve complete deprotection without product degradation.

  • Troubleshooting Steps:

    • Select an Appropriate Acid: A mild acidic environment is often sufficient. Consider using a dilute solution of hydrochloric acid (1-2 M) in a co-solvent like acetone or THF. Alternatively, formic acid can be an effective reagent.

    • Control Temperature and Time: Begin the deprotection at room temperature and monitor the reaction's progress by TLC. Gentle warming (to 40-50 °C) can be applied if the reaction is sluggish. Avoid prolonged reaction times at elevated temperatures.

    • Neutralize Carefully: Once the deprotection is complete, neutralize the reaction mixture with a mild base such as a saturated aqueous solution of sodium bicarbonate.

    • Efficient Extraction: Extract the product promptly with a suitable organic solvent, like ethyl acetate, to minimize its exposure to the aqueous environment.

References

Technical Support Center: Accelerated Synthesis of 2-Aminothiazole-4-carbaldehyde via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the microwave-assisted synthesis of 2-aminothiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage microwave technology to significantly reduce reaction times and potentially improve yields in the synthesis of this valuable heterocyclic building block. Here, you will find troubleshooting guides, frequently asked questions, and a detailed experimental protocol, all structured to address the practical challenges you may encounter.

Introduction to Microwave-Assisted Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives.[1][2][3] Traditionally, this reaction involves the condensation of an α-halocarbonyl compound with a thioamide, often requiring prolonged heating under reflux conditions.[4][5] However, the advent of microwave-assisted organic synthesis has revolutionized this process. Microwave heating offers a rapid and efficient alternative to conventional heating methods, primarily due to the direct interaction of microwave energy with the polar molecules in the reaction mixture.[6][7] This leads to a rapid increase in temperature and significantly accelerated reaction rates, often reducing reaction times from hours to mere minutes.[4][8][9]

This guide focuses on the application of microwave irradiation to the Hantzsch synthesis of this compound, a key intermediate in the development of various pharmaceuticals. While the general principles of microwave-assisted synthesis are broadly applicable, the specific optimization of parameters for this target molecule is crucial for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for the synthesis of this compound compared to conventional heating?

A1: The primary advantages of microwave-assisted synthesis include:

  • Drastically Reduced Reaction Times: Reactions that typically take several hours under conventional reflux can often be completed in minutes.[4][8][9]

  • Improved Yields: In many cases, microwave heating leads to higher product yields due to reduced side product formation and decomposition of reactants and products.[8]

  • Enhanced Reaction Purity: The rapid heating and shorter reaction times can minimize the formation of impurities, simplifying product purification.

  • Greener Chemistry: Microwave synthesis is considered a greener approach as it often requires less solvent and consumes less energy compared to conventional methods.[6][8]

Q2: What are the key parameters to optimize for a successful microwave-assisted synthesis?

A2: The critical parameters to optimize include:

  • Microwave Power: This determines the rate of heating. It's important to use a power level that allows for controlled heating to the target temperature without causing a dangerous pressure buildup.

  • Temperature: The reaction temperature has a significant impact on the reaction rate and selectivity. A systematic optimization is recommended to find the ideal temperature for your specific substrates.

  • Solvent: The choice of solvent is crucial in microwave chemistry. Polar solvents with a high dielectric loss factor are more efficient at absorbing microwave energy. Common solvents for Hantzsch thiazole synthesis include ethanol, methanol, and DMF.

  • Reaction Time: The optimal reaction time should be determined by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).

Q3: What are suitable starting materials for the microwave-assisted Hantzsch synthesis of this compound?

A3: The Hantzsch synthesis requires an α-halocarbonyl compound and a thioamide. For this compound, the reactants would be:

  • Thiourea: This provides the 2-amino group and the sulfur atom of the thiazole ring.

  • An α-halo-β-oxopropionaldehyde derivative: A suitable precursor for the 4-carbaldehyde functionality is crucial. Since α-haloaldehydes can be unstable, it is often advantageous to use a protected form, such as a 3-halo-2-oxopropanal acetal (e.g., 2-bromo-3,3-diethoxypropanal). The acetal can be hydrolyzed to the aldehyde after the thiazole ring formation.

Q4: Are there any specific safety precautions to consider when using a microwave reactor?

A4: Yes, safety is paramount when working with microwave reactors. Always:

  • Use sealed reaction vessels specifically designed for microwave synthesis to withstand high pressures and temperatures.

  • Never exceed the recommended fill volume for the reaction vessel.

  • Ensure the microwave reactor is properly maintained and calibrated.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Conduct reactions in a well-ventilated fume hood.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Decomposition of starting materials or product: The reaction temperature may be too high, or the reaction time too long. 3. Poor quality of starting materials: Impurities in the α-halocarbonyl compound or thiourea can interfere with the reaction. 4. Inappropriate solvent: The chosen solvent may not be efficiently heated by microwaves or may not be suitable for the reaction.1. Optimize reaction conditions: Systematically increase the reaction time and/or temperature while monitoring the reaction by TLC. 2. Reduce reaction temperature or time: If decomposition is suspected, try running the reaction at a lower temperature for a slightly longer time. 3. Purify starting materials: Ensure the purity of your reactants before starting the synthesis. 4. Solvent screening: Test different polar solvents such as ethanol, methanol, or DMF to find the most effective one for your reaction.
Formation of Side Products 1. Self-condensation of the α-halocarbonyl compound: This can occur at high temperatures. 2. Formation of isomeric products: Depending on the starting materials, the formation of other thiazole isomers is possible.1. Lower the reaction temperature: This can help to minimize side reactions. 2. Purify the product: Use column chromatography to separate the desired product from any isomers or other impurities.
Difficulty in Product Isolation 1. Product is soluble in the reaction solvent: This can make precipitation or filtration difficult. 2. Formation of an oil instead of a solid: This can complicate the work-up procedure.1. Solvent removal: After the reaction, remove the solvent under reduced pressure. The product may then be precipitated by adding a non-solvent. 2. Trituration: Try triturating the oily product with a suitable non-polar solvent like hexane or diethyl ether to induce crystallization.
Poor Reproducibility 1. Inconsistent microwave heating: Hot spots or uneven heating within the reaction vessel can lead to variable results. 2. Variations in starting material quality: Different batches of reactants may have varying purity levels.1. Ensure proper stirring: Use a magnetic stir bar in the reaction vessel to ensure even heat distribution. 2. Use high-purity starting materials: Consistently use reactants of the same grade and from the same supplier if possible.

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol is a suggested starting point and may require optimization for your specific microwave reactor and starting materials.

Materials:

  • 2-Bromo-3,3-diethoxypropanal (or a similar protected α-bromo-β-oxoaldehyde)

  • Thiourea

  • Ethanol (anhydrous)

  • Microwave synthesis vials (with stir bars)

  • Microwave synthesizer

Procedure:

  • Reactant Preparation: In a microwave synthesis vial, combine 2-bromo-3,3-diethoxypropanal (1.0 mmol, 1.0 eq) and thiourea (1.2 mmol, 1.2 eq).

  • Solvent Addition: Add anhydrous ethanol (3-5 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 120 °C for 10-20 minutes. The reaction pressure should be monitored and kept within the safe operating limits of the instrument.

  • Reaction Monitoring: After the initial irradiation time, cool the vial to room temperature and check the reaction progress by TLC. If the reaction is incomplete, it can be subjected to further irradiation in short intervals.

  • Work-up and Deprotection:

    • Once the reaction is complete, cool the vial and carefully open it.

    • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

    • To the residue, add a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) and stir at room temperature for 1-2 hours to hydrolyze the acetal protecting group.

    • Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.

    • The crude this compound may precipitate out of the solution. If not, extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation: Conventional vs. Microwave Synthesis

The following table summarizes the typical differences in reaction conditions and outcomes between conventional and microwave-assisted Hantzsch thiazole synthesis for various 2-aminothiazole derivatives.

ParameterConventional HeatingMicrowave IrradiationReference(s)
Reaction Time 8 - 24 hours5 - 30 minutes[4][5][8][9]
Temperature Reflux temperature of the solvent90 - 150 °C[8]
Yield Moderate to good (50-80%)Good to excellent (70-95%)[4][8]
Energy Consumption HighLow[4]
Solvent Volume Larger volumes often requiredSmaller volumes are effective[9]

Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine Reactants (Protected α-bromoaldehyde, Thiourea) start->reactants solvent Add Solvent (Ethanol) reactants->solvent microwave Microwave Irradiation (e.g., 120°C, 10-20 min) solvent->microwave monitoring Monitor Reaction (TLC) microwave->monitoring monitoring->microwave Incomplete workup Work-up & Deprotection (Acid Hydrolysis, Neutralization) monitoring->workup Reaction Complete purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Hantzsch Thiazole Synthesis Mechanism

hantzsch_mechanism thiourea Thiourea intermediate1 Thiouronium Salt Intermediate thiourea->intermediate1 Nucleophilic Attack haloketone α-Halocarbonyl haloketone->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

safe handling and storage procedures for 2-Aminothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Aminothiazole-4-carbaldehyde

Welcome to the technical support guide for this compound (CAS No. 98020-38-3). This document is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and successful experimental application of this versatile heterocyclic building block. As a bifunctional molecule featuring both a nucleophilic amino group and an electrophilic aldehyde, understanding its properties is paramount for achieving reproducible and reliable results.

Part 1: Core Safety and Handling Protocols

Handling this compound requires adherence to standard laboratory safety practices, with special attention to its potential as an irritant and harmful substance. The causality behind these protocols is rooted in preventing exposure through inhalation, skin contact, or ingestion, which can lead to irritation or other adverse health effects.[1][2][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. Always consult the latest Safety Data Sheet (SDS) from your supplier. The primary hazards associated with this chemical class include skin, eye, and respiratory irritation.[2][3]

Hazard ClassificationGHS StatementRecommended Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation[3]Gloves: Nitrile or other chemically resistant gloves. Inspect before use.[3][4]
Eye Irritation Causes serious eye irritation[2][3]Eye Protection: Tightly fitting safety goggles or a face shield.[5][6]
Respiratory Irritation May cause respiratory irritation[2][3]Respiratory Protection: Use in a well-ventilated fume hood. If dust formation is unavoidable, use a NIOSH-approved respirator.[1][4]
Acute Toxicity (Oral) Harmful if swallowed[7]Lab Coat: Wear a standard laboratory coat to prevent skin contact.
Safe Handling Practices
  • Ventilation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Avoiding Dust: As a solid, care must be taken to avoid generating dust.[4] Weigh the compound carefully, and clean any spills promptly.

  • Hygiene: Wash hands thoroughly with soap and water after handling, and before breaks or leaving the laboratory.[2][4]

  • Spill Cleanup: For small spills, dampen the solid material with a 60-70% ethanol solution, then carefully sweep or transfer the material into a sealed container for disposal.[1] Wash the affected surface with ethanol followed by soap and water.[1]

Part 2: Storage and Stability

The long-term stability of this compound is critical for experimental success. The aldehyde functional group is susceptible to oxidation and polymerization, while the aminothiazole core can be sensitive to strong acids and bases.

Optimal Storage Conditions

Proper storage is a self-validating system; a compound that has been stored correctly is more likely to perform as expected in a reaction.

ParameterRecommendationRationale
Temperature -20°C is recommended for long-term storage.[8] Refrigerated temperatures are also acceptable.[1]Low temperatures slow down potential degradation pathways, including oxidation and polymerization of the aldehyde group.
Atmosphere Store in a tightly sealed container[2][5], away from moisture.[8] Storing under an inert gas (e.g., Argon, Nitrogen) is best practice.Moisture can lead to hydration of the aldehyde or other side reactions. An inert atmosphere prevents air oxidation.
Light Protect from light by using an amber vial or storing it in a dark place.Aldehydes can be light-sensitive, which may catalyze unwanted reactions.
Chemical Incompatibilities

To prevent hazardous reactions or sample degradation, avoid storing this compound with the following:

  • Strong Oxidizing Agents: Can oxidize the aldehyde group to a carboxylic acid.

  • Strong Acids, Acid Chlorides, Acid Anhydrides: May react with the amino group.[1][7]

  • Strong Bases: Can catalyze aldol condensation or other undesired reactions.[1]

Part 3: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experiments involving this compound.

Q1: My solid this compound has darkened in color upon storage. Can I still use it?

A: A change in color (typically to yellow or brown) often indicates degradation or polymerization of the aldehyde moiety. While slight discoloration may not significantly impact some reactions, it is a sign of reduced purity.

  • Expert Recommendation: Before use, verify the compound's purity via Thin Layer Chromatography (TLC) against a reliable standard if available. For more sensitive applications, obtaining a fresh ¹H NMR spectrum is advised to check for the integrity of the aldehyde proton signal and the appearance of new, unexpected peaks. If significant impurity is detected, it is best to use a fresh batch of the reagent.

Q2: I am attempting a reductive amination, but my yields are consistently low. What could be the issue?

A: Low yields in reactions involving this bifunctional reagent can stem from several factors. The key is to control the reaction to favor the desired pathway.

  • Reagent Quality: As discussed in Q1, ensure your starting material is pure. An oxidized or polymerized starting material will not react as expected.

  • Reaction Selectivity: this compound has two primary reactive sites: the amino group and the aldehyde. In a reductive amination, you are targeting the aldehyde. However, the amino group can also react, leading to side products. Ensure your reaction conditions (pH, stoichiometry) are optimized for Schiff base formation at the aldehyde.

  • Moisture: Aldehyde reactions are often sensitive to water. Ensure you are using dry solvents and an inert atmosphere, as excess water can inhibit the formation of the necessary imine intermediate.

Q3: My reaction is producing a complex mixture of products instead of the single desired compound. How can I improve selectivity?

A: This is a classic challenge with bifunctional molecules. The 2-aminothiazole moiety possesses two potential nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic ring nitrogen.[9][10] This, combined with the aldehyde, creates multiple reaction possibilities.

  • Control Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature can often increase the selectivity for the most kinetically favorable pathway.

    • Order of Addition: Adding reagents in a specific order can help control which functional group reacts first. For example, pre-forming an intermediate with one group before introducing a reagent for the second group.

  • Use of Protecting Groups: For multi-step syntheses, protecting one of the functional groups is a standard and highly effective strategy. For instance, the amino group could be protected as a carbamate (e.g., Boc) or an amide, allowing you to perform chemistry exclusively at the aldehyde. The protecting group can then be removed in a subsequent step.

Q4: I am having trouble dissolving the compound for my reaction. What solvents are recommended?

A: While the parent 2-aminothiazole is soluble in water, alcohols, and ether[9], the aldehyde functional group on your compound alters its polarity.

  • Recommended Solvents: Start with common polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). Dichloromethane (DCM) or Tetrahydrofuran (THF) may also be effective, sometimes with gentle warming.

  • Causality: The choice of solvent is critical not just for solubility but for reaction outcome. Protic solvents can interfere with reactions at the aldehyde center. Always choose a solvent that is appropriate for your specific chemical transformation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving common experimental problems.

G Problem Unexpected Reaction Outcome (Low Yield, Impurities) Cause1 Reagent Quality Issue Problem->Cause1 Is starting material pure? Cause2 Suboptimal Reaction Conditions Problem->Cause2 Are conditions optimized? Cause3 Compound Instability Problem->Cause3 Is the compound degrading? Sol1a Verify Purity (TLC, NMR) Cause1->Sol1a Sol2a Check Stoichiometry & Order of Addition Cause2->Sol2a Sol2b Optimize Temperature & Time Cause2->Sol2b Sol2c Ensure Dry Conditions (Solvents, Atmosphere) Cause2->Sol2c Sol3a Review Storage Conditions Cause3->Sol3a Sol3b Consider Protecting Group Strategy Cause3->Sol3b Sol1b Use Fresh Reagent Sol1a->Sol1b Impurity detected

Caption: Troubleshooting workflow for experiments.

References

identifying and minimizing byproducts in 2-Aminothiazole-4-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Aminothiazole-4-carbaldehyde Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, helping you not only to identify and solve common issues but also to understand their origins. This guide is structured into two main sections: Frequently Asked Questions (FAQs) for foundational knowledge and a comprehensive Troubleshooting Guide for resolving specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound, focusing on the most prevalent and effective methodologies.

Q1: What is the most common and efficient method for synthesizing this compound?

The most widely employed method is the Vilsmeier-Haack formylation of a 2-aminothiazole precursor.[1] This reaction is a powerful tool for introducing a formyl (-CHO) group onto electron-rich heterocyclic rings.[2] It utilizes a "Vilsmeier reagent," typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[3][4]

The primary alternative involves a multi-step sequence starting with the Hantzsch thiazole synthesis to create a 2-aminothiazole-4-carboxylate ester, followed by reduction of the ester to an alcohol and subsequent oxidation to the aldehyde.[5][6][7] While effective, the Vilsmeier-Haack approach is often preferred for its directness in converting readily available 2-aminothiazole to the desired carbaldehyde.

Q2: Can you explain the mechanism of the Vilsmeier-Haack reaction in this context?

Certainly. The reaction proceeds in two main stages: the formation of the active electrophile (the Vilsmeier reagent) and the subsequent electrophilic aromatic substitution.

  • Formation of the Vilsmeier Reagent: DMF, a mild nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements results in the elimination of a stable phosphate species and the formation of the highly electrophilic N,N-dimethylchloromethyliminium ion, commonly known as the Vilsmeier reagent.[3]

  • Electrophilic Attack and Formylation: The electron-rich 2-aminothiazole ring attacks the Vilsmeier reagent. The C-5 position is the most nucleophilic site on the ring, leading to the desired C-C bond formation. The resulting iminium intermediate is then hydrolyzed during aqueous work-up to yield the final this compound.[1][3]

Below is a diagram illustrating the core mechanism.

Vilsmeier_Mechanism Vilsmeier-Haack Formylation Mechanism cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_formylation 2. Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Thiazole 2-Aminothiazole Thiazole->Intermediate + Vilsmeier Reagent (Attack at C-5) Product 2-Aminothiazole- 4-carbaldehyde Intermediate->Product + H₂O (Hydrolysis) Workup Aqueous Work-up (H₂O)

Vilsmeier-Haack formylation mechanism.

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and a set of actionable solutions.

Issue 1: My yield of this compound is consistently low or zero.

Low product yield is a common frustration that can stem from several factors related to reaction conditions and reagent integrity.

Potential Causes & Solutions

CauseScientific RationaleRecommended Action
Moisture Contamination The Vilsmeier reagent is highly sensitive to moisture and will be rapidly quenched by water, preventing it from reacting with the thiazole substrate.Ensure all glassware is oven-dried before use. Use anhydrous DMF and ensure the POCl₃ is fresh and has been handled under inert conditions (e.g., nitrogen or argon).
Incorrect Reagent Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction. Conversely, a large excess can promote byproduct formation (see Issue 2).Carefully control the molar ratios. Start with a 1:1 to 1:1.2 ratio of 2-aminothiazole to the Vilsmeier reagent (formed from a 1:1 ratio of DMF:POCl₃). Optimize from this baseline.[1]
Sub-optimal Temperature The reaction may be too slow at very low temperatures, while excessively high temperatures can cause decomposition of the starting material or product.The optimal temperature is substrate-dependent, but a common range is 0°C to room temperature.[1] Add the 2-aminothiazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C, then allow the reaction to slowly warm to room temperature.[1]
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient duration.Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material spot persists after the planned reaction time, consider extending the duration or slightly increasing the temperature.
Issue 2: My analytical data (NMR/MS) shows a major byproduct with a mass corresponding to the addition of C₃H₆N.

This is the hallmark of the most common side reaction in the Vilsmeier-Haack formylation of 2-aminothiazole: the formation of N,N-dimethyl-N'-(thiazol-2-yl)formimidamide .

Scientific Rationale:

The exocyclic amino group (-NH₂) of 2-aminothiazole is also a nucleophile. It can compete with the C-5 position of the thiazole ring by attacking the Vilsmeier reagent.[1] This reaction is often favored at higher temperatures where the nucleophilicity of the amino group is enhanced. A large excess of the Vilsmeier reagent can also drive this side reaction.[1]

Byproduct_Formation Competitive Reaction Pathways cluster_paths Start 2-Aminothiazole + Vilsmeier Reagent Desired_Path Attack at Ring C-5 (Favored at Low Temp) Start->Desired_Path Side_Path Attack at Amino Group (-NH₂) (Favored at High Temp) Start->Side_Path Product Desired Product: This compound Desired_Path->Product Byproduct Major Byproduct: N,N-dimethyl-N'-(thiazol-2-yl)formimidamide Side_Path->Byproduct

Competition between C-5 formylation and N-formimidamide formation.

Actionable Solutions:

  • Temperature Control is Critical: Lower the reaction temperature significantly. Pre-form the Vilsmeier reagent at 0°C, then add a solution of 2-aminothiazole dropwise while maintaining the temperature at 0°C. Allow the reaction to proceed at this low temperature for 1-2 hours before slowly warming to room temperature.[1]

  • Optimize Stoichiometry: Avoid using a large excess of the Vilsmeier reagent. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents).[1]

  • Order of Addition: The standard and recommended procedure is to add the 2-aminothiazole solution slowly to the pre-formed Vilsmeier reagent. This maintains a low concentration of the nucleophile in the presence of the electrophile, which can improve selectivity.[1]

Issue 3: How do I definitively identify my product and distinguish it from the main formimidamide byproduct?

Clear spectroscopic identification is key. The desired aldehyde and the formimidamide byproduct have distinct signatures, particularly in ¹H NMR and IR spectroscopy.

Spectroscopic Comparison

TechniqueThis compound (Product)N,N-dimethyl-N'-(thiazol-2-yl)formimidamide (Byproduct)
¹H NMR Aldehyde Proton (-CHO): Singlet, ~9.8-10.0 ppm. Thiazole Proton (H-5): Singlet, ~7.5-8.0 ppm. Amine Protons (-NH₂): Broad singlet, variable shift.Formimidine Proton (-N=CH-N): Singlet, ~8.5 ppm. Thiazole Protons (H-4, H-5): Doublets, ~6.8-7.5 ppm. Methyl Protons (-N(CH₃)₂): Two singlets (due to restricted rotation) or one singlet, ~3.0-3.2 ppm.
IR (Infrared) Aldehyde C=O Stretch: Strong, sharp peak at ~1680-1700 cm⁻¹. N-H Stretch: Broad peaks at ~3100-3400 cm⁻¹.Iminium C=N Stretch: Strong peak at ~1640-1660 cm⁻¹. N-H Stretch: A single, sharper peak compared to the product's amine stretch, or absent if fully substituted.

Experimental Protocols

Here are validated starting-point protocols for synthesis and purification. Remember to always perform your own risk assessment before beginning any chemical synthesis.

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to favor the formation of the desired product by carefully controlling temperature and stoichiometry.

  • Reagent Preparation:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.).

    • Cool the flask to 0°C in an ice-water bath.

  • Vilsmeier Reagent Formation:

    • Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 5°C.

    • Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 2-aminothiazole (1.0 eq.) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30 minutes.

    • After the addition is complete, continue stirring at 0°C for 1 hour.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Isolation:

    • Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane) until the starting material is consumed.

    • Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

    • Neutralize the mixture to pH 7-8 using a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. This will precipitate the crude product.

    • Filter the resulting solid, wash it thoroughly with cold water, and dry it under vacuum.

Protocol 2: Purification by Column Chromatography

If recrystallization fails to yield a pure product, column chromatography is the next step.

  • Column Preparation: Pack a silica gel column using a suitable solvent system. A gradient elution is often most effective.

  • Loading: Dissolve the crude product in a minimal amount of a polar solvent (like acetone or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the prepared column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., up to 50-70% Ethyl Acetate).

  • Collection: Collect fractions and analyze them by TLC to isolate the fractions containing the pure product. The formimidamide byproduct is typically more polar than the desired aldehyde.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Workflow for purification by column chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 2-Aminothiazole-4-carbaldehyde for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the industrial-scale synthesis of 2-aminothiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure a robust, efficient, and safe manufacturing process.

I. Overview of the Industrial Synthesis of this compound

The primary and most industrially viable method for the synthesis of this compound is the Hantzsch thiazole synthesis .[1][2] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In the case of this compound, the reactants are typically a 3-halo-2-oxopropanal derivative and thiourea.

The aldehyde functionality in the target molecule presents unique challenges during synthesis and scale-up, primarily due to its susceptibility to side reactions such as oxidation, polymerization, and self-condensation. Careful control of reaction parameters is crucial for achieving high yield and purity.

II. Reaction Workflow and Key Parameters

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_0 Preparation and Reaction cluster_1 Work-up and Isolation cluster_2 Purification and Drying Reactant_Preparation Reactant Preparation (Thiourea, 3-halo-2-oxopropanal) Reaction_Vessel Reaction Vessel (Jacketed Reactor) Reactant_Preparation->Reaction_Vessel Charging Condensation Condensation Reaction (Hantzsch Synthesis) Reaction_Vessel->Condensation Controlled Temperature Neutralization Neutralization (e.g., with NaHCO3) Condensation->Neutralization Quenching Extraction Product Extraction (e.g., with Ethyl Acetate) Neutralization->Extraction Washing Aqueous Washing Extraction->Washing Solvent_Removal Solvent Removal (Vacuum Distillation) Washing->Solvent_Removal Crude_Product Crude Product Solvent_Removal->Crude_Product Purification Purification (e.g., Recrystallization, Column Chromatography) Crude_Product->Purification Drying Drying (Vacuum Oven) Purification->Drying Final_Product Final Product (this compound) Drying->Final_Product

Caption: General workflow for the industrial synthesis of this compound.

Table 1: Key Reaction Parameters for Scaled-Up Synthesis

ParameterRecommended RangeRationale and Considerations
Solvent Ethanol, Isopropanol, AcetonitrileAlcohols are common solvents for Hantzsch synthesis. Acetonitrile can also be used. Solvent choice can affect reaction rate and solubility of reactants and products.
Temperature 40-80 °CThe reaction is typically exothermic. Maintaining a controlled temperature is crucial to prevent side reactions and ensure consistent product quality.
Reactant Ratio Thiourea: α-halocarbonyl (1:1 to 1.2:1)A slight excess of thiourea can help drive the reaction to completion.
Reaction Time 2-24 hoursReaction progress should be monitored by a suitable analytical method such as HPLC or TLC.
pH Control Neutralization post-reactionThe reaction initially forms the hydrohalide salt of the product. Neutralization with a mild base (e.g., sodium bicarbonate) is required to isolate the free base.

III. Troubleshooting Guide

This section addresses common issues encountered during the scale-up of this compound synthesis.

Low Yield
Symptom Potential Cause(s) Troubleshooting Steps
Low conversion of starting materials - Insufficient reaction temperature: The reaction may be too slow at lower temperatures.- Poor mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients.- Decomposition of the α-haloaldehyde: These reagents can be unstable.- Gradually increase the reaction temperature in small increments, monitoring for impurity formation.- Ensure the reactor's agitation is sufficient for the batch size.- Use the α-haloaldehyde immediately after preparation or purchase, and store it under recommended conditions (cool, dark, and inert atmosphere).
Product loss during work-up - Incomplete extraction: The product may have significant solubility in the aqueous phase.- Emulsion formation: This can trap the product at the interface.- Product decomposition during solvent removal: The aldehyde is sensitive to heat.- Perform multiple extractions with the organic solvent.- Add brine during the work-up to break emulsions.- Use a rotary evaporator at a controlled temperature (typically below 40-50 °C) for solvent removal.
Impurity Formation
Symptom Potential Cause(s) Troubleshooting Steps
Presence of a high molecular weight, insoluble material (polymer) - Self-condensation of the aldehyde: The aldehyde functionality can polymerize under acidic or basic conditions, or at elevated temperatures.- Ensure rapid and efficient neutralization after the reaction is complete.- Avoid excessive temperatures during the reaction and work-up.
Formation of side-products detected by HPLC/TLC - Over-reaction or side reactions: The amino group of the product can react further.- Reaction with impurities in starting materials. - Optimize reaction time and temperature to maximize the formation of the desired product.- Ensure the purity of the starting materials (thiourea and α-haloaldehyde).
Purification Challenges
Symptom Potential Cause(s) Troubleshooting Steps
Difficulty in crystallizing the final product - Presence of impurities that inhibit crystallization. - Product is an oil or low-melting solid. - Purify the crude product by column chromatography before attempting crystallization.[2]- If the product is an oil, consider converting it to a solid derivative for purification and then reverting it to the aldehyde.
Product co-elutes with impurities during column chromatography - Similar polarity of the product and impurities. - Experiment with different solvent systems for chromatography. A gradient elution may be necessary.[3]

IV. Frequently Asked Questions (FAQs)

Q1: What is the best α-halocarbonyl precursor for this synthesis on a large scale?

A1: While 3-bromo-2-oxopropanal is a common laboratory reagent, for industrial applications, it is often generated in situ or a more stable precursor is used. One common strategy is to use a protected form of the aldehyde, such as a diethyl acetal, which is deprotected under the reaction conditions. The choice between chloro- and bromo-derivatives often comes down to a balance of reactivity and cost, with bromo-compounds being more reactive but typically more expensive.

Q2: How can I monitor the reaction progress effectively in a large reactor?

A2: For industrial-scale reactions, taking small, quenched samples for analysis by High-Performance Liquid Chromatography (HPLC) is the most reliable method.[4] A validated HPLC method can quantify the consumption of starting materials and the formation of the product and any major impurities over time. Thin-Layer Chromatography (TLC) can be a quicker, qualitative alternative for at-line monitoring.[3]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns include:

  • Handling of α-haloaldehydes: These compounds are often lachrymatory and toxic. Use appropriate personal protective equipment (PPE), including respiratory protection, and handle them in a well-ventilated area or a closed system.

  • Exothermic reaction: The Hantzsch synthesis can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction.

  • Flammable solvents: Use of solvents like ethanol and ethyl acetate requires adherence to all safety protocols for handling flammable liquids, including proper grounding and ventilation.

Q4: My final product is dark in color. How can I improve its appearance?

A4: A dark color often indicates the presence of polymeric or oxidized impurities. Consider the following:

  • Charcoal treatment: Before final crystallization, treating a solution of the crude product with activated charcoal can help remove colored impurities.

  • Purification optimization: Ensure the column chromatography or recrystallization procedure is effectively removing all impurities.

  • Inert atmosphere: During the reaction and work-up, using an inert atmosphere (e.g., nitrogen) can help prevent oxidation.

Q5: Can this reaction be run under continuous flow conditions?

A5: Yes, the Hantzsch synthesis is amenable to continuous flow processing.[5] Microreactor technology can offer advantages in terms of better temperature control, improved safety for exothermic reactions, and potentially higher yields and purity due to precise control over reaction parameters.

V. Experimental Protocols

Protocol 1: Batch Synthesis of this compound (Illustrative)
  • Reactor Setup: Charge a jacketed glass reactor with a suitable solvent (e.g., ethanol, 10 volumes relative to the limiting reagent).

  • Reactant Charging: Add thiourea (1.1 equivalents) to the solvent and stir to dissolve.

  • Reaction: Cool the solution to 10-15 °C. Slowly add the 3-halo-2-oxopropanal (1.0 equivalent) solution in the same solvent to the reactor, maintaining the temperature below 25 °C.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 50-60 °C and hold for 4-8 hours, or until reaction completion is confirmed by HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture to a pH of 7-8.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 5 volumes).

  • Washing: Wash the combined organic layers with brine (2 x 3 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 45 °C to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Protocol 2: HPLC Method for In-Process Control
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

VI. Mechanistic Insight

The Hantzsch thiazole synthesis proceeds through a well-established mechanism. Understanding this can aid in troubleshooting.

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 Thiouronium Salt Thiourea->Intermediate1 Nucleophilic attack on carbonyl carbon AlphaHaloaldehyde α-Haloaldehyde AlphaHaloaldehyde->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Intramolecular cyclization Product This compound Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

VII. References

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 1-15.

  • Al-Balas, Q., et al. (2009). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the β-ketoacyl-ACP synthase mtFabH. PLoS One, 4(5), e5617.

  • Niu, P., et al. (2015). Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024.

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(1), 1-21.

  • Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

  • Siddiqui, N., et al. (2010). Synthesis of novel 2-amino thiazole derivatives and their biological evaluation. Der Pharma Chemica, 2(4), 236-244.

  • Kappe, C. O. (2000). High-speed combinatorial synthesis of 1, 4-dihydropyridines by the Hantzsch reaction using a focused microwave reactor. Molecules, 5(1), 86-95.

  • Mohamed, M. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

  • Kearney, P. C., Fernandez, M., & Flygare, J. A. (1998). Solid-phase synthesis of 2-aminothiazoles. The Journal of Organic Chemistry, 63(1), 196-200.

  • Hitherto, 2-aminothiazole is produced by reacting a compound such as, for example, α, β-dichloroethyl acetate, α, β-dichloroethyl ether, etc. (1950). Google Patents.

  • Northey, E. H. (1949). Purification of 2-aminothiazole. U.S. Patent No. 2,489,038. Washington, DC: U.S. Patent and Trademark Office.

  • Wang, L., et al. (2011). Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.

  • Li, Y., et al. (2020). Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin. Biological and Pharmaceutical Bulletin, 43(8), 1154-1158.

  • Biggadike, K., et al. (2000). Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde. Organic Process Research & Development, 4(2), 116-120.

  • Katritzky, A. R., et al. (2004). Synthesis of 2-aminothiazole derivatives. Arkivoc, 2004(5), 179-191.

  • Chen, Y., et al. (2014). 2-aminothiazole derivative, preparation method, and use. Google Patents.

  • Wiles, C., Watts, P., & Haswell, S. J. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(1), 1-4.

  • Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Chemistry Journal of Babol Noshirvani University of Technology, 1(1), 1-10.

  • Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.

  • 2-aminothiazole——Application, Synthesis, Reaction etc. (2020). ChemicalBook.

  • El-Sayed, W. M., et al. (2012). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. World Applied Sciences Journal, 19(9), 1284-1293.

  • 2-Aminothiazole-4-carboxylic acid. PubChem.

  • Hantzsch pyridine synthesis. Wikipedia.

  • Moustafa, A. H., et al. (2007). Evidence of Some Unusual Behaviors of 2-Aminothiazole and 2-Aminobenzothiazole in Reactions with Formaldehyde and Glyoxal. Journal of Heterocyclic Chemistry, 44(1), 135-140.

  • Li, J. J. (2009). Name reactions in heterocyclic chemistry. John Wiley & Sons.

  • Method for the purification of 2-aminothiazole. (1978). Google Patents.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Aminothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-Aminothiazole-4-carbaldehyde: A Versatile Pharmacophore

This compound (C₄H₄N₂OS, Molecular Weight: 128.15 g/mol ) is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a formyl (aldehyde) group at the 4-position.[1] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of biological interactions, and the aldehyde functionality at the 4-position provides a versatile handle for further synthetic modifications, enabling the construction of diverse chemical libraries for drug screening.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of experimental data for structurally related compounds, including 2-aminothiazole, 2-amino-4-methylthiazole, and various 4-substituted-2-aminothiazoles, coupled with an understanding of the electronic effects of the aldehyde substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignmentRationale for Prediction
~9.8Singlet1HAldehyde Proton (-CHO)The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears in the 9-10 ppm region.
~8.2Singlet1HThiazole Proton (H-5)The proton on the thiazole ring is in a heteroaromatic environment. The electron-withdrawing aldehyde group at the adjacent C-4 position will cause a downfield shift compared to unsubstituted 2-aminothiazole.
~7.5Broad Singlet2HAmino Protons (-NH₂)The protons of the primary amine will appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) (ppm)AssignmentRationale for Prediction
~185C=O (Aldehyde)The carbonyl carbon of an aldehyde is characteristically found in the highly deshielded region of the ¹³C NMR spectrum.
~170C2 (Thiazole)The carbon bearing the amino group in a 2-aminothiazole ring typically resonates in this region.
~155C4 (Thiazole)The carbon attached to the aldehyde group will be significantly deshielded.
~130C5 (Thiazole)The carbon adjacent to the aldehyde-substituted carbon will also experience a downfield shift.

Solvent: DMSO-d₆

Comparative Analysis with Related Structures

To understand the basis for these predictions, a comparison with the known NMR data of similar compounds is instructive. For instance, in ethyl 2-aminothiazole-4-carboxylate, the thiazole proton appears at 7.41 ppm. The stronger electron-withdrawing nature of the carbaldehyde group compared to the ethyl ester would be expected to shift the corresponding proton in this compound further downfield, supporting the predicted value of ~8.2 ppm.

Mass Spectrometry: Predicting the Molecular Ion and Fragmentation Pattern

Mass spectrometry provides crucial information about the molecular weight and fragmentation of a molecule, further confirming its identity.

Table 3: Predicted Mass Spectrometry Data for this compound
m/zInterpretationRationale for Prediction
128[M]⁺The molecular ion peak corresponding to the exact mass of the molecule.
100[M-CO]⁺Loss of a neutral carbon monoxide molecule from the aldehyde group is a common fragmentation pathway for aromatic aldehydes.
99[M-CHO]⁺Loss of the entire formyl radical is another characteristic fragmentation.
72[C₂H₂N₂S]⁺Fragmentation of the thiazole ring can lead to this characteristic ion.

The fragmentation of this compound is expected to be initiated by the ionization of one of the heteroatoms (nitrogen or sulfur) or the carbonyl oxygen. Subsequent cleavage will be dictated by the stability of the resulting fragments. The loss of carbon monoxide is a particularly diagnostic fragmentation pathway for aromatic aldehydes.

Experimental Protocols

While specific experimental data for the title compound is not provided, the following are generalized, detailed protocols for acquiring NMR and mass spectrometry data for a compound of this nature. These protocols represent best practices in an analytical chemistry laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar organic compounds and its high boiling point, which minimizes evaporation.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical solvent peak.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation and Analysis (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample will be vaporized and separated on a capillary GC column (e.g., a DB-5ms column).

    • The separated analyte will then enter the ion source of the mass spectrometer.

    • The molecules will be ionized by a beam of high-energy electrons (typically 70 eV).

    • The resulting ions will be separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Visualizing the Structure and Key Data

To provide a clear visual representation of the molecule and its key analytical features, the following diagrams are provided.

Figure 1: Chemical structure of this compound.

G cluster_nmr NMR Spectroscopy Workflow cluster_ms Mass Spectrometry Workflow prep Sample Preparation (5-10 mg in 0.7 mL DMSO-d6) acq Data Acquisition (¹H and ¹³C Spectra) prep->acq proc Data Processing (Fourier Transform, Phasing, Baseline Correction) acq->proc analysis Spectral Analysis (Peak Picking, Integration, Assignment) proc->analysis ms_prep Sample Preparation (~1 mg/mL in Methanol) ms_inj GC Injection & Separation ms_prep->ms_inj ms_ion Electron Ionization (70 eV) ms_inj->ms_ion ms_det Mass Analysis & Detection ms_ion->ms_det

Figure 2: Generalized workflows for NMR and Mass Spectrometry analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the NMR and mass spectrometry data for this compound. By drawing on established principles of spectroscopy and comparative data from analogous compounds, researchers can confidently approach the characterization of this important synthetic intermediate. The detailed protocols and workflows further serve as a practical resource for obtaining high-quality analytical data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate and inform such future investigations.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 2-Aminothiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Aminothiazole-4-carbaldehyde is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds.[1] Its structural integrity and purity are paramount, as any impurities can have significant downstream effects on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity assessment are not just a regulatory requirement but a cornerstone of quality assurance in drug development.[2][3]

This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of this compound. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The objective is to equip researchers and drug development professionals with the knowledge to select the most appropriate analytical strategy for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the purity assessment of moderately polar compounds like this compound.[4][5] Its high resolution, sensitivity, and adaptability make it ideal for separating the main compound from potential process-related impurities and degradation products.[5]

Principle of Separation

In RP-HPLC, the separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[4] Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the column.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is based on established methods for the analysis of aminothiazole derivatives.[6][7]

Instrumentation:

  • HPLC system with a UV detector.[7]

  • Reversed-phase C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 μm particle size).[7]

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.[6][7]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 272 nm.[6][7]

Procedure:

  • Standard Preparation: Prepare a stock solution of a certified this compound reference standard in the mobile phase. Create a series of dilutions to construct a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound.

    • Calculate the purity of the sample using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100.

    • Quantify any identified impurities by comparing their peak areas to the calibration curve of the reference standard or a specific impurity standard if available.

Data Presentation: Expected HPLC Performance
ParameterTypical ValueRationale
Retention Time 3-5 minAllows for a reasonably fast analysis time while ensuring good separation from early-eluting impurities.
Tailing Factor 0.9 - 1.2A value close to 1 indicates a symmetrical peak shape, which is crucial for accurate integration and quantification.
Theoretical Plates > 2000A higher number of theoretical plates signifies better column efficiency and resolving power.
Linearity (R²) > 0.999Demonstrates a direct proportional relationship between concentration and detector response over a defined range.
LOD ~0.01%The lowest concentration of an impurity that can be reliably detected.
LOQ ~0.03%The lowest concentration of an impurity that can be accurately quantified.

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Standard Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Synthesized Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Inject Inject Samples Dissolve_Standard->Inject Dissolve_Sample->Inject HPLC HPLC System (C18 Column, UV Detector) Chromatogram Generate Chromatogram HPLC->Chromatogram Inject->HPLC Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity & Impurity Levels Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Assessment of this compound.

Gas Chromatography (GC): A Complementary Technique for Volatile Impurities

While HPLC is the primary method, Gas Chromatography, often coupled with a Mass Spectrometer (GC-MS), serves as a powerful complementary technique, especially for identifying and quantifying volatile or semi-volatile impurities that may not be amenable to HPLC analysis.

Principle of Separation

GC separates compounds based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. The sample is vaporized and carried through the column by an inert carrier gas. Compounds with higher volatility and weaker interactions with the stationary phase travel faster and elute first.

Experimental Protocol: GC-MS Analysis

A method for a related compound, 2-aminothiazoline-4-carboxylic acid, requires derivatization to increase volatility before GC-MS analysis.[8][9] A similar approach would be necessary for this compound.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Selective Detector (MSD).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C held for 1 min, then ramped at 15 °C/min to 230 °C, followed by a ramp of 30 °C/min to 300 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • MSD Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Procedure:

  • Derivatization: React the this compound sample with a suitable silylating agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to convert the polar amine and potentially the aldehyde group into more volatile trimethylsilyl (TMS) derivatives.

  • Sample Injection: Inject the derivatized sample into the GC-MS system.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak to identify the compound based on its fragmentation pattern.

    • Quantify impurities using an internal standard or by area normalization if response factors are known to be similar.

Comparison of HPLC and GC-MS
FeatureHPLCGC-MS
Analyte Suitability Non-volatile and thermally labile compoundsVolatile and thermally stable compounds (or those that can be derivatized)
Sample Preparation Simple dissolution in mobile phaseOften requires derivatization, which can be complex and introduce artifacts
Separation Principle Partitioning between liquid mobile phase and solid stationary phasePartitioning between gas mobile phase and liquid/solid stationary phase
Detection UV, PDA, Fluorescence, MSPrimarily Mass Spectrometry (MS)
Identification Power Based on retention time; MS detector provides structural informationHigh confidence in identification based on mass spectral libraries and fragmentation patterns
Primary Application Purity determination and quantification of known and unknown impuritiesIdentification of volatile and semi-volatile impurities, structural elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound and the identification of structurally related impurities.[10]

Principle

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical shift, multiplicity, and integration of the signals provide detailed information about the molecular structure.

Expected ¹H NMR Spectral Data

For 2-Aminothiazole, the parent compound without the carbaldehyde group, characteristic proton signals appear for the thiazole ring protons and the amino group.[11][12] For this compound, one would expect:

  • A singlet for the aldehyde proton (-CHO).

  • A singlet for the proton on the thiazole ring.

  • A broad singlet for the amino group protons (-NH₂).

Application in Purity Assessment

While not typically used for routine purity quantification due to lower sensitivity compared to chromatographic methods, quantitative NMR (qNMR) can be a powerful primary method for determining the absolute purity of a reference standard. It can also be used to identify and quantify major impurities if their signals are well-resolved from the main compound.

Mass Spectrometry (MS): Unveiling Molecular Weight and Structure

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It is invaluable for confirming the molecular weight of the synthesized this compound and for identifying unknown impurities.

Principle

Molecules are ionized, and the resulting ions are separated based on their m/z ratio and detected. The resulting mass spectrum provides information about the molecular weight and, through fragmentation patterns, the structure of the compound.

Application in Conjunction with Chromatography

The true power of MS is realized when it is coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS).[14] This allows for the separation of complex mixtures followed by the mass analysis of each individual component, enabling confident identification of impurities.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical method is sufficient for the comprehensive purity assessment of a pharmaceutical intermediate like this compound. A multi-faceted approach, leveraging the strengths of different techniques, is essential for ensuring the highest quality standards.

  • RP-HPLC should be the primary method for routine purity testing and quantification of non-volatile impurities.[5]

  • GC-MS is a valuable complementary technique for identifying and quantifying volatile and semi-volatile impurities.

  • NMR Spectroscopy is crucial for the definitive structural confirmation of the target compound and the characterization of major impurities.

  • LC-MS provides an unparalleled combination of separation and identification power for comprehensive impurity profiling.

By implementing a robust analytical strategy that incorporates these techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical product.

References

comparing the reactivity of 2-Aminothiazole-4-carbaldehyde with other aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-Aminothiazole in Drug Discovery

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of FDA-approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The versatility of the 2-aminothiazole core stems from its unique electronic properties and multiple points for chemical modification. This guide provides an in-depth technical comparison of the reactivity of 2-aminothiazole-4-carbaldehyde with other aminothiazole analogues, offering experimental insights for researchers in drug development.

The Decisive Influence of the 4-Carbaldehyde Group: An Electronic Perspective

The reactivity of the 2-aminothiazole ring is a delicate interplay of electronic effects. The exocyclic amino group at the 2-position is a powerful activating group, donating electron density into the aromatic system through resonance. This significantly enhances the nucleophilicity of the ring, particularly at the C-5 position.[5] Conversely, the endocyclic nitrogen atom exerts an electron-withdrawing inductive effect.

In this compound, the introduction of a potent electron-withdrawing formyl (-CHO) group at the 4-position dramatically alters this electronic landscape. The formyl group's strong negative inductive (-I) and mesomeric (-M) effects overpower the activating nature of the 2-amino group, leading to a general deactivation of the molecule's nucleophilic centers.

Caption: Electronic influences on the reactivity of this compound.

Part 1: Reactivity of the Exocyclic Amino Group - A Tale of Diminished Nucleophilicity

The exocyclic amino group of 2-aminothiazole is a key site for derivatization, commonly through reactions like acylation and the formation of Schiff bases.[6] However, its nucleophilicity is highly sensitive to the electronic nature of substituents on the thiazole ring.

The electron-withdrawing 4-carbaldehyde group significantly reduces the electron density on the 2-amino group, thereby decreasing its basicity and nucleophilicity compared to unsubstituted 2-aminothiazole or analogues with electron-donating groups (e.g., 2-amino-4-methylthiazole). This has direct consequences for reaction kinetics and yields.

Comparative Data on Basicity and Nucleophilicity
CompoundSubstituent at C4pKa (of conjugate acid)Expected Nucleophilicity of Amino Group
2-Aminothiazole-H5.39[7]High
2-Amino-4-methylthiazole-CH₃ (Electron-donating)> 5.39 (estimated)Very High
This compound -CHO (Electron-withdrawing) < 5.39 (estimated) Low
2-Amino-4-phenylthiazole-Ph (Weakly deactivating)Not availableModerate
Experimental Protocol: Comparative Schiff Base Formation

This protocol allows for a direct comparison of the reactivity of the amino group in different 2-aminothiazole derivatives.

Objective: To compare the reaction yield of Schiff base formation between benzaldehyde and various 2-aminothiazole derivatives under identical conditions.

Materials:

  • 2-Aminothiazole

  • 2-Amino-4-methylthiazole

  • This compound

  • Benzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In three separate round-bottom flasks, dissolve 1.0 mmol of each 2-aminothiazole derivative in 10 mL of absolute ethanol.

  • To each flask, add 1.0 mmol (1.0 equivalent) of benzaldehyde.

  • Add 2 drops of glacial acetic acid to each flask.

  • Stir the reaction mixtures at room temperature for 4 hours.

  • Monitor the progress of the reactions by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • After 4 hours, cool the reaction mixtures in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Calculate the percentage yield for each reaction.

Expected Outcome: The reaction with 2-amino-4-methylthiazole is expected to give the highest yield, followed by 2-aminothiazole. The reaction with this compound will likely have the lowest yield, demonstrating its reduced nucleophilicity.

Schiff_Base_Formation Start Dissolve 2-Aminothiazole Derivative in Ethanol Add_Benzaldehyde Add Benzaldehyde (1.0 eq) Start->Add_Benzaldehyde Add_Catalyst Add Glacial Acetic Acid (2 drops) Add_Benzaldehyde->Add_Catalyst React Stir at RT for 4h Add_Catalyst->React Monitor Monitor by TLC React->Monitor Precipitate Cool in Ice Bath Monitor->Precipitate Filter Filter and Dry Product Precipitate->Filter Yield Calculate Yield Filter->Yield Knoevenagel_Condensation Start Combine this compound and malononitrile in ethanol Catalyst Add piperidine catalyst Start->Catalyst Reflux Reflux for 2 hours Catalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Isolate Cool, filter, and dry the product Monitor->Isolate Characterize Characterize product (NMR, MS) Isolate->Characterize

References

A Technical Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiazole-4-Carbaldehyde Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide delves into the nuanced world of 2-aminothiazole-4-carbaldehyde derivatives, offering a comparative analysis of their structure-activity relationships (SAR). We will explore how subtle molecular modifications to this core structure can profoundly impact biological activity, with a focus on anticancer and antimicrobial applications. This document is designed to be a practical resource, providing not only SAR insights but also detailed experimental protocols to empower researchers in their quest for novel therapeutics.

The this compound Core: A Versatile Pharmacophore

The 2-aminothiazole ring system is a key component in numerous clinically approved drugs, including the tyrosine kinase inhibitor Dasatinib.[3][4] Its therapeutic versatility stems from its ability to engage in various biological interactions, acting as a hydrogen bond donor and acceptor, and participating in hydrophobic and aromatic interactions. The introduction of a carbaldehyde group at the 4-position adds a reactive center, opening avenues for further chemical modifications and specific interactions with biological targets. This aldehyde functionality can act as a key pharmacophoric feature or serve as a synthetic handle for creating diverse libraries of derivatives.

Comparative SAR Analysis: Unlocking Therapeutic Potential

Anticancer Activity: A Multi-faceted Approach

2-aminothiazole derivatives have demonstrated significant potential as anticancer agents, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5] The SAR of these compounds is often target-specific, with modifications influencing potency against various cancer cell lines.

Key SAR Insights for Anticancer Activity:

  • Substitutions at the 2-Amino Group (R¹): This position is a critical determinant of activity. Acylation or sulfonylation of the 2-amino group often leads to potent anticancer compounds. For instance, the introduction of substituted phenylsulfonyl groups can enhance cytotoxic effects.[6] The nature of the substituent on the aromatic ring is also crucial, with electron-withdrawing groups sometimes favoring activity.

  • Substitutions at the 5-Position (R³): The 5-position of the thiazole ring offers another point for modification. Lipophilic substituents at this position, such as methyl, bromo, or phenyl groups, have been shown to be beneficial for cytotoxicity.[3] Conversely, bulky or hydrophilic substituents at any position can sometimes decrease or abolish activity.

  • The Role of the 4-Carbaldehyde Group: The aldehyde at C4 can participate in the formation of Schiff bases, which are known to possess a wide range of biological activities. The formation of imines with various amines can lead to derivatives with enhanced and selective anticancer properties. For example, reaction with indole-3-carbaldehyde has been explored for generating Schiff's bases with potential biological activity.[7]

The following diagram illustrates the key positions for substitution on the this compound scaffold that influence its anticancer activity.

Figure 1. Key Substitution Points for Anticancer SAR

Comparative Performance Data:

The following table summarizes the cytotoxic activity of representative 2-aminothiazole derivatives against various cancer cell lines. While specific data for 4-carbaldehyde derivatives is limited in readily available literature, data for closely related 4-carboxylate esters provides valuable insights.

Compound IDR¹ (at 2-amino)R² (at C4)R³ (at C5)Cancer Cell LineIC₅₀ (µM)Reference
1 H-COOEtHRPMI-8226 (Leukemia)GI₅₀ = 0.08[3]
2 -COCH₂N(C₄H₉)₂-COOEtHPanc-1 (Pancreatic)43.08[5]
3 benzylic amineH4,5-butylideneH1299 (Lung)4.89[3]
4 benzylic amineH4,5-butylideneSHG-44 (Glioma)4.03[3]
5 meta-halogen phenylHPhenylHT29 (Colon)0.63[3]

Note: This table is a compilation of data from various sources to illustrate SAR trends. Direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 2-Aminothiazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[2][8]

Key SAR Insights for Antimicrobial Activity:

  • Substitutions at the 2-Amino Group (R¹): Similar to anticancer activity, modifications at the 2-amino group are critical. The formation of Schiff bases by reacting the 2-amino group with various aldehydes has been a successful strategy to generate potent antimicrobial compounds.[6]

  • Substituents on the Thiazole Ring (R², R³): The nature of substituents at the 4- and 5-positions significantly influences the antimicrobial spectrum and potency. For example, the presence of a 4-hydroxy-chromene-2-one moiety at the 4-position has been shown to impart both antibacterial and antifungal activity.[9]

  • The 4-Carbaldehyde Moiety: The aldehyde group at C4 can be a key pharmacophore. Its derivatization into Schiff bases or other functional groups can modulate the antimicrobial profile. For instance, condensing the 4-carbaldehyde with thiosemicarbazide can lead to thiosemicarbazones, a class of compounds known for their biological activities.[10]

The following diagram illustrates a general workflow for the synthesis and antimicrobial evaluation of this compound derivatives.

Antimicrobial_Workflow Figure 2. Workflow for Antimicrobial Evaluation cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_outcome Outcome start Starting Materials (α-haloketone, thiourea) hantzsch Hantzsch Thiazole Synthesis start->hantzsch core_compound This compound hantzsch->core_compound derivatization Derivatization of - 2-Amino group (R¹) - 4-Carbaldehyde group core_compound->derivatization library Library of Derivatives derivatization->library screening Primary Screening (e.g., Disk Diffusion) library->screening mic_determination MIC Determination (Broth Microdilution) screening->mic_determination sar_analysis SAR Analysis mic_determination->sar_analysis lead_compound Lead Compound Identification sar_analysis->lead_compound

Figure 2. Workflow for Antimicrobial Evaluation

Comparative Performance Data:

The table below presents the minimum inhibitory concentration (MIC) values for selected 2-aminothiazole derivatives against various microbial strains, illustrating the impact of structural modifications on antimicrobial potency.

Compound TypeModificationMicrobial StrainMIC (µg/mL)Reference
Thiazole Derivative4-(4-bromophenyl)-thiazol-2-amineS. aureus16.1[11]
Thiazole Derivative4-(4-bromophenyl)-thiazol-2-amineE. coli16.1[11]
Thiazolyl-thiourea3,4-dichlorophenyl at thioureaS. aureus4-16[9]
Thiazolyl-thiourea3-chloro-4-fluorophenyl at thioureaS. epidermidis4-16[9]

Note: The data is collated from different studies and should be interpreted in the context of the specific experimental setups.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives (General Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classic and versatile method for preparing 2-aminothiazole derivatives.[12]

Materials:

  • α-halo-β-oxoaldehyde or a suitable precursor

  • Thiourea or substituted thiourea

  • Ethanol or other suitable solvent

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the α-halo-β-oxoaldehyde (1 equivalent) and thiourea (1.1 equivalents) in ethanol.

  • Reaction: Stir the mixture at room temperature or under reflux for 2-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized this compound derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[13]

Materials:

  • Bacterial and/or fungal strains

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (vehicle)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies, though often extrapolated from related structures, provide a rational framework for designing more potent and selective anticancer and antimicrobial compounds. The aldehyde functionality at the 4-position is a key feature, offering opportunities for diverse chemical modifications to fine-tune biological activity. Future research should focus on synthesizing and systematically evaluating libraries of this compound derivatives to establish more definitive SARs. Advanced in silico modeling and target-based assays will further aid in the rational design of next-generation therapeutics based on this versatile scaffold.

References

A Comparative Guide to the Biological Activity of 2-Aminothiazole-4-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] This guide provides a comparative analysis of the biological activities of 2-aminothiazole-4-carbaldehyde and its analogs, with a focus on antimicrobial, anticancer, and anti-inflammatory properties. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with insights into the therapeutic potential of this class of compounds.

The this compound Scaffold: A Gateway to Diverse Bioactivity

This compound is a particularly interesting starting material for the synthesis of a wide array of derivatives. The presence of a reactive aldehyde group at the 4-position allows for the facile synthesis of various analogs, including Schiff bases, hydrazones, and chalcones. These modifications can significantly influence the compound's physicochemical properties and biological activity, making it a prime candidate for drug discovery programs.

Antimicrobial Activity: A Promising Frontier

While direct studies on this compound's antimicrobial properties are limited, extensive research on its close analog, ethyl 2-aminothiazole-4-carboxylate, provides valuable insights. Schiff bases derived from this analog have demonstrated significant antibacterial and antifungal activity.[3]

Comparative Analysis of Antimicrobial Activity

A study on Schiff bases synthesized from ethyl 2-aminothiazole-4-carboxylate and various aromatic aldehydes and ketones revealed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3] The minimum inhibitory concentration (MIC) values for some of these compounds are summarized in the table below.

CompoundR GroupS. aureus (MIC, µg/mL)S. epidermidis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (Zone of Inhibition, mm)C. glabrata (Zone of Inhibition, mm)
2a Phenyl>500>500>500>50020.018.2
2b 4-Hydroxyphenyl>500250>50037518.121.0
2d 4-Chlorophenyl250>500>500>50017.518.0
2g 1-Phenylethylidene>500>500375>50016.017.0

Data sourced from Ejaz et al., 2019.[3]

Key Insights from Experimental Data:

  • The presence of a hydroxyl group at the para-position of the phenyl ring (compound 2b ) conferred significant activity against S. epidermidis and P. aeruginosa.[3]

  • A chloro-substituted phenyl ring (compound 2d ) resulted in notable activity against S. aureus.[3]

  • The Schiff base derived from acetophenone (compound 2g ) showed activity against E. coli.[3]

  • Several compounds exhibited promising antifungal activity, with compound 2b showing a larger zone of inhibition against C. glabrata than the reference drug nystatin.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds, based on standard methodologies.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results start Prepare stock solutions of test compounds serial_dilution Perform serial two-fold dilutions of compounds in a 96-well microtiter plate start->serial_dilution inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) add_inoculum Add microbial inoculum to each well inoculum->add_inoculum media Prepare sterile Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi) media->serial_dilution serial_dilution->add_inoculum controls Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubate Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) controls->incubate read_mic Determine MIC: the lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for MIC determination.

Anticancer Activity: Exploring the Potential

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[4][5] While specific data for derivatives of this compound are not extensively reported, the broader class of 2-aminothiazole derivatives has shown significant cytotoxic activity against various cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Studies on various 2-aminothiazole analogs have revealed several key SAR trends:

  • Substitution at the 2-amino group: Modification of the 2-amino group with different moieties, such as Schiff bases or amides, can significantly impact anticancer activity.[6]

  • Substitution at the 4- and 5-positions: The nature and size of substituents at the 4- and 5-positions of the thiazole ring play a crucial role in determining the cytotoxic potency.[5]

It is highly probable that Schiff bases and hydrazones derived from this compound would exhibit interesting anticancer profiles, warranting further investigation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

G cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight add_compounds Treat cells with various concentrations of test compounds seed_cells->add_compounds controls Include vehicle control and positive control (e.g., doxorubicin) add_compounds->controls incubate Incubate for 24-72 hours controls->incubate add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->add_solubilizer read_absorbance Measure absorbance at ~570 nm using a microplate reader add_solubilizer->read_absorbance calc_ic50 Calculate the IC50 value (concentration that inhibits 50% of cell growth) read_absorbance->calc_ic50

Caption: Workflow for MTT cytotoxicity assay.

Anti-inflammatory Activity: A Potential Therapeutic Avenue

Certain 2-aminothiazole derivatives have been investigated for their anti-inflammatory properties, with some showing promising activity as inhibitors of cyclooxygenase (COX) enzymes.[7] The overproduction of prostaglandins by COX-2 is a hallmark of many inflammatory diseases.

Potential for COX-2 Inhibition

While direct experimental data for this compound derivatives is not yet available, the structural features of this scaffold suggest that its analogs could be designed to selectively inhibit COX-2. The synthesis of Schiff base or hydrazone derivatives could introduce moieties that interact with the active site of the COX-2 enzyme.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess the anti-inflammatory potential of compounds is to measure their ability to inhibit the activity of the COX-2 enzyme.

G cluster_prep Reagent Preparation cluster_assay Enzyme Assay cluster_detection Detection cluster_analysis Data Analysis prepare_enzyme Prepare recombinant human COX-2 enzyme solution incubate_inhibitor Pre-incubate COX-2 enzyme with test compounds or reference inhibitor prepare_enzyme->incubate_inhibitor prepare_substrate Prepare arachidonic acid (substrate) solution initiate_reaction Initiate the reaction by adding arachidonic acid prepare_substrate->initiate_reaction prepare_compounds Prepare test compounds and reference inhibitor (e.g., celecoxib) prepare_compounds->incubate_inhibitor incubate_inhibitor->initiate_reaction stop_reaction Stop the reaction after a defined time initiate_reaction->stop_reaction measure_product Measure the product (e.g., PGE2) using an ELISA kit stop_reaction->measure_product calc_inhibition Calculate the percentage of COX-2 inhibition measure_product->calc_inhibition determine_ic50 Determine the IC50 value calc_inhibition->determine_ic50

Caption: Workflow for in vitro COX-2 inhibition assay.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of novel therapeutic agents. The available data on its close analogs strongly suggest that its derivatives, particularly Schiff bases and hydrazones, are likely to possess significant antimicrobial, anticancer, and anti-inflammatory activities.

Further research is warranted to synthesize and screen a library of this compound derivatives to fully elucidate their biological potential. Such studies should focus on establishing clear structure-activity relationships to guide the design of more potent and selective compounds. The experimental protocols outlined in this guide provide a framework for the biological evaluation of these exciting new molecules.

References

A Comparative Guide to the Structural Elucidation of 2-Aminothiazole-4-carbaldehyde Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms and functional groups within these molecules is paramount to their interaction with biological targets and, consequently, their efficacy. Among the various analytical techniques available for structural determination, single-crystal X-ray crystallography stands as the gold standard, providing unambiguous and high-resolution data on the molecular architecture in the solid state.

This guide offers an in-depth comparison of X-ray crystallography with other common analytical techniques for the characterization of 2-aminothiazole-4-carbaldehyde derivatives. While a definitive crystal structure for the parent aldehyde is not publicly available, we will delve into the analysis of its close derivatives, particularly Schiff bases, to illustrate the power and intricacies of this technique. We will explore the causality behind experimental choices, present detailed protocols, and provide supporting data to offer a comprehensive resource for researchers in the field.

The Unparalleled Insight of X-ray Crystallography

X-ray crystallography is a powerful technique that provides a detailed three-dimensional map of the electron density within a crystal.[3][4] This information allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the crystalline state. For drug discovery, this level of detail is invaluable for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.

The primary advantage of X-ray crystallography is its ability to provide a complete and unambiguous structural determination. Unlike spectroscopic methods that offer indirect evidence of connectivity and conformation, a successful crystallographic experiment yields a definitive molecular structure. However, the major bottleneck of this technique is the requirement for a high-quality single crystal, the growth of which can be a challenging and time-consuming process.

Experimental Workflow: From Powder to Precision Structure

The journey from a synthesized 2-aminothiazole derivative to its three-dimensional structure involves a series of meticulous steps. The following protocol outlines a typical workflow for the X-ray crystallographic analysis of a Schiff base derivative of this compound.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Art of the Science):

    • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. The goal is to obtain a single, well-ordered crystal with minimal defects.

    • Method: Slow evaporation is a commonly employed technique. A saturated solution of the 2-aminothiazole derivative in a suitable solvent (e.g., ethanol, dichloromethane, or a mixture) is prepared. The solution is loosely covered to allow the solvent to evaporate slowly over several days to weeks. This slow process encourages the formation of large, well-defined crystals. Other techniques include vapor diffusion and cooling crystallization.

  • Crystal Mounting and Data Collection:

    • Rationale: A suitable crystal must be selected and mounted on the diffractometer in a way that allows for rotation and exposure to the X-ray beam from all angles.

    • Method: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head using a cryoprotectant oil. The mounted crystal is then placed in the X-ray diffractometer. Data collection is performed by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is a series of spots of varying intensity. Mathematical algorithms are used to "solve" the phase problem and generate an initial electron density map. This map is then refined to fit the known chemical composition of the molecule.

    • Method: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods. The resulting atomic model is refined against the experimental data to improve the fit and obtain the final, high-resolution structure.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesize 2-Aminothiazole Derivative crystallization Grow Single Crystals (e.g., Slow Evaporation) synthesis->crystallization mounting Mount Crystal on Goniometer crystallization->mounting data_collection Collect Diffraction Data mounting->data_collection structure_solution Solve Structure (Direct/Patterson Methods) data_collection->structure_solution refinement Refine Atomic Model structure_solution->refinement validation Validate Structure refinement->validation

Experimental workflow for X-ray crystallography analysis.

A Case Study: Crystal Structure of a 2-Aminothiazole Schiff Base Derivative

To illustrate the type of data obtained from an X-ray crystallography experiment, we will consider the crystal structure of 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one, a Schiff base derivative of a 2-aminothiazole.[3]

Molecular structure of a representative 2-aminothiazole derivative.
ParameterValueReference
Crystal System Monoclinic[3]
Space Group P2₁/c[3]
Unit Cell Dimensions a = 10.123(2) Å, b = 17.987(4) Å, c = 12.345(3) Å, β = 109.87(3)°[3]
Key Bond Length (C=N) 1.285(3) Å[3]
Key Bond Angle (C-N-C) 122.3(2)°[3]

The data in the table above provides a quantitative description of the molecule's geometry. The crystal system and space group describe the symmetry of the crystal lattice, while the unit cell dimensions define the size and shape of the repeating unit. The bond lengths and angles confirm the expected chemical structure and provide insight into the electronic distribution within the molecule.

A Comparative Look: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides unparalleled detail, it is often used in conjunction with other analytical techniques to build a complete picture of a molecule's properties.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, conformation in the solid state.Unambiguous structure determination; high resolution.Requires high-quality single crystals; provides a static picture of the molecule.
NMR Spectroscopy Connectivity of atoms, information about the chemical environment of nuclei, conformational dynamics in solution.Provides information about the molecule in solution; can study dynamic processes.[1][2][5]Structure determination can be complex and may not be definitive; less precise than crystallography.[1][2][5]
Mass Spectrometry Molecular weight and elemental composition.High sensitivity; requires very small amounts of sample.Provides no information about the 3D structure or connectivity.
FTIR Spectroscopy Presence of functional groups.Fast and simple to perform.Provides limited structural information.

Expertise in Action: Making Informed Choices

The choice of analytical technique depends on the specific research question. For the initial confirmation of a synthesized 2-aminothiazole derivative, techniques like NMR, Mass Spectrometry, and FTIR are indispensable for verifying the molecular formula and the presence of key functional groups.[6] However, when the goal is to understand the precise spatial arrangement of the molecule to inform drug design, X-ray crystallography is the most powerful tool.

For instance, understanding the planarity of the thiazole ring, the orientation of the carbaldehyde group (or its derivative), and the intermolecular interactions in the crystal lattice can provide crucial insights into how the molecule might bind to a biological target. This information is difficult, if not impossible, to obtain with the same level of certainty from other techniques.

Conclusion: A Synergistic Approach to Structural Elucidation

In the field of drug discovery and development, a multi-faceted approach to structural characterization is essential. While X-ray crystallography provides the ultimate "snapshot" of a molecule's three-dimensional structure in the solid state, it is most powerful when its findings are integrated with data from other analytical techniques. For researchers working with this compound derivatives, a combination of spectroscopic methods for initial characterization and X-ray crystallography for detailed structural analysis will provide the most comprehensive understanding of these medicinally important compounds. This synergistic approach allows for the validation of synthetic protocols, the elucidation of structure-activity relationships, and the rational design of the next generation of 2-aminothiazole-based therapeutics.

References

A Comparative Guide to the Kinetic Profile of 2-Aminothiazole-4-carbaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity Profile of a Heterocyclic Aldehyde

2-Aminothiazole-4-carbaldehyde is a versatile building block in medicinal chemistry, prized for the prevalence of the 2-aminothiazole scaffold in a multitude of bioactive compounds.[1] Its synthetic utility is largely dictated by the reactivity of the C4-aldehyde functionality in crucial carbon-carbon bond-forming reactions such as Knoevenagel condensations and multicomponent reactions (e.g., Biginelli or Hantzsch-type syntheses).[2][3][4]

However, a common pitfall in synthetic design is to assume that heterocyclic aldehydes will exhibit reaction kinetics identical to their more commonly studied aromatic counterparts like benzaldehyde. The endocyclic sulfur and nitrogen atoms of the thiazole ring profoundly influence the electronic character of the aldehyde, thereby altering its reactivity. This guide will illuminate these differences through a comparative kinetic lens.

The Electronic Influence of the 2-Aminothiazole Moiety

The reactivity of an aldehyde in nucleophilic addition, the initial step in many condensation reactions, is largely governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the aromatic or heterocyclic ring enhance this electrophilicity, leading to faster reaction rates, while electron-donating groups have the opposite effect.[5]

The 2-aminothiazole ring system presents a nuanced electronic profile. The thiazole ring itself is generally considered electron-withdrawing due to the electronegativity of the sulfur and nitrogen atoms. However, the 2-amino group is a powerful electron-donating group that can push electron density into the ring system via resonance. This electron-donating character can partially mitigate the inherent electron-withdrawing nature of the thiazole ring, leading to a complex net effect on the C4-aldehyde. It is this electronic tug-of-war that makes a direct kinetic comparison with simple aromatic aldehydes so crucial for predictive synthesis.

Comparative Kinetic Analysis: A Benchmarking Study

Table 1: Comparative Kinetic Data for the Knoevenagel Condensation of Various Aldehydes with Malononitrile

AldehydeSubstituentElectronic EffectRelative Reaction Rate (Qualitative)Representative Reaction Time
4-Nitrobenzaldehyde-NO₂Strong Electron-WithdrawingVery FastMinutes
This compound 2-AminothiazoleComplex (Net EWG) Moderate to Fast (Predicted) Hours (Estimated)
Benzaldehyde-HNeutralModerateSeveral Hours
4-Methoxybenzaldehyde-OCH₃Strong Electron-DonatingSlowMany Hours to Days

Note: The data for 4-Nitrobenzaldehyde, Benzaldehyde, and 4-Methoxybenzaldehyde are compiled from various kinetic studies of Knoevenagel condensations.[6][7][8] The entry for this compound is a prediction based on its electronic structure, pending direct experimental verification.

Analysis and Interpretation:
  • 4-Nitrobenzaldehyde: The potent electron-withdrawing nitro group renders the carbonyl carbon highly electrophilic, leading to a very rapid reaction.

  • 4-Methoxybenzaldehyde: The strong electron-donating methoxy group deactivates the aldehyde, significantly slowing down the initial nucleophilic attack.[9][10][11][12][13]

  • Benzaldehyde: As the unsubstituted parent compound, it provides a neutral baseline for comparison.

  • This compound (Predicted Kinetics): We predict that the overall electron-withdrawing character of the thiazole ring will outweigh the donating effect of the 2-amino group, making the aldehyde more reactive than benzaldehyde and 4-methoxybenzaldehyde. However, the partial deactivation by the amino group is expected to make it less reactive than the strongly activated 4-nitrobenzaldehyde. The anticipated moderate-to-fast kinetics position it as a favorable substrate for many condensation reactions, offering a balance between reactivity and stability.

Experimental Workflow for Kinetic Analysis

To validate these predictions and empower researchers to generate their own comparative data, we present a generalized, self-validating protocol for monitoring the kinetics of a Knoevenagel condensation using UV-Vis spectroscopy.

Diagram: Experimental Workflow for Kinetic Monitoring

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reactants Prepare Stock Solutions (Aldehyde, Malononitrile, Catalyst) thermo Thermostat Cuvette Holder in Spectrophotometer prep_reactants->thermo initiate Initiate Reaction in Cuvette (Add reactants & mix) thermo->initiate monitor Monitor Absorbance Change over Time at λmax of Product initiate->monitor beer_lambert Convert Absorbance to Concentration (Beer-Lambert Law) monitor->beer_lambert plot Plot [Product] vs. Time beer_lambert->plot rate_law Determine Rate Constant (k) (Integrated Rate Law Analysis) plot->rate_law

Caption: Workflow for UV-Vis spectroscopic kinetic analysis.

Step-by-Step Protocol: Knoevenagel Condensation of an Aldehyde with Malononitrile
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of the aldehyde (e.g., this compound) in a suitable solvent (e.g., ethanol).

    • Prepare a 0.1 M stock solution of malononitrile in the same solvent.

    • Prepare a 0.01 M stock solution of a basic catalyst (e.g., piperidine) in the same solvent.

  • Determination of λmax:

    • Synthesize a small, pure sample of the expected Knoevenagel product.

    • Prepare a dilute solution of the product and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run:

    • Place a quartz cuvette containing a stir bar in a thermostatted cell holder in the UV-Vis spectrophotometer.

    • Add the solvent and the malononitrile solution to the cuvette.

    • Start the data acquisition software to record absorbance at λmax over time.

    • Initiate the reaction by injecting the aldehyde and catalyst solutions into the cuvette with rapid mixing.

    • Continue monitoring until the reaction has reached completion (i.e., the absorbance plateaus).

  • Data Analysis:

    • Using the Beer-Lambert law (A = εbc) and the final absorbance value (corresponding to 100% conversion), convert the absorbance data at each time point to the concentration of the product.

    • Plot the concentration of the product versus time.

    • Analyze the resulting curve using integrated rate laws to determine the order of the reaction and the rate constant (k).

Mechanistic Considerations

The Knoevenagel condensation proceeds through a well-established mechanism. Understanding this pathway is key to interpreting kinetic data and troubleshooting reactions.

Diagram: Knoevenagel Condensation Mechanism

G cluster_mechanism Knoevenagel Condensation Mechanism Reactants Aldehyde + Malononitrile + Base Enolate Enolate Formation (Deprotonation of Malononitrile) Reactants->Enolate Fast Adduct Nucleophilic Addition (Enolate attacks Aldehyde) Enolate->Adduct Rate-Determining Step Product Dehydration (Elimination of Water) Adduct->Product Fast

Caption: The mechanism of the Knoevenagel condensation.

The rate-determining step is typically the nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde. Therefore, any structural feature of the aldehyde that increases the positive charge on the carbonyl carbon will accelerate this step and, consequently, the overall reaction rate.

Conclusion and Future Outlook

This guide has established a framework for understanding and predicting the kinetic behavior of this compound in comparison to standard aromatic aldehydes. Based on fundamental principles of electronic effects, we predict a moderate-to-fast reaction profile, making it a highly useful and versatile substrate in synthesis.

The provided experimental protocol offers a robust method for researchers to generate their own precise kinetic data, moving from prediction to empirical validation. Such studies are crucial for building a comprehensive understanding of the reactivity of this important heterocyclic building block and will undoubtedly pave the way for its more efficient and widespread application in the synthesis of novel therapeutics and functional materials.

References

Safety Operating Guide

Navigating the Disposal of 2-Aminothiazole-4-carbaldehyde: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are endeavors marked by precision and safety. Among the vast array of heterocyclic compounds, 2-aminothiazole-4-carbaldehyde and its derivatives are of significant interest. However, with the rewards of scientific advancement come the responsibilities of safe handling and proper disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Hazard Assessment and Risk Mitigation

Before any handling or disposal procedures commence, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicity data for this exact compound is not extensively documented, the precautionary principle dictates that we extrapolate from data on similar 2-aminothiazole structures.

2-Aminothiazole is known to be harmful if swallowed and causes serious eye irritation.[1][2] Some thiazole derivatives are suspected of causing genetic defects or cancer.[3] Therefore, it is prudent to handle this compound as a substance with potential health risks, including possible carcinogenicity.[4][5][6]

Table 1: Hazard Identification and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRecommended PPE
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][3]
Eye Irritation Causes serious eye irritation.[1][7][8]Wear safety glasses with side-shields or goggles.[1][8]
Skin Irritation May cause skin irritation.[3][7]Wear protective gloves (e.g., nitrile) and a lab coat.[3][7]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[3][7]Handle in a well-ventilated area or a chemical fume hood.[9] If dust formation is likely, a NIOSH-approved respirator may be necessary.[10]
Potential Carcinogen Some related compounds are suspected carcinogens.[3][6]Adhere to all protocols for handling potentially carcinogenic materials as outlined by OSHA.[4][10][11]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Response:

  • Evacuate and Isolate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated, labeled hazardous waste container.[1][9] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent, followed by soap and water.[3]

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[3]

Proper Disposal Procedures

The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[12] The overarching principle is that all chemical waste is to be considered hazardous unless determined otherwise by a qualified individual.[13]

Waste Segregation and Containerization

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.

  • Solid Waste:

    • Collect unreacted this compound and any contaminated solid materials (e.g., filter paper, contaminated gloves) in a clearly labeled, durable, and sealable container.[3]

    • The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard symbols.[3]

  • Liquid Waste:

    • Collect solutions containing this compound in a dedicated, leak-proof container designed for liquid hazardous waste.[3]

    • Do not mix this waste stream with incompatible chemicals.[3]

    • The container must be clearly labeled with "Hazardous Waste," the chemical name, the solvent system, and the approximate concentration of the thiazole compound.[3]

  • Sharps Waste:

    • Any sharps (e.g., needles, contaminated glassware) that have come into contact with this compound must be disposed of in a designated sharps container.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid sharps Contaminated Sharps waste_type->sharps Sharps solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container sharps_container Designated Sharps Container sharps->sharps_container disposal_service Approved Hazardous Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service sharps_container->disposal_service

Caption: Decision workflow for the disposal of this compound.

Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3][14] It is the responsibility of the waste generator to ensure that all containers are properly labeled and stored in a designated satellite accumulation area until they are collected.[13][15]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to these guidelines, which are rooted in the regulations set forth by bodies such as the EPA and OSHA, researchers can continue their vital work with the assurance that they are managing chemical waste responsibly.

References

Navigating the Safe Handling of 2-Aminothiazole-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Note: This guide provides essential safety and handling protocols for 2-Aminothiazole-4-carbaldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound at the time of publication, the following recommendations are synthesized from the safety data of structurally analogous compounds, including 2-aminothiazole, 2-aminothiazole-5-carboxaldehyde, and other related thiazole derivatives. Researchers must exercise caution and adhere to the highest safety standards, treating the compound as potentially hazardous.

Hazard Assessment and GHS Classification

Based on the hazard profiles of its structural analogs, this compound should be handled as a compound that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation. The anticipated GHS classifications are outlined below.

Anticipated GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

These classifications are based on data from closely related compounds and should be considered the minimum precautions.

Mandatory Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the required PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Skin Nitrile gloves (or other chemically resistant gloves) and a fully buttoned lab coatPrevents skin contact, which may cause irritation.[1]
Respiratory A NIOSH-approved respirator with an appropriate cartridgeRecommended when handling the powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[2]

Always inspect PPE for integrity before use and ensure proper fit.

Standard Operating Procedure for Handling

Adherence to a strict operational workflow is paramount for safety. The following diagram and step-by-step guide detail the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area in Fume Hood gather_ppe Gather and Inspect All Required PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment and Reagents gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer Compound in Fume Hood don_ppe->weigh_transfer dissolve Dissolve in a Suitable Solvent weigh_transfer->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste doff_ppe Doff and Dispose of PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling within a certified chemical fume hood.[3]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Assemble all necessary equipment, including spatulas, weigh boats, and appropriate glassware.

    • Gather and inspect all required PPE.

  • Handling:

    • Don the appropriate PPE as detailed in the table above.

    • Carefully weigh the required amount of this compound on a tared weigh boat inside the chemical fume hood. Avoid generating dust.

    • Transfer the compound to the reaction vessel.

    • If dissolving, add the solvent slowly to prevent splashing.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Dispose of contaminated waste, including gloves and weigh boats, in a clearly labeled, sealed container for chemical waste.

    • Unused or waste material should be disposed of by a licensed disposal company.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][4] Clean the spill area with an appropriate solvent and then with soap and water. Ensure the area is well-ventilated.

Storage and Disposal

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

Disposal: All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminothiazole-4-carbaldehyde
Reactant of Route 2
2-Aminothiazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.